molecular formula C8H9BN2O2 B1322483 1-Methyl-1H-indazole-5-boronic acid CAS No. 590418-08-9

1-Methyl-1H-indazole-5-boronic acid

Cat. No.: B1322483
CAS No.: 590418-08-9
M. Wt: 175.98 g/mol
InChI Key: FPZFXDGMBDJLHR-UHFFFAOYSA-N
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Description

1-Methyl-1H-indazole-5-boronic acid is a useful research compound. Its molecular formula is C8H9BN2O2 and its molecular weight is 175.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1-methylindazol-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9BN2O2/c1-11-8-3-2-7(9(12)13)4-6(8)5-10-11/h2-5,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZFXDGMBDJLHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N(N=C2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626443
Record name (1-Methyl-1H-indazol-5-yl)boronic acid
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Molecular Weight

175.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590418-08-9
Record name (1-Methyl-1H-indazol-5-yl)boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-1H-indazole-5-boronic acid
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Foundational & Exploratory

1-Methyl-1H-indazole-5-boronic acid CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-Methyl-1H-indazole-5-boronic acid

Introduction

This compound is a heterocyclic organic compound that has garnered significant interest within the fields of medicinal chemistry and materials science. As a derivative of indazole, a bicyclic scaffold composed of a benzene ring fused to a pyrazole ring, it serves as a crucial building block in the synthesis of complex molecules.[1][2] Its boronic acid functional group makes it a versatile reagent, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, which is a fundamental transformation for creating carbon-carbon bonds.[1][3] This guide provides a comprehensive overview of the chemical properties, synthetic methodologies, and applications of this compound for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is typically a white to off-white solid at room temperature.[4][5] Its core structure and key identifiers are essential for its proper handling and application in research and development.

PropertyValueSource(s)
CAS Number 590418-08-9[4][6][7][8]
Molecular Formula C₈H₉BN₂O₂[5][7][8]
Molecular Weight 175.98 g/mol [5][7][8]
IUPAC Name (1-methyl-1H-indazol-5-yl)boronic acid[4][7]
Physical Form Solid[4][5]
Boiling Point 397.5±34.0 °C (Predicted)[5]
Density 1.27±0.1 g/cm³ (Predicted)[5]
pKa 8.28±0.30 (Predicted)[5]
Storage Temperature Room Temperature or under inert gas (Nitrogen or Argon) at 2-8°C[4][5]

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that typically starts from a substituted aniline. Below is a representative synthetic protocol based on common organic chemistry transformations for indazole and boronic acid formation.

Protocol 1: Synthesis of this compound

This protocol outlines a plausible synthetic route. Researchers should consult specific literature for optimized conditions.

  • Step 1: Nitrosation of 2-Amino-4-bromotoluene.

    • Dissolve 2-amino-4-bromotoluene in a mixture of glacial acetic acid and acetic anhydride.

    • Cool the mixture in an ice bath to approximately 0-5°C.

    • Slowly add a solution of sodium nitrite in water while maintaining the low temperature to form the corresponding diazonium salt.

  • Step 2: Reductive Cyclization to form 5-Bromo-1H-indazole.

    • To the cold diazonium salt solution, add a reducing agent such as sodium sulfite or tin(II) chloride.

    • Allow the reaction to warm to room temperature and stir until the cyclization is complete, which can be monitored by Thin Layer Chromatography (TLC).

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 3: N-Methylation of 5-Bromo-1H-indazole.

    • Dissolve 5-bromo-1H-indazole in a suitable solvent like dimethylformamide (DMF).

    • Add a base such as potassium carbonate, followed by a methylating agent like methyl iodide.

    • Stir the reaction at room temperature or with gentle heating until completion.

    • Work up the reaction by adding water and extracting the product. Purify the crude product by column chromatography to obtain 5-bromo-1-methyl-1H-indazole.

  • Step 4: Borylation to form this compound.

    • Dissolve 5-bromo-1-methyl-1H-indazole in an anhydrous solvent like tetrahydrofuran (THF) or dioxane.

    • Cool the solution to -78°C under an inert atmosphere (e.g., Argon).

    • Add a strong base such as n-butyllithium dropwise to perform a lithium-halogen exchange.

    • After stirring for a short period, add a borating agent like triisopropyl borate.

    • Allow the reaction to slowly warm to room temperature.

    • Quench the reaction with an acidic aqueous solution (e.g., 1M HCl) to hydrolyze the borate ester to the desired boronic acid.

    • Extract the product, dry, and purify, often by recrystallization.

G cluster_synthesis Synthetic Pathway A 2-Amino-4-bromotoluene B 5-Bromo-1H-indazole A->B 1. NaNO₂, H⁺ 2. Reduction/Cyclization C 5-Bromo-1-methyl-1H-indazole B->C Methyl Iodide, K₂CO₃ D This compound C->D 1. n-BuLi 2. B(OiPr)₃ 3. H₃O⁺ G cluster_workflow Suzuki-Miyaura Coupling Workflow Reactants This compound + Aryl Halide Reaction Heating (80-110°C) Reactants->Reaction Catalyst Pd Catalyst + Base Catalyst->Reaction Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product cluster_pathway Representative Rho GTPase Signaling Stimuli External Stimuli (e.g., Growth Factors) GEFs GEFs Stimuli->GEFs RhoGTPases RhoA / Rac1 / Cdc42 (Inactive GDP-bound) ActiveRho RhoA / Rac1 / Cdc42 (Active GTP-bound) GEFs->ActiveRho GDP -> GTP GAPs GAPs GAPs->RhoGTPases ActiveRho->GAPs GTP -> GDP Effectors Downstream Effectors (e.g., ROCK, PAK) ActiveRho->Effectors Cytoskeleton Actin Cytoskeleton Rearrangement Effectors->Cytoskeleton Migration Cell Migration Cytoskeleton->Migration Inhibitor Boronic Acid Inhibitor (Potential) Inhibitor->ActiveRho

References

An In-Depth Technical Guide to 1-Methyl-1H-indazole-5-boronic acid: Structure, Synthesis, and Application in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methyl-1H-indazole-5-boronic acid, a key building block in medicinal chemistry. This document details its chemical structure, IUPAC name, and physicochemical properties. Furthermore, it presents detailed experimental protocols for its synthesis via Miyaura borylation and its application in the synthesis of kinase inhibitors through Suzuki-Miyaura cross-coupling. The role of this compound in the development of inhibitors for c-Jun N-terminal kinase (JNK) and Transforming growth factor-beta-activated kinase 1 (TAK1) is highlighted, along with diagrams of their respective signaling pathways.

Chemical Structure and IUPAC Name

This compound is a heterocyclic compound featuring an indazole core substituted with a methyl group at the N1 position and a boronic acid group at the 5-position.

Chemical Structure:

Chemical structure of this compound

IUPAC Name: (1-methyl-1H-indazol-5-yl)boronic acid[1][2][3]

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₈H₉BN₂O₂[1]
Molecular Weight 175.98 g/mol [1]
CAS Number 590418-08-9[1]
Appearance White to off-white solid[3]
Purity ≥95% - 97%[3]
Storage Temperature Room Temperature or 2-8°C[2][3]
Hazard Statements H302, H315, H319, H332, H335[3]
Precautionary Statements P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352[3]

Experimental Protocols

Synthesis of this compound via Miyaura Borylation

The synthesis of this compound is typically achieved through a palladium-catalyzed Miyaura borylation of 5-bromo-1-methyl-1H-indazole with a boron reagent, most commonly bis(pinacolato)diboron, followed by hydrolysis of the resulting pinacol ester.

Reaction Scheme:

G 5-bromo-1-methyl-1H-indazole 5-bromo-1-methyl-1H-indazole This compound pinacol ester This compound pinacol ester 5-bromo-1-methyl-1H-indazole->this compound pinacol ester Bis(pinacolato)diboron, Pd catalyst, Base This compound This compound This compound pinacol ester->this compound Hydrolysis

Caption: Synthesis of this compound.

Detailed Protocol:

  • Step 1: Borylation of 5-bromo-1-methyl-1H-indazole. In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine 5-bromo-1-methyl-1H-indazole (1.0 eq.), bis(pinacolato)diboron (1.1-1.5 eq.), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%), and a base, typically potassium acetate (KOAc) or potassium carbonate (K₂CO₃) (2-3 eq.). Add a dry, degassed solvent such as 1,4-dioxane or toluene. Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Step 2: Work-up and Isolation of the Pinacol Ester. Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude this compound pinacol ester can be purified by column chromatography on silica gel.[4]

  • Step 3: Hydrolysis to this compound. The isolated pinacol ester is then subjected to hydrolysis. This can be achieved by treatment with an aqueous acid, such as hydrochloric acid, or a base like sodium hydroxide, followed by neutralization. The resulting boronic acid can then be isolated by filtration or extraction.

Application in Kinase Inhibitor Synthesis: Suzuki-Miyaura Cross-Coupling

This compound is a valuable reagent in the synthesis of kinase inhibitors, where it is commonly used in Suzuki-Miyaura cross-coupling reactions to form a carbon-carbon bond between the indazole core and another aryl or heteroaryl moiety.

General Experimental Workflow for Suzuki-Miyaura Coupling:

G cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Workup and Purification A Combine Aryl Halide, Boronic Acid, Base, and Ligand in a dry flask B Establish Inert Atmosphere (N₂ or Ar) A->B C Add Degassed Solvent B->C D Degas Reaction Mixture C->D E Add Palladium Catalyst D->E F Heat to Desired Temperature E->F G Monitor Reaction Progress (TLC, LC-MS) F->G H Quench Reaction and Perform Aqueous Workup G->H I Purify Product (Column Chromatography) H->I

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.[5]

Detailed Protocol Example (Synthesis of a biaryl kinase inhibitor core):

  • Reagents and Materials:

    • This compound (1.2 eq.)

    • Aryl halide (e.g., 4-bromopyridine) (1.0 eq.)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (1-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 eq.)

    • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

  • Procedure:

    • In a Schlenk flask, combine the aryl halide, this compound, and the base.

    • Evacuate the flask and backfill with an inert gas (e.g., argon) three times.

    • Add the degassed solvent and the palladium catalyst under the inert atmosphere.

    • Heat the reaction mixture to 80-110 °C with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[6][7]

Role in Signaling Pathways and Drug Development

This compound serves as a crucial building block in the synthesis of potent and selective kinase inhibitors targeting key signaling pathways implicated in cancer and inflammatory diseases.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. It is activated by various stress stimuli and plays a central role in regulating apoptosis, inflammation, and cell proliferation.[8] Dysregulation of the JNK pathway is associated with various diseases, making it an attractive target for therapeutic intervention.

G Stress Stimuli Stress Stimuli MAP3Ks (e.g., ASK1, MEKK1) MAP3Ks (e.g., ASK1, MEKK1) Stress Stimuli->MAP3Ks (e.g., ASK1, MEKK1) MAP2Ks (MKK4, MKK7) MAP2Ks (MKK4, MKK7) MAP3Ks (e.g., ASK1, MEKK1)->MAP2Ks (MKK4, MKK7) JNKs (JNK1/2/3) JNKs (JNK1/2/3) MAP2Ks (MKK4, MKK7)->JNKs (JNK1/2/3) Transcription Factors (c-Jun, ATF2) Transcription Factors (c-Jun, ATF2) JNKs (JNK1/2/3)->Transcription Factors (c-Jun, ATF2) Cellular Responses Cellular Responses Transcription Factors (c-Jun, ATF2)->Cellular Responses Apoptosis, Inflammation, Proliferation

Caption: Simplified JNK Signaling Pathway.

TAK1 Signaling Pathway

Transforming growth factor-beta-activated kinase 1 (TAK1) is a key MAP3K that integrates signals from various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β.[9] TAK1 activation leads to the downstream activation of both the NF-κB and MAPK (including JNK and p38) pathways, playing a crucial role in inflammation, immunity, and cell survival.

G Pro-inflammatory Cytokines (TNF-α, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-1β) Receptor Complex Receptor Complex Pro-inflammatory Cytokines (TNF-α, IL-1β)->Receptor Complex TAK1 Complex (TAK1/TAB1/TAB2) TAK1 Complex (TAK1/TAB1/TAB2) Receptor Complex->TAK1 Complex (TAK1/TAB1/TAB2) IKK Complex IKK Complex TAK1 Complex (TAK1/TAB1/TAB2)->IKK Complex MAP2Ks (MKKs) MAP2Ks (MKKs) TAK1 Complex (TAK1/TAB1/TAB2)->MAP2Ks (MKKs) NF-κB NF-κB IKK Complex->NF-κB MAPKs (JNK, p38) MAPKs (JNK, p38) MAP2Ks (MKKs)->MAPKs (JNK, p38) Inflammatory & Survival Genes Inflammatory & Survival Genes NF-κB->Inflammatory & Survival Genes MAPKs (JNK, p38)->Inflammatory & Survival Genes

Caption: Simplified TAK1 Signaling Pathway.

The use of this compound in the synthesis of specific inhibitors allows for the targeted modulation of these pathways, offering promising avenues for the development of novel therapeutics for a range of diseases.

References

Synthesis of 1-Methyl-1H-indazole-5-boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathways for 1-Methyl-1H-indazole-5-boronic acid, a key building block in medicinal chemistry and drug discovery. This document provides a comprehensive overview of the synthetic routes, detailed experimental protocols, and quantitative data to support researchers in their synthetic endeavors.

Introduction

This compound (CAS No. 590418-08-9) is a versatile reagent frequently utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the 1-methyl-1H-indazol-5-yl moiety into target molecules.[1][2][3][4] This structural motif is present in a variety of biologically active compounds, making its efficient synthesis a topic of significant interest in the field of drug development. The molecular formula of this compound is C8H9BN2O2, and its molecular weight is 175.98 g/mol .[1][3]

Synthetic Pathways

The primary and most contemporary route for the synthesis of this compound and its esters involves the direct C-H borylation of 1-methyl-1H-indazole. This method is favored for its efficiency and atom economy. The most common precursor synthesized is the pinacol ester, which can be readily hydrolyzed to the desired boronic acid.

Iridium-Catalyzed C-H Borylation

A prevalent method for the synthesis of indazole-based boronic esters is the iridium-catalyzed C-H borylation. This reaction utilizes an iridium catalyst, a ligand, and a boron source, typically bis(pinacolato)diboron (B2Pin2), to selectively functionalize a C-H bond. For 1-methyl-1H-indazole, the borylation reaction is directed to specific positions on the indazole ring.

A general procedure for this transformation involves the reaction of 1-methyl-1H-indazole with B2Pin2 in the presence of an iridium catalyst such as [Ir(OMe)COD]2 and a bipyridine-based ligand like dtbpy (4,4'-di-tert-butyl-2,2'-bipyridyl).[5] The reaction is typically carried out in a solvent like tert-butyl methyl ether (TBME) at elevated temperatures.[5]

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound pinacol ester, a direct precursor to the target molecule.

Synthesis of 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Materials:

  • 1-Methyl-1H-indazole

  • Bis(pinacolato)diboron (B2Pin2)

  • [Ir(OMe)COD]2 (di-μ-methoxobis(1,5-cyclooctadiene)diiridium(I))

  • 4,4'-Di-tert-butyl-2,2'-dipyridyl (dtbpy)

  • tert-Butyl methyl ether (TBME)

  • Dichloromethane (DCM)

  • Water

  • Hexane

Procedure: [5]

  • A round-bottomed flask equipped with a reflux condenser is charged with 1-methyl-1H-indazole (1.0 eq.), bis(pinacolato)diboron (B2Pin2, 0.505 eq.), 4,4'-di-tert-butyl-2,2'-dipyridyl (dtbpy, 0.006 eq.), and [Ir(OMe)COD]2 (0.003 eq.).

  • Anhydrous tert-butyl methyl ether (TBME) is added to the flask (typically to achieve a concentration of 0.2 M).

  • The resulting solution is heated to reflux (approximately 55 °C) under a nitrogen atmosphere.

  • The reaction progress is monitored by GC-MS analysis until completion (typical reaction times range from 30 minutes to 4 hours, with conversions of approximately 70-95%).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The reaction is quenched with the addition of water and extracted with dichloromethane (DCM).

  • The combined organic layers are collected, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrated in vacuo.

  • The crude product is purified by flash column chromatography to afford the desired 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole.

  • Further purification can be achieved by recrystallization from hexane or trituration from hexane at 5 °C to remove any residual pinacol/boronate impurities.

Hydrolysis to this compound

The resulting pinacol ester can be hydrolyzed to the corresponding boronic acid under standard conditions, typically involving treatment with an aqueous acid or base. A general procedure would involve stirring the pinacol ester in a mixture of a suitable organic solvent (like THF or acetone) and an aqueous acid (like HCl) or base (like NaOH), followed by extraction and purification.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of the pinacol ester precursor.

ParameterValueReference
Starting Material1-Methyl-1H-indazole[5]
Borylation ReagentBis(pinacolato)diboron (B2Pin2)[5]
Catalyst[Ir(OMe)COD]2[5]
Ligand4,4'-Di-tert-butyl-2,2'-dipyridyl (dtbpy)[5]
Solventtert-Butyl methyl ether (TBME)[5]
Temperature55 °C (Reflux)[5]
Typical Reaction Time0.5 - 4 hours[5]
Typical Conversion70 - 95%[5]

Visualizations

The following diagrams illustrate the synthesis pathway and a general experimental workflow.

Synthesis_Pathway Start 1-Methyl-1H-indazole Intermediate 1-Methyl-5-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)-1H-indazole Start->Intermediate [Ir(OMe)COD]2, dtbpy B2Pin2, TBME, 55 °C Product This compound Intermediate->Product Hydrolysis

Caption: Synthesis pathway for this compound.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification A Charge flask with reactants: 1-Methyl-1H-indazole, B2Pin2, [Ir(OMe)COD]2, dtbpy B Add TBME and heat to reflux under Nitrogen A->B C Monitor reaction by GC-MS B->C D Cool to room temperature C->D E Quench with water and extract with DCM D->E F Dry and concentrate organic layers E->F G Purify by flash chromatography F->G H Recrystallize/Triturate (optional) G->H

Caption: Experimental workflow for the borylation step.

References

An In-Depth Technical Guide to 1-Methyl-1H-indazole-5-boronic acid: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Methyl-1H-indazole-5-boronic acid, a versatile building block in medicinal chemistry and organic synthesis. The document details its characteristics, stability, and key applications, with a focus on its role in the synthesis of kinase inhibitors. Experimental protocols for its use in Suzuki-Miyaura coupling and a plausible synthetic route are also presented.

Core Physical and Chemical Properties

This compound is a white to off-white solid organic compound.[1] Its fundamental properties are summarized in the table below. While some experimental data is available for related compounds, certain properties for this specific molecule are based on predicted values.

PropertyValueSource
Molecular Formula C₈H₉BN₂O₂[2][3]
Molecular Weight 175.98 g/mol [1][2][3]
CAS Number 590418-08-9[3][4]
Appearance White to off-white solid[1]
Predicted pKa 8.28 ± 0.30[5]
Predicted Boiling Point 397.5 ± 34.0 °C[5]
Predicted Density 1.27 ± 0.1 g/cm³[5][6]
Melting Point No experimental data found. For the related isomer, 1-Methyl-1H-indazole-6-boronic acid, the melting point is 277-283 °C.
Solubility No quantitative data found. Generally, arylboronic acids exhibit low solubility in water and hydrocarbons, with higher solubility in polar organic solvents like chloroform and acetone.[7]

Stability and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound. Arylboronic acids can be susceptible to degradation, particularly protodeboronation in aqueous solutions.

Storage Recommendations:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed to prevent moisture ingress.

  • For long-term storage, it is recommended to store under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[5]

Chemical Stability: Arylboronic acids can undergo dehydration to form cyclic boroxines. This process is often reversible in the presence of water.[8] The stability of arylboronic acids is also pH-dependent, with decomposition observed under certain aqueous basic conditions.[9]

Synthesis and Reactivity

Proposed Synthetic Pathway

A logical approach involves the methylation of a commercially available 5-bromo-1H-indazole, followed by a borylation reaction.

G Proposed Synthesis of this compound A 5-Bromo-1H-indazole B 1-Methyl-5-bromo-1H-indazole A->B Methylation (e.g., CH3I, base) C This compound B->C Borylation (e.g., Bis(pinacolato)diboron, Pd catalyst, base)

Figure 1. Proposed synthetic pathway for this compound.

Key Chemical Reactivity: The Suzuki-Miyaura Coupling

This compound is a valuable reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction forms a carbon-carbon bond between the indazole ring and an aryl or vinyl halide, providing a powerful tool for the synthesis of complex molecules.

Applications in Drug Discovery and Medicinal Chemistry

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[10] this compound serves as a key building block for the synthesis of various kinase inhibitors, which are a major class of targeted cancer therapies.

Role as a Kinase Inhibitor Building Block

Derivatives of 1-Methyl-1H-indazole have been investigated as inhibitors of several protein kinases involved in cancer cell signaling pathways. These include Hematopoietic Progenitor Kinase 1 (HPK1) and Transforming growth factor-β-activated kinase 1 (TAK1), both of which play roles in immune regulation and inflammatory signaling.[11][12]

Illustrative Signaling Pathway: HPK1 Inhibition

HPK1 is a negative regulator of T-cell activation. Its inhibition can enhance the anti-tumor immune response. The diagram below illustrates the signaling pathway and the point of intervention for an inhibitor derived from this compound.

G Simplified HPK1 Signaling Pathway and Inhibition TCR T-Cell Receptor (TCR) Activation HPK1 HPK1 TCR->HPK1 activates SLP76 SLP76 Phosphorylation and Degradation HPK1->SLP76 promotes T_Cell_Activation T-Cell Activation (Reduced) SLP76->T_Cell_Activation Inhibitor Indazole-based HPK1 Inhibitor Inhibitor->HPK1 inhibits G Workflow for Suzuki-Miyaura Coupling Start Start Reagents Combine: - this compound - Aryl bromide - Palladium catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3 or Cs2CO3) - Solvent (e.g., Dioxane/Water) Start->Reagents Degas Degas the reaction mixture (e.g., by bubbling with Argon or Nitrogen) Reagents->Degas Heat Heat the mixture to reflux (typically 80-100 °C) Degas->Heat Monitor Monitor reaction progress by TLC or LC-MS Heat->Monitor Workup Aqueous workup and extraction Monitor->Workup Upon completion Purify Purification by column chromatography Workup->Purify End Characterize the final product Purify->End

References

An In-Depth Technical Guide to 1-Methyl-1H-indazole-5-boronic acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-indazole-5-boronic acid is a heterocyclic organic compound that has emerged as a critical building block in medicinal chemistry and organic synthesis. Its structural motif, featuring a methylated indazole core coupled with a reactive boronic acid group, makes it an invaluable reagent for creating complex molecules with significant pharmacological potential. The indazole scaffold is a well-recognized "privileged structure" in drug discovery, frequently found in the core of various kinase inhibitors and other therapeutic agents. This guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed experimental protocol for its most common application, and insights into its role in the development of targeted therapies.

Core Compound Properties

The physical and chemical properties of this compound are summarized below. Data is compiled from various chemical suppliers and databases.[1][2][3][4][5][6]

PropertyValue
Molecular Formula C₈H₉BN₂O₂[5][6]
Molecular Weight 175.98 g/mol [5][6]
CAS Number 590418-08-9[5]
Appearance White to off-white solid[2][4][6]
Purity ≥95% - 98% (supplier dependent)[3][6]
Boiling Point 397.5 ± 34.0 °C (Predicted)[2][4]
Density 1.27 ± 0.1 g/cm³ (Predicted)[2]
pKa 8.28 ± 0.30 (Predicted)[2][4]
Storage Conditions Store at room temperature or 2-8°C under inert gas (Nitrogen or Argon) in a dry, sealed place.[2][3][4][7]

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most robust and versatile methods for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are central to many drug candidates.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a representative methodology for the coupling of this compound with an aryl or heteroaryl halide. Optimization of reagents, catalysts, ligands, and reaction conditions may be necessary for specific substrates.

Reagents & Equipment:

  • This compound (1.0 - 1.5 equivalents)

  • Aryl/Heteroaryl Halide (e.g., bromide or iodide) (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

  • Phosphine Ligand (e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene/Water, DMF)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Methodology:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the aryl halide, the base, the palladium catalyst, and the phosphine ligand.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed from the reaction vessel.

  • Solvent Addition: Add the degassed solvent system to the flask via syringe.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water and dilute with an organic solvent (e.g., ethyl acetate).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the final coupled product.

Experimental Workflow Diagram

Suzuki_Miyaura_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_purification Purification Phase Setup 1. Reaction Setup - Add reactants, base, catalyst, ligand to a dry Schlenk flask. Inert 2. Inert Atmosphere - Evacuate and backfill flask with Nitrogen or Argon (3x). Setup->Inert Solvent 3. Solvent Addition - Add degassed solvent mixture (e.g., Dioxane/H2O). Inert->Solvent Heat 4. Heating & Stirring - Heat to 80-110 °C. - Monitor by TLC or LC-MS. Solvent->Heat Workup 5. Aqueous Work-up - Cool reaction, quench with water, and add organic solvent. Heat->Workup Extract 6. Extraction - Separate layers and extract aqueous phase. Workup->Extract Dry 7. Drying & Concentration - Dry combined organic layers and remove solvent in vacuo. Extract->Dry Purify 8. Chromatography - Purify crude product via flash column chromatography. Dry->Purify Product Final Product Purify->Product

A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Role in Kinase Inhibitor Drug Development

The indazole core is a key pharmacophore in a multitude of kinase inhibitors. Kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of diseases like cancer and inflammatory disorders. This compound serves as a versatile precursor for synthesizing compounds that target specific kinases.

For instance, derivatives of the indazole scaffold have been instrumental in developing inhibitors for c-Jun N-terminal kinases (JNKs). The JNK signaling pathway is responsive to stress stimuli and plays a critical role in cellular apoptosis, neurodegeneration, and inflammatory responses.[1][8] The ability to selectively inhibit JNK isoforms, particularly JNK3 which is primarily expressed in the brain, is a significant goal for treating neurodegenerative diseases.

Simplified JNK Signaling Pathway

The diagram below illustrates a simplified representation of the JNK signaling cascade, which is a common target for inhibitors synthesized using the title compound.

JNK_Pathway cluster_downstream Downstream Targets cluster_response Cellular Response Stimuli Stress Stimuli (UV, Cytokines, ROS) MAP3K MAPKKK (e.g., ASK1, MEKK1) Stimuli->MAP3K activates MAP2K MAPKK (MKK4, MKK7) MAP3K->MAP2K phosphorylates JNK JNK (JNK1/2/3) MAP2K->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates ATF2 ATF2 JNK->ATF2 phosphorylates Other Other Substrates JNK->Other phosphorylates Response Apoptosis, Inflammation, Proliferation, etc. cJun->Response ATF2->Response Other->Response

A simplified overview of the JNK signaling cascade.

By providing a rigid scaffold that can be readily functionalized at the 5-position via Suzuki-Miyaura coupling, this compound allows medicinal chemists to systematically explore the chemical space around the indazole core to optimize potency, selectivity, and pharmacokinetic properties of novel kinase inhibitors.

References

A Technical Guide to Substituted Indazole Boronic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the synthesis, biological activity, and experimental protocols related to substituted indazole boronic acids. These heterocyclic compounds are of significant interest in medicinal chemistry, serving as versatile building blocks for the development of targeted therapeutics, particularly in oncology.

Introduction to Indazole Boronic Acids

Indazole, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. The incorporation of a boronic acid moiety or its corresponding pinacol ester at various positions on the indazole ring system provides a reactive handle for a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This enables the facile introduction of diverse substituents, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Substituted indazole boronic acids are key intermediates in the synthesis of a wide range of kinase inhibitors, anti-cancer agents, and other therapeutics. Their ability to participate in carbon-carbon and carbon-heteroatom bond formation makes them invaluable tools in modern drug discovery.

Synthesis of Substituted Indazole Boronic Acids

The most prevalent method for the synthesis of substituted indazole boronic acids and their pinacol esters is the Palladium-catalyzed Miyaura borylation of the corresponding haloindazoles. This reaction involves the cross-coupling of a haloindazole with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.

General Synthetic Workflow

The synthesis of substituted indazole boronic acid pinacol esters from haloindazoles can be depicted by the following workflow:

G start Haloindazole reaction Miyaura Borylation start->reaction Substrate reagents Bis(pinacolato)diboron (B₂pin₂) Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., KOAc) reagents->reaction Reagents product Indazole Boronic Acid Pinacol Ester reaction->product Product

Caption: General workflow for the synthesis of indazole boronic acid pinacol esters via Miyaura borylation.

Quantitative Data on Synthesis

The following table summarizes the reaction conditions and yields for the synthesis of various substituted indazole boronic acid pinacol esters.

Haloindazole PrecursorCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
6-Bromo-1H-indazolePd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O10012-[1]
3-Iodo-1H-indazolePd(dppf)Cl₂ (5)Cs₂CO₃Dioxane/H₂O1008-[1]
3-BromoindolePd(dppf)Cl₂ (3)KOAc1,4-Dioxane8016-[2]
Aryl Bromides(t-Bu₃P)₂PdKOAcWater (TPGS-750-M)RT2.5-3High[3]

Note: Yields are often reported for the subsequent Suzuki coupling product without isolation of the boronic acid intermediate.

Biological Activity and Applications

Substituted indazole boronic acids are primarily utilized as intermediates in the synthesis of potent and selective kinase inhibitors. The indazole scaffold is a key feature in several FDA-approved anti-cancer drugs.[4]

Kinase Inhibition

Indazole derivatives have been extensively investigated as inhibitors of various protein kinases involved in cancer cell signaling pathways, such as VEGFR, PI3K/AKT/mTOR, and FGFR.[1][5][6]

The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7] Indazole-based compounds have been shown to be potent inhibitors of VEGFR-2.[1]

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Migration, Survival mTOR->Proliferation Indazole Indazole-based Inhibitor Indazole->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by indazole-based inhibitors.

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers.[8]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Growth Cell Growth & Survival mTOR->Growth Indazole Indazole-based Inhibitor Indazole->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by indazole-based inhibitors.

Proteasome Inhibition

Dipeptidyl boronic acids are a class of potent and selective proteasome inhibitors.[9] The boronic acid moiety forms a reversible covalent bond with the active site threonine of the proteasome, inhibiting its proteolytic activity.[10] This leads to the accumulation of ubiquitinated proteins, cell cycle arrest, and apoptosis in cancer cells.

Quantitative Data on Biological Activity

The following table presents the half-maximal inhibitory concentrations (IC₅₀) of various indazole derivatives against different biological targets.

CompoundTargetIC₅₀ (nM)Cell Line / AssayReference
PazopanibVEGFR-230Cell-free[1]
AxitinibVEGFR-20.2Cell-free[4]
Compound 2f -230 - 1150Various cancer cell lines[4]
Compound 30 VEGFR-21.24Cell-free[1]
Indazole derivativesFGFR1-3800 - 90000-[1]
3-aminoindazole derivativeALK12-[1]
Indazole-based derivativePDK180-[6]

Experimental Protocols

Synthesis of Indazole Boronic Acid Pinacol Esters (Miyaura Borylation)

This protocol is a general procedure for the palladium-catalyzed borylation of haloindazoles.

Materials:

  • Haloindazole (1.0 mmol)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv, 1.1 mmol)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (3 mol%, 0.03 mmol)

  • Base (e.g., Potassium acetate, KOAc) (3.0 equiv, 3.0 mmol)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane) (5 mL)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or sealed tube under an inert atmosphere, add the haloindazole, bis(pinacolato)diboron, palladium catalyst, and base.[2]

  • Add the anhydrous and degassed solvent.[2]

  • Seal the vessel and heat the reaction mixture with stirring at the appropriate temperature (e.g., 80-100 °C) for the specified time (typically 8-16 hours).[1][2]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or ¹H NMR of a reaction aliquot).[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the pure indazole boronic acid pinacol ester.[2]

Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of an indazole boronic acid (or its pinacol ester) with an aryl halide.

Materials:

  • Indazole boronic acid or pinacol ester (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (1.5 equiv)

  • Solvent mixture (e.g., Dioxane/H₂O, 4:1)

Procedure:

  • In a reaction vessel, combine the indazole boronic acid or pinacol ester, aryl halide, palladium catalyst, and base.[1]

  • Add the solvent mixture.

  • Degas the mixture and place it under an inert atmosphere.

  • Heat the reaction to the desired temperature (e.g., 100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).[1]

  • After cooling, evaporate the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired substituted indazole.[1]

Conclusion

Substituted indazole boronic acids are pivotal intermediates in the synthesis of a diverse array of biologically active molecules, particularly kinase inhibitors for cancer therapy. The well-established synthetic routes, primarily through Miyaura borylation, provide a robust platform for the generation of extensive compound libraries for drug discovery programs. The continued exploration of the chemical space around the indazole scaffold, facilitated by the versatility of its boronic acid derivatives, holds significant promise for the development of novel and more effective targeted therapies.

References

The Rise of Methyl-Indazoles: A Technical Guide to Their Discovery and Significance in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

Shanghai, China – December 27, 2025 – The indazole scaffold, a privileged structure in medicinal chemistry, has been the foundation for numerous therapeutic agents. The addition of a methyl group to this heterocyclic system has given rise to a class of compounds with profound implications in various research fields, particularly in oncology and immunology. This technical guide provides an in-depth analysis of the discovery, synthesis, and significance of methyl-indazole compounds, tailored for researchers, scientists, and drug development professionals.

Introduction to Methyl-Indazole Compounds

Indazoles are bicyclic heterocyclic aromatic organic compounds consisting of a benzene ring fused to a pyrazole ring. Their structural similarity to purines and indoles allows them to interact with a wide range of biological targets. The strategic placement of a methyl group on the indazole core can significantly modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity, leading to enhanced potency and selectivity.[1][2]

Quantitative Bioactivity of Methyl-Indazole Derivatives

The true measure of a compound's potential lies in its quantifiable biological activity. Extensive research has been conducted to evaluate the efficacy of various methyl-indazole derivatives against a panel of therapeutic targets. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency.

Table 1: Inhibitory Activity of Methyl-Indazole Analogs against Protein Kinases

Compound IDTarget KinaseIC50 (nM)Notes
AxitinibVEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit0.1 - 1.7Anti-angiogenic agent used in cancer therapy.[3]
PazopanibVEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ, c-Kit10 - 140Multi-targeted tyrosine kinase inhibitor for cancer treatment.[3]
5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamide (51a)GSK-31200Replacement of the methyl group on the piperidine ring increases activity.[4]
Indazole Amide Derivative (52c)Aurora Kinases790Introduction of an acryloyl moiety enhanced kinase activity.[4]
2-(1H-indazol-6-yl)-1H-benzo[d]imidazole (8a)FLT3181Potent inhibitor of FMS-like tyrosine kinase 3.[5]
2-(1H-indazol-6-yl)-1H-benzo[d]imidazole (8e)FLT3154Potent inhibitor of FMS-like tyrosine kinase 3.[5]
Indazole Derivative 2f(Predicted Tyrosine Kinases)230 - 1150 (μM) against various cancer cell linesPotent growth inhibitory activity against several cancer cell lines.[1][6]

Table 2: Inhibitory Activity of Indazole-3-Carboxamide Analogs against CRAC Channels

Compound IDR Group (at N of carboxamide)% Inhibition @ 30 µMIC50 (µM)
12d3-fluoro-4-pyridyl-0.67
12a2,6-difluorophenyl-1.51
12g3,5-difluoro-4-pyridyl46%>30
9c (reverse amide)3-fluoro-4-pyridylInactive>100

Data extracted from structure-activity relationship studies on indazole-3-carboxamides as CRAC channel blockers.[7]

Key Signaling Pathways Modulated by Methyl-Indazole Compounds

Methyl-indazole derivatives have been shown to exert their effects by modulating critical signaling pathways implicated in cell proliferation, survival, and inflammation.

p21-Activated Kinase 1 (PAK1) Signaling

PAK1 is a key regulator of cell motility, survival, and proliferation.[8] Aberrant PAK1 signaling is often associated with cancer. Certain indazole-3-carboxamide analogs have demonstrated potent inhibition of PAK1.[2]

PAK1_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Rac_Cdc42 Rac/Cdc42 (GTP-bound) RTK->Rac_Cdc42 Integrins Integrins Integrins->Rac_Cdc42 GPCR GPCR GPCR->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Activates Raf1 Raf1 PAK1->Raf1 Phosphorylates Akt Akt PAK1->Akt Activates Cell_Proliferation Cell Proliferation PAK1->Cell_Proliferation Cell_Motility Cell Motility PAK1->Cell_Motility Methyl_Indazole_Inhibitor Methyl-Indazole Inhibitor Methyl_Indazole_Inhibitor->PAK1 Inhibits BAD BAD Raf1->BAD Inhibits Akt->BAD Inhibits Cell_Survival Cell Survival BAD->Cell_Survival Promotes Apoptosis

p21-Activated Kinase 1 (PAK1) Signaling Pathway and Inhibition.
Calcium Release-Activated Calcium (CRAC) Channel Signaling

CRAC channels are crucial for calcium signaling, particularly in immune cells.[9] Their aberrant activation can lead to inflammatory and autoimmune diseases. Indazole-3-carboxamides have been identified as potent blockers of CRAC channels.[7][10]

CRAC_Channel_Signaling PLC Phospholipase C (PLC) IP3 IP3 Generation PLC->IP3 ER_Ca_Depletion ER Ca2+ Store Depletion IP3->ER_Ca_Depletion STIM1 STIM1 Activation & Oligomerization ER_Ca_Depletion->STIM1 Orai1 Orai1 Channel STIM1->Orai1 Activates Ca_Influx Ca2+ Influx Orai1->Ca_Influx Methyl_Indazole_Inhibitor Methyl-Indazole Inhibitor Methyl_Indazole_Inhibitor->Orai1 Blocks NFAT_Activation NFAT Activation Ca_Influx->NFAT_Activation Gene_Expression Gene Expression (e.g., Cytokines) NFAT_Activation->Gene_Expression

CRAC Channel Activation and Inhibition by Methyl-Indazole Compounds.
Glycogen Synthase Kinase 3 (GSK-3) Signaling

GSK-3 is a serine/threonine kinase involved in a multitude of cellular processes, and its dysregulation is linked to various diseases, including cancer.[11][12][13]

GSK3_Signaling_Pathway cluster_nucleus Nucleus PI3K PI3K Akt Akt PI3K->Akt Activates GSK3 GSK-3 Akt->GSK3 Inhibits Beta_Catenin β-catenin GSK3->Beta_Catenin Phosphorylates for Degradation Methyl_Indazole_Inhibitor Methyl-Indazole Inhibitor Methyl_Indazole_Inhibitor->GSK3 Inhibits Degradation Degradation Beta_Catenin->Degradation Gene_Transcription Gene Transcription (Cell Proliferation) Beta_Catenin->Gene_Transcription Activates

GSK-3 Signaling Pathway and its Inhibition.
Aurora Kinase Signaling

Aurora kinases are essential for cell division, and their overexpression is a hallmark of many cancers, making them attractive therapeutic targets.[14][15][16]

Aurora_Kinase_Signaling Aurora_Kinases Aurora Kinases (A, B, C) Centrosome_Maturation Centrosome Maturation Aurora_Kinases->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_Kinases->Spindle_Assembly Chromosome_Segregation Chromosome Segregation Aurora_Kinases->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_Kinases->Cytokinesis Mitotic_Arrest_Apoptosis Mitotic Arrest & Apoptosis Aurora_Kinases->Mitotic_Arrest_Apoptosis Methyl_Indazole_Inhibitor Methyl-Indazole Inhibitor Methyl_Indazole_Inhibitor->Aurora_Kinases Inhibits Methyl_Indazole_Inhibitor->Mitotic_Arrest_Apoptosis

Role of Aurora Kinases in Mitosis and Therapeutic Targeting.

Experimental Protocols

The synthesis and characterization of methyl-indazole compounds require precise and reproducible methodologies.

General Synthesis of 3-Methyl-1H-indazole

A common route for the synthesis of 3-methyl-1H-indazole involves the diazotization of 2-aminoacetophenone followed by reduction and cyclization.

Materials:

  • 2-Aminoacetophenone

  • Hydrochloric acid (37%)

  • Sodium nitrite (NaNO2)

  • Stannous chloride dihydrate (SnCl2·2H2O)

  • Ice

  • Sodium hydroxide or other suitable base

Procedure:

  • Dissolve 2-aminoacetophenone in concentrated hydrochloric acid.

  • Cool the solution to 0-10°C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 10°C. Stir for 1 hour.

  • In a separate flask, dissolve stannous chloride dihydrate in concentrated hydrochloric acid.

  • Slowly add the diazonium salt solution to the stannous chloride solution, keeping the temperature low.

  • Stir the reaction mixture overnight, allowing it to slowly warm to room temperature.

  • Pour the reaction mixture into ice water and neutralize with a base (e.g., NaOH) to a pH of 8.

  • A precipitate of 3-methyl-1H-indazole will form.

  • Collect the solid by filtration, wash with cold water, and dry.[17][18]

Synthesis_Workflow Diazotization Diazotization (HCl, NaNO2, 0-10°C) Reduction_Cyclization Reduction & Cyclization (SnCl2, HCl) Diazotization->Reduction_Cyclization Neutralization Neutralization (Base, pH 8) Reduction_Cyclization->Neutralization Product 3-Methyl-1H-indazole Neutralization->Product

General workflow for the synthesis of 3-methyl-1H-indazole.
Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

  • Objective: To determine the purity of the synthesized methyl-indazole compound.

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A gradient of methanol and water is typically effective.

  • Detection: UV detection at a wavelength appropriate for the indazole chromophore.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 10 mL of a suitable solvent (e.g., methanol/water) to make a 100 µg/mL stock solution.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To elucidate the structure of the methyl-indazole compound.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., DMSO-d6).

  • Data Analysis: Analyze the chemical shifts (ppm), coupling constants (Hz), and integration of the proton (¹H) and carbon (¹³C) spectra to confirm the molecular structure. Predicted ¹H NMR for 7-Methyl-1H-indazole-3-carboxamide in DMSO-d6 would show a characteristic methyl singlet around 2.5-2.6 ppm.[19]

Mass Spectrometry (MS):

  • Objective: To confirm the molecular weight of the synthesized compound.

  • Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).

  • Ionization Source: Electrospray ionization (ESI) is commonly used.

  • Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion peak is used to confirm the molecular weight. High-resolution mass spectrometry can confirm the elemental composition.[19]

Conclusion and Future Outlook

Methyl-indazole compounds represent a versatile and potent class of molecules with significant therapeutic potential. Their ability to selectively inhibit key enzymes in critical signaling pathways has established them as valuable leads in drug discovery. The continued exploration of structure-activity relationships, coupled with advancements in synthetic and analytical methodologies, will undoubtedly lead to the development of novel and more effective methyl-indazole-based therapeutics for a range of diseases.

References

An In-Depth Technical Guide to 1-Methyl-1H-indazole-5-boronic acid: Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and potential applications of 1-Methyl-1H-indazole-5-boronic acid, a key building block in medicinal chemistry and organic synthesis. The document outlines its chemical and physical properties, associated hazards, and detailed protocols for its use and disposal, with a focus on its relevance in the development of kinase inhibitors for cancer therapy.

Chemical and Physical Properties

This compound is a white to off-white solid organic compound. Its key properties are summarized in the table below for easy reference.

PropertyValue
CAS Number 590418-08-9
Molecular Formula C₈H₉BN₂O₂
Molecular Weight 175.98 g/mol [1][2][3]
Appearance White to off-white solid
Purity Typically ≥97%
Storage Temperature Room temperature or refrigerated (2-8°C) under inert gas (Nitrogen or Argon)[2]

Safety and Hazard Information

This compound is classified as a hazardous substance. All personnel handling this compound must be familiar with its potential risks and the necessary safety precautions.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound:

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation[3]
H319 Causes serious eye irritation[3]
H332 Harmful if inhaled
H335 May cause respiratory irritation[3]

Signal Word: Warning

Hazard Pictograms
Exclamation Mark
Precautionary Statements

To ensure safe handling, the following precautionary measures should be strictly adhered to:

Precautionary StatementDescription
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.
P271 Use only outdoors or in a well-ventilated area.
P280 Wear protective gloves/protective clothing/eye protection/face protection.
P302 + P352 IF ON SKIN: Wash with plenty of soap and water.
P304 + P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312 Call a POISON CENTER/doctor if you feel unwell.
P332 + P313 If skin irritation occurs: Get medical advice/attention.
P337 + P313 If eye irritation persists: Get medical advice/attention.

Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat and, if there is a risk of significant exposure, additional protective clothing.

  • Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator with an appropriate cartridge is recommended.

Handling Procedures

All operations involving this compound should be conducted in a well-ventilated chemical fume hood. Avoid the formation of dust and aerosols. Keep the container tightly closed when not in use.

Storage Requirements

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage and to prevent degradation, it is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C. Keep away from incompatible materials such as strong oxidizing agents.

Reactivity and Stability

Arylboronic acids are generally stable compounds but can undergo decomposition under certain conditions. The primary decomposition pathway is protodeboronation, the cleavage of the carbon-boron bond. This process is often influenced by the pH of the reaction medium.

Application in Drug Discovery: Kinase Inhibition

The indazole scaffold is a privileged structure in medicinal chemistry, frequently found in potent kinase inhibitors used in oncology.[4][5][6] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Indazole-containing compounds have been developed to target a variety of kinases, including tyrosine kinases, cyclin-dependent kinases (CDKs), Aurora kinases, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[4]

Notably, the 1-methyl-1H-indazole-5-yl moiety has been incorporated into inhibitors of Transforming Growth Factor-β-activated kinase 1 (TAK1). TAK1 is a critical kinase in inflammatory and cancer signaling pathways, including those active in multiple myeloma.[7] An inhibitor based on this scaffold would be expected to block the downstream signaling cascade, leading to an anti-tumor effect.

Below is a diagram illustrating a simplified TAK1 signaling pathway and the putative point of inhibition by a 1-Methyl-1H-indazole-based inhibitor.

TAK1_Signaling_Pathway Ligand Ligand (e.g., IL-1, TNF-α) Receptor Receptor Ligand->Receptor TAK1_complex TAK1 Complex (TAK1/TAB1/TAB2) Receptor->TAK1_complex Activation IKK_complex IKK Complex TAK1_complex->IKK_complex JNK_MAPK JNK/p38 MAPK TAK1_complex->JNK_MAPK Inhibitor 1-Methyl-1H-indazole-based Inhibitor Inhibitor->TAK1_complex Inhibition NF_kappaB NF-κB IKK_complex->NF_kappaB Activation Cell_Survival Cell Survival, Proliferation, Inflammation NF_kappaB->Cell_Survival AP1 AP-1 JNK_MAPK->AP1 Activation AP1->Cell_Survival

Caption: Simplified TAK1 signaling pathway and point of inhibition.

Experimental Protocols

This compound is a versatile reagent, commonly employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

General Workflow for Suzuki-Miyaura Coupling

The following diagram outlines the general workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Workflow Start Start Reagents Combine Reactants: - Aryl/Vinyl Halide - this compound - Base (e.g., K₂CO₃, Cs₂CO₃) - Solvent (e.g., Dioxane, Toluene, DMF) Start->Reagents Degas Degas Reaction Mixture (e.g., N₂ or Ar bubbling) Reagents->Degas Catalyst Add Palladium Catalyst and Ligand (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) Degas->Catalyst Heat Heat Reaction Mixture (Typically 80-120 °C) Catalyst->Heat Monitor Monitor Reaction Progress (TLC, LC-MS, GC) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup (Extraction) Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End End Characterize->End

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Example Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example for the coupling of an aryl bromide with this compound. Researchers should optimize conditions for their specific substrates.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., 1,4-dioxane, 10 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the anhydrous solvent (10 mL) via syringe.

  • Degas the resulting suspension by bubbling the inert gas through it for 15-20 minutes.

  • Add the palladium catalyst (0.05 mmol) to the flask under a positive pressure of the inert gas.

  • Fit the flask with a reflux condenser and heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

  • Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Disposal

All waste materials containing this compound, including empty containers, contaminated PPE, and reaction residues, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain or in the regular trash.

First Aid Measures

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • In case of skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive safety data sheet (SDS) or professional safety training. All laboratory work should be conducted by trained professionals in accordance with established safety protocols and regulations.

References

A Technical Guide to 1-Methyl-1H-indazole-5-boronic acid: Synthesis, Application, and Commercial Sourcing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-1H-indazole-5-boronic acid, a key building block in medicinal chemistry and organic synthesis. This document details its commercial availability, physicochemical properties, and applications, with a focus on its role in the synthesis of kinase inhibitors. Detailed, representative experimental protocols for its synthesis and its use in Suzuki-Miyaura cross-coupling reactions are provided. Furthermore, this guide illustrates a relevant biological signaling pathway that can be targeted by molecules derived from this versatile compound, offering a valuable resource for researchers in drug discovery and development.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers. Researchers can procure this compound in quantities ranging from milligrams to kilograms, catering to both academic research and industrial-scale synthesis. Pricing and availability are subject to change, and it is recommended to consult the suppliers' websites for the most current information.

Table 1: Prominent Commercial Suppliers of this compound

SupplierWebsiteNotes
Sigma-Aldrich (Merck)--INVALID-LINK--Offers various quantities and purity grades.
Synthonix--INVALID-LINK--A primary producer of this compound.
BLDpharm--INVALID-LINK--Global supplier with a range of pack sizes.[1]
CymitQuimica--INVALID-LINK--Distributor for various chemical manufacturers.
Synblock--INVALID-LINK--Provides detailed product specifications.[2]
ChemScene--INVALID-LINK--Offers this compound for research and development.[3]
Alchem Pharmtech--INVALID-LINK--Supplier of pharmaceutical intermediates.[4]

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety information is crucial for the handling, storage, and application of this compound.

Table 2: Quantitative Data for this compound

PropertyValueSource
CAS Number 590418-08-9[2][5]
Molecular Formula C₈H₉BN₂O₂[2][5]
Molecular Weight 175.98 g/mol [2][5]
IUPAC Name (1-methyl-1H-indazol-5-yl)boronic acid[5]
Appearance White to off-white solid[6]
Purity ≥95% to ≥98%[2]
Melting Point Not widely reported
Boiling Point 397.5 ± 34.0 °C (Predicted)[6]
Storage Temperature Room temperature or 2-8°C[6]

Safety Information:

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[5]

  • Precautionary Statements: P261, P271, P280, P302+P352, P304+P340, P305+P351+P338.

Researchers should always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis of this compound and its application in a key cross-coupling reaction.

Representative Synthesis of this compound

This protocol is a representative multi-step synthesis based on established organic chemistry principles, including indazole formation and subsequent boronation.

Step 1: Synthesis of 1-Methyl-5-bromo-1H-indazole

A common route to N-substituted indazoles involves the cyclization of appropriate precursors. This can be followed by methylation.

  • Starting Material: 5-bromo-1H-indazole.

  • Procedure: a. To a solution of 5-bromo-1H-indazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a base like sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 2.0 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon). b. Stir the mixture at this temperature for 30 minutes. c. Add a methylating agent, such as methyl iodide (CH₃I, 1.2 eq), dropwise to the reaction mixture. d. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC). e. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). f. Extract the product with an organic solvent like ethyl acetate. g. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography on silica gel to yield 1-methyl-5-bromo-1H-indazole.

Step 2: Borylation of 1-Methyl-5-bromo-1H-indazole

The borylation is typically achieved via a palladium-catalyzed reaction, often referred to as a Miyaura borylation.

  • Materials: 1-methyl-5-bromo-1H-indazole (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq), and a base like potassium acetate (KOAc, 3.0 eq).

  • Procedure: a. In an oven-dried flask, combine 1-methyl-5-bromo-1H-indazole, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate. b. Add a dry, degassed solvent such as 1,4-dioxane or toluene. c. Heat the mixture under an inert atmosphere at 80-100 °C for 4-12 hours, monitoring the reaction by TLC or GC-MS. d. After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite. e. Concentrate the filtrate under reduced pressure. f. The resulting pinacol ester can often be used in the next step without further purification, or it can be purified by column chromatography. g. To obtain the boronic acid, the pinacol ester is hydrolyzed using an acid (e.g., HCl) or a base (e.g., NaOH) followed by acidification.

Application in Suzuki-Miyaura Cross-Coupling

This compound is an excellent coupling partner in Suzuki-Miyaura reactions to form C-C bonds, a cornerstone of modern drug synthesis.

Representative Protocol:

  • Materials: An aryl or heteroaryl halide (e.g., 4-bromopyridine, 1.0 eq), this compound (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) or Pd(dppf)Cl₂ (0.05 eq), and a base such as sodium carbonate (Na₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Procedure: a. To a reaction vessel, add the aryl halide, this compound, the palladium catalyst, and the base. b. Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or DMF/water in a 4:1 to 10:1 ratio). c. Degas the mixture by bubbling nitrogen or argon through it for 10-15 minutes. d. Heat the reaction mixture to 80-110 °C and stir for 2-16 hours, or until the starting material is consumed as monitored by TLC. e. Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). f. Separate the organic layer, and extract the aqueous layer with the same organic solvent. g. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. h. Purify the crude product by flash column chromatography or recrystallization to obtain the desired biaryl product.

Visualization of Experimental Workflow and Biological Context

Visual diagrams are essential for understanding complex processes in both chemical synthesis and biological signaling.

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Workflow reagent reagent process process product product analysis analysis A Combine Reactants: - Aryl Halide - this compound - Palladium Catalyst - Base B Add Solvent & Degas A->B Solvation C Heat Reaction Mixture (80-110 °C) B->C Initiate Reaction D Monitor Progress (TLC/GC-MS) C->D In-process control D->C Continue heating E Work-up: - Quench - Extract - Dry D->E Reaction Complete F Purification: - Chromatography or - Recrystallization E->F Crude Product G Final Product: Coupled Biaryl Compound F->G Pure Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Application in Drug Discovery: Targeting the JNK Signaling Pathway

The indazole scaffold is a common feature in many kinase inhibitors. Molecules synthesized using this compound can be designed to target specific kinases involved in disease pathways. The c-Jun N-terminal kinase (JNK) signaling pathway, a member of the mitogen-activated protein kinase (MAPK) family, is implicated in various diseases including cancer, inflammatory disorders, and neurodegenerative diseases, making it a prime target for therapeutic intervention.

The diagram below illustrates a simplified representation of the JNK signaling cascade.

JNK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus stimulus kinase kinase tf tf response response inhibitor inhibitor Stress Stress Cytokines Cytokines MAPKKK MAPKKK (e.g., ASK1, MEKK1) Cytokines->MAPKKK MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates ATF2 ATF2 JNK->ATF2 phosphorylates p53 p53 JNK->p53 phosphorylates Cellular_Response Cellular Response: - Apoptosis - Inflammation - Proliferation cJun->Cellular_Response regulate gene transcription ATF2->Cellular_Response regulate gene transcription p53->Cellular_Response regulate gene transcription Indazole_Inhibitor Indazole-based JNK Inhibitor Indazole_Inhibitor->JNK inhibits

Caption: Simplified JNK signaling pathway and a potential point of inhibition.

Conclusion

This compound is a commercially accessible and highly valuable reagent for researchers in organic synthesis and drug discovery. Its utility, particularly in the construction of complex molecules via Suzuki-Miyaura cross-coupling, makes it an indispensable tool for developing novel therapeutics, such as kinase inhibitors targeting critical disease pathways like the JNK cascade. This guide provides the foundational technical information required for its effective procurement and application in a research setting.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 1-Methyl-1H-indazole-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is of paramount importance in the field of drug discovery and development for the synthesis of complex molecules, particularly biaryl and heteroaryl structures which are prevalent in biologically active compounds. The 1-methyl-1H-indazole moiety is a significant pharmacophore found in a variety of therapeutic agents. The ability to efficiently couple this scaffold with various aryl and heteroaryl partners via the Suzuki reaction using 1-Methyl-1H-indazole-5-boronic acid is a critical tool for medicinal chemists.

These application notes provide a detailed protocol for the Suzuki coupling reaction of this compound with a range of aryl halides. The provided methodologies are based on established procedures for similar indazole derivatives and offer a robust starting point for reaction optimization.

Data Presentation: Representative Reaction Yields

The following table summarizes typical yields for the Suzuki coupling of this compound with various aryl bromides under the optimized conditions described in the experimental protocol. Yields are representative and may vary depending on the specific substrate and reaction scale.

EntryAryl BromideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1BromobenzenePd(dppf)Cl₂K₂CO₃DME/H₂O802-485-95
21-Bromo-4-methylbenzenePd(dppf)Cl₂K₂CO₃DME/H₂O802-480-90
31-Bromo-4-methoxybenzenePd(dppf)Cl₂K₂CO₃DME/H₂O802-488-98
41-Bromo-4-fluorobenzenePd(dppf)Cl₂K₂CO₃DME/H₂O802-475-85
53-BromopyridinePd(dppf)Cl₂K₂CO₃DME/H₂O803-670-80
62-BromothiophenePd(dppf)Cl₂K₂CO₃DME/H₂O803-665-75

Experimental Protocols

This section details a general and robust protocol for the Suzuki coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., bromobenzene)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,2-Dimethoxyethane (DME), anhydrous

  • Deionized water, degassed

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05-0.10 equiv.) to the flask.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,2-dimethoxyethane (DME) and degassed deionized water in a 4:1 ratio (e.g., 8 mL DME and 2 mL H₂O for a 1 mmol scale reaction).

  • Reaction: Stir the reaction mixture vigorously and heat to 80 °C using a preheated oil bath or heating mantle. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-methyl-5-aryl-1H-indazole product.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the Suzuki coupling reaction protocol.

Suzuki_Coupling_Reaction_Scheme cluster_reagents Reagents & Conditions IndazoleBoronicAcid This compound Product 1-Methyl-5-aryl-1H-indazole IndazoleBoronicAcid->Product ArylHalide Aryl Halide (R-X) ArylHalide->Product Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., DME/H₂O) Heat Heat (e.g., 80 °C)

Caption: General reaction scheme for the Suzuki coupling.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Combine Reactants: - this compound - Aryl Halide - Base (K₂CO₃) B Add Pd Catalyst (Pd(dppf)Cl₂) A->B C Add Solvents (DME/H₂O) B->C D Inert Atmosphere (N₂ or Ar) C->D E Heat to 80 °C D->E F Monitor Progress (TLC/LC-MS) E->F G Cool to RT & Quench F->G H Liquid-Liquid Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J K Characterization (NMR, MS) J->K

Caption: Experimental workflow for the Suzuki coupling protocol.

Application Notes and Protocols: 1-Methyl-1H-indazole-5-boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-indazole-5-boronic acid is a versatile heterocyclic building block increasingly utilized in medicinal chemistry. Its rigid indazole core and the reactive boronic acid moiety make it a valuable synthon for the construction of complex molecules with diverse biological activities. This document provides detailed application notes and experimental protocols for the use of this compound, with a focus on its application in the synthesis of kinase inhibitors and other potential therapeutic agents through Suzuki-Miyaura cross-coupling reactions.

Key Applications in Medicinal Chemistry

The primary application of this compound in drug discovery is as a key coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This allows for the facile formation of carbon-carbon bonds, enabling the synthesis of a wide range of biaryl and heteroaryl compounds.[1] The indazole scaffold itself is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[1][2]

Synthesis of Kinase Inhibitors

The 1-methyl-1H-indazol-5-yl moiety has been incorporated into various kinase inhibitors. For instance, it serves as a key structural component in the development of Transforming Growth Factor-β Activated Kinase 1 (TAK1) inhibitors. TAK1 is a crucial mediator in inflammatory signaling pathways, and its inhibition is a promising strategy for the treatment of various cancers and inflammatory diseases.

Development of Anticancer Agents

Derivatives of this compound have been synthesized and evaluated for their anticancer properties. A notable example is the synthesis of 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogs, which have shown significant growth inhibition in various cancer cell lines.[3]

Phosphodiesterase (PDE) Inhibitors

The indazole scaffold is also found in compounds designed as inhibitors of phosphodiesterase type 5 (PDE5), an enzyme that plays a critical role in the cGMP signaling pathway. Modulation of this pathway has therapeutic implications in various conditions, including erectile dysfunction and pulmonary hypertension.

Data Presentation

Anticancer Activity of 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide Analogs

The following table summarizes the in vitro anticancer activity of synthesized 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogs against various human cancer cell lines. The data is presented as percentage growth inhibition (PGI) at a concentration of 10⁻⁵ M.[3]

Compound IDCancer Cell Line PanelCell LineGrowth Percentage (GP)Percentage Growth Inhibition (PGI)
3e CNS CancerSNB-75-99.1699.16
3a-j LeukemiaK-5621.33 - 56.49Not specified
3a-j Non-Small Cell LungNCI-H5222.94 - 83.27Not specified
3a-j Colon CancerHCT-1161.55 - 72.84Not specified
3a-j MelanomaSK-MEL-5-11.95 - 77.29Not specified
3a-j Ovarian CancerOVCAR-311.23 - 81.08Not specified
3a-j Renal CancerA498-3.27 - 78.43Not specified
3a-j Prostate CancerPC-30.00 - 87.21Not specified
3a-j Breast CancerMCF71.34 - 83.78Not specified

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling using this compound

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide.[1][4][5] Researchers should optimize conditions for their specific substrates.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, DMF, toluene, with water)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a dry round-bottom flask or a microwave vial equipped with a magnetic stir bar, add this compound (1.0 - 1.5 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (2.0 - 3.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (typically 2-10 mol%). Then, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for another 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. The reaction can be heated conventionally or using microwave irradiation.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired coupled product.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 oa Oxidative Addition pd0->oa pd2 R1-Pd(II)L2-X oa->pd2 tm Transmetalation pd2->tm pd2_b R1-Pd(II)L2-R2 tm->pd2_b re Reductive Elimination pd2_b->re re->pd0 Regeneration product R1-R2 re->product boronic_acid R2-B(OH)2 boronic_acid->tm base Base base->tm aryl_halide R1-X aryl_halide->oa

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow_Suzuki_Coupling cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine Reactants: - this compound - Aryl/Heteroaryl Halide - Base B Add Catalyst and Solvent A->B C Degas Mixture B->C D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F G Extraction F->G H Purification (Column Chromatography) G->H I Characterization (NMR, MS) H->I

Suzuki Coupling Experimental Workflow

TAK1_Signaling_Pathway cytokines Cytokines (e.g., TNF-α, IL-1) receptor Receptor cytokines->receptor traf TRAFs receptor->traf tak1_complex TAK1/TAB1/TAB2 Complex traf->tak1_complex ikk IKK Complex tak1_complex->ikk mapk MAPKs (JNK, p38) tak1_complex->mapk nfkb NF-κB ikk->nfkb nucleus Nucleus nfkb->nucleus mapk->nucleus gene_expression Gene Expression (Inflammation, Survival) nucleus->gene_expression

TAK1 Signaling Pathway

PDE5_cGMP_Signaling_Pathway no Nitric Oxide (NO) sgc Soluble Guanylate Cyclase (sGC) no->sgc cgmp cGMP sgc->cgmp gtp GTP gtp->sgc pkg Protein Kinase G (PKG) cgmp->pkg pde5 PDE5 cgmp->pde5 relaxation Smooth Muscle Relaxation pkg->relaxation gmp 5'-GMP (inactive) pde5->gmp pde5_inhibitor PDE5 Inhibitor (e.g., Indazole derivative) pde5_inhibitor->pde5

PDE5-cGMP Signaling Pathway

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 1-Methyl-1H-indazole-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them significant targets in drug discovery, particularly in oncology. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. 1-Methyl-1H-indazole-5-boronic acid is a key building block for the synthesis of such inhibitors, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. This allows for the facile creation of carbon-carbon bonds between the indazole core and various heterocyclic systems, a common strategy in the development of novel kinase inhibitors.

This document provides detailed application notes and protocols for the synthesis of a potent Transforming Growth Factor-β-Activated Kinase 1 (TAK1) inhibitor, (2S,6R)-2,6-Dimethyl-4-(3-(1-methyl-1H-indazol-5-yl)imidazo[1,2-b]pyridazin-6-yl)morpholine, using this compound. TAK1 is a mitogen-activated protein kinase kinase kinase (MAPKKK) that plays a central role in inflammatory and immune responses, and its dysregulation is implicated in various diseases, including cancer and autoimmune disorders.

Data Presentation

The following tables summarize the in vitro inhibitory activity of a TAK1 inhibitor synthesized using this compound and a known TAK1 inhibitor for comparison.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTarget KinaseIC50 (nM)
(2S,6R)-2,6-Dimethyl-4-(3-(1-methyl-1H-indazol-5-yl)imidazo[1,2-b]pyridazin-6-yl)morpholineTAK155[1]
Takinib (Known TAK1 Inhibitor)TAK1187[1]

Table 2: In Vitro Anti-proliferative Activity

CompoundCell LineGI50 (nM)Cancer Type
(2S,6R)-2,6-Dimethyl-4-(3-(1-methyl-1H-indazol-5-yl)imidazo[1,2-b]pyridazin-6-yl)morpholineMPC-11as low as 30[1]Multiple Myeloma
(2S,6R)-2,6-Dimethyl-4-(3-(1-methyl-1H-indazol-5-yl)imidazo[1,2-b]pyridazin-6-yl)morpholineH929as low as 30[1]Multiple Myeloma

Experimental Protocols

This section details the synthetic route for the preparation of the TAK1 inhibitor (2S,6R)-2,6-Dimethyl-4-(3-(1-methyl-1H-indazol-5-yl)imidazo[1,2-b]pyridazin-6-yl)morpholine. The synthesis involves a two-step process: nucleophilic aromatic substitution to generate the imidazo[1,2-b]pyridazine core, followed by a Suzuki-Miyaura cross-coupling reaction with this compound.

Step 1: Synthesis of (2S,6R)-2,6-dimethyl-4-(3-bromoimidazo[1,2-b]pyridazin-6-yl)morpholine (Intermediate 1)

Reaction Scheme:

Materials:

  • 3-bromo-6-chloroimidazo[1,2-b]pyridazine

  • (2S,6R)-2,6-dimethylmorpholine

  • Solvent (e.g., a suitable high-boiling point solvent like DMSO or NMP)

Procedure:

  • In a sealed tube, combine 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 eq) and (2S,6R)-2,6-dimethylmorpholine (4.0 eq).

  • Add a suitable solvent to the reaction mixture.

  • Seal the tube and heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) for a sufficient period (monitor by TLC or LC-MS) until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous work-up by partitioning the mixture between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired intermediate 1.

Step 2: Synthesis of (2S,6R)-2,6-Dimethyl-4-(3-(1-methyl-1H-indazol-5-yl)imidazo[1,2-b]pyridazin-6-yl)morpholine (Final Product)

Reaction Scheme:

Materials:

  • (2S,6R)-2,6-dimethyl-4-(3-bromoimidazo[1,2-b]pyridazin-6-yl)morpholine (Intermediate 1)

  • This compound

  • Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))

  • Base (e.g., K2CO3, Cs2CO3, or K3PO4)

  • Solvent system (e.g., Dioxane/water or DME/water mixture)

Procedure:

  • To a reaction vessel, add Intermediate 1 (1.0 eq), this compound (1.2-1.5 eq), palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

  • Add the degassed solvent system to the reaction vessel.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 80-100 °C) until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Perform an aqueous work-up by partitioning the filtrate between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final product as an off-white solid.[1]

Characterization Data for the Final Product:

  • Appearance: Off-white solid.[1]

  • Yield: 96%.[1]

  • 1H NMR (500 MHz, methanol-d4): δ 8.50 (dd, J = 1.6, 0.8 Hz, 1H), 8.16 (d, J = 0.8 Hz, 1H), 7.92 (s, 1H), 7.82 (d, J = 9.9 Hz, 1H), 7.69 (dd, J = 8.8, 1.6 Hz, 1H), 7.56 (d, J = 8.8 Hz, 1H), 7.15 (d, J = 9.9 Hz, 1H), 4.10 (s, 3H), 3.99-3.93 (m, 2H), 3.70-3.62 (m, 2H), 2.76-2.68 (m, 2H), 1.29 (d, J = 6.3 Hz, 6H).

  • HRMS (ESI+) m/z: calculated for C21H24N6O [M+H]+ 389.2084, found 389.2088.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the signaling pathways of kinases that can be targeted by inhibitors synthesized from this compound.

TAK1_Signaling_Pathway Ligands TNF-α, IL-1, LPS Receptors TNFR, IL-1R, TLRs Ligands->Receptors TRAF6 TRAF6 Receptors->TRAF6 TAK1_complex TAK1/TAB1/TAB2 TRAF6->TAK1_complex activates IKK_complex IKK Complex (IKKα/β/γ) TAK1_complex->IKK_complex phosphorylates MKKs MKKs (MKK3/4/6/7) TAK1_complex->MKKs phosphorylates IκBα IκBα IKK_complex->IκBα phosphorylates NF_κB NF-κB IκBα->NF_κB degrades, releasing Gene_Expression Gene Expression (Inflammation, Survival) NF_κB->Gene_Expression translocates to nucleus p38_JNK p38 / JNK MKKs->p38_JNK phosphorylates p38_JNK->Gene_Expression activates transcription factors Inhibitor TAK1 Inhibitor (e.g., synthesized from This compound) Inhibitor->TAK1_complex inhibits

Caption: TAK1 Signaling Pathway and Point of Inhibition.

JNK_Signaling_Pathway Stress Stress Signals (UV, Cytokines) MAPKKKs MAPKKKs (e.g., MEKK1, ASK1) Stress->MAPKKKs MKK4_7 MKK4 / MKK7 MAPKKKs->MKK4_7 phosphorylate JNK JNK MKK4_7->JNK phosphorylate c_Jun c-Jun JNK->c_Jun phosphorylates Apoptosis_Proliferation Apoptosis, Proliferation, Inflammation c_Jun->Apoptosis_Proliferation regulates gene expression Inhibitor JNK Inhibitor Inhibitor->JNK inhibits

Caption: JNK Signaling Pathway.

Akt_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth promotes Inhibitor Akt Inhibitor Inhibitor->Akt inhibits Experimental_Workflow Start Start: Select Target Kinase and Scaffold Step1 Step 1: Synthesis of Heterocyclic Core (e.g., Imidazo[1,2-b]pyridazine) Start->Step1 Step2 Step 2: Suzuki-Miyaura Coupling with this compound Step1->Step2 Purification Purification (Column Chromatography) Step2->Purification Characterization Characterization (NMR, HRMS) Purification->Characterization Biological_Eval Biological Evaluation Characterization->Biological_Eval IC50_Assay In vitro Kinase Assay (IC50) Biological_Eval->IC50_Assay Cell_Based_Assay Cell-based Proliferation Assay (GI50) Biological_Eval->Cell_Based_Assay SAR Structure-Activity Relationship (SAR) Analysis IC50_Assay->SAR Cell_Based_Assay->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Step1 Iterative Synthesis End End: Candidate Drug Lead_Optimization->End

References

The Versatile Role of 1-Methyl-1H-indazole-5-boronic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Methyl-1H-indazole-5-boronic acid is a key heterocyclic building block in the field of organic synthesis, particularly valued in medicinal chemistry and drug discovery. Its rigid, bicyclic indazole core, combined with the versatile reactivity of the boronic acid functional group, makes it an ideal scaffold for the construction of complex molecular architectures with significant biological activity. This document provides detailed application notes and experimental protocols for the utilization of this compound, with a focus on its application in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anti-cancer agents.

Application Notes

Key Applications in Organic Synthesis

This compound is predominantly utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction allows for the formation of a carbon-carbon bond between the indazole core and a variety of aryl or heteroaryl halides, providing a straightforward and efficient route to a diverse range of substituted indazoles.

The resulting biaryl structures are of significant interest in drug development, as the indazole moiety is a well-established pharmacophore found in numerous biologically active compounds. Specifically, the 1-methyl-1H-indazole scaffold is a crucial component of several potent PARP inhibitors, such as Niraparib. PARP enzymes are critical for DNA repair, and their inhibition is a clinically validated strategy for the treatment of certain cancers, particularly those with deficiencies in other DNA repair pathways like BRCA1/2 mutations.

Biological Significance of Synthesized Molecules

Molecules synthesized using this compound as a building block have shown significant inhibitory activity against PARP-1. The indazole ring system often mimics the nicotinamide moiety of the NAD+ cofactor, binding to the catalytic domain of the PARP enzyme and preventing its function in DNA repair. This leads to an accumulation of DNA damage in cancer cells, ultimately triggering apoptosis. The table below summarizes the inhibitory activity of some PARP inhibitors containing the indazole scaffold.

Compound ClassTargetIC50 (nM)Reference
Pyridopyridazinone DerivativesPARP-136[1]
BenzodiazepinesPARP-1-
3-Oxo-2,3-dihydrobenzofuran-7-carboxamidesPARP-14 - 200

Signaling Pathway

The following diagram illustrates the central role of PARP-1 in the DNA damage response pathway. Inhibition of PARP-1, often by molecules synthesized from building blocks like this compound, disrupts this pathway, leading to cancer cell death.

PARP_Signaling_Pathway DNA_Damage DNA Damage (Single-Strand Break) PARP1_Activation PARP-1 Activation DNA_Damage->PARP1_Activation PAR Poly(ADP-ribose) (PAR) Polymer Synthesis PARP1_Activation->PAR Apoptosis Apoptosis (Cell Death) PARP1_Activation->Apoptosis Inhibition leads to DDR_Proteins Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR->DDR_Proteins DNA_Repair DNA Repair DDR_Proteins->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival PARP_Inhibitor PARP Inhibitor (e.g., synthesized from This compound) PARP_Inhibitor->PARP1_Activation Inhibition Inhibition Inhibition

Caption: PARP-1 Signaling Pathway and Inhibition.

Experimental Protocols

The following section provides a detailed, representative protocol for the Suzuki-Miyaura cross-coupling reaction using a 1-methyl-1H-indazole derivative. This protocol is adapted from a similar reaction and can be used as a starting point for the coupling of this compound with various aryl halides.

General Experimental Workflow

The diagram below outlines the typical workflow for a Suzuki-Miyaura cross-coupling reaction followed by product purification.

Suzuki_Workflow Start Start: - this compound - Aryl Halide - Catalyst, Base, Solvent Reaction Suzuki-Miyaura Coupling Reaction (Heating under Inert Atmosphere) Start->Reaction Workup Aqueous Workup: - Quench Reaction - Extraction with Organic Solvent Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Product Final Product: - Characterization (NMR, MS) Purification->Product

Caption: Suzuki-Miyaura Coupling Experimental Workflow.

Detailed Protocol: Suzuki-Miyaura Coupling of a 1-Methyl-1H-indazole Derivative

This protocol describes the coupling of a bromo-indazole with a boronic acid, which is representative of the coupling of this compound with an aryl bromide.

Materials:

  • 5-Bromo-1-methyl-1H-indazole-3-carboxylic acid methyl ester (1.0 eq)

  • Arylboronic acid (2.0 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.1 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Dimethoxyethane (DME)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add 5-bromo-1-methyl-1H-indazole-3-carboxylic acid methyl ester, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(dppf)Cl₂ to the vessel.

  • Add a degassed mixture of dimethoxyethane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80 °C and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data:

The following table provides representative yields for the Suzuki-Miyaura coupling of 5-bromo-1-methyl-1H-indazole-3-carboxylic acid methyl ester with different boronic acids, as reported in the literature.

Arylboronic Acid PartnerProductYield (%)
N-Boc-2-pyrroleboronic acid5-(1-tert-Butoxycarbonyl-1H-pyrrol-2-yl)-1-methyl-1H-indazole-3-carboxylic acid methyl ester75
2-Thiopheneboronic acid1-Methyl-5-(thiophen-2-yl)-1H-indazole-3-carboxylic acid methyl ester65

Characterization Data for a Representative Product:

5-(1-tert-Butoxycarbonyl-1H-pyrrol-2-yl)-1-methyl-1H-indazole-3-carboxylic acid methyl ester:

  • Appearance: Brown solid

  • Melting Point: 102–104 °C

  • ¹H NMR (CDCl₃, δ): 1.35 (s, 9H), 4.05 (s, 3H), 4.15 (s, 3H), 6.20-6.25 (m, 2H), 7.30-7.35 (m, 1H), 7.50 (dd, J = 8.8, 1.6 Hz, 1H), 7.70 (d, J = 8.8 Hz, 1H), 8.35 (s, 1H).

  • ¹³C NMR (CDCl₃, δ): 27.9, 35.6, 52.3, 83.8, 108.8, 110.7, 114.6, 122.6, 123.0, 123.6, 129.1, 134.9, 140.5, 141.7, 150.2, 163.5.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its utility in the construction of complex, biologically active molecules, particularly PARP inhibitors, highlights its importance in modern drug discovery. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for incorporating this scaffold into a wide array of target molecules. The protocols and data presented herein serve as a comprehensive guide for researchers and scientists working in this exciting area of chemical synthesis.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-Methyl-1H-indazole-5-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1-Methyl-1H-indazole-5-boronic acid in palladium-catalyzed cross-coupling reactions. The functionalization of the indazole scaffold is of paramount importance in medicinal chemistry, as this heterocyclic motif is a core component of numerous biologically active compounds. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, offer a versatile and powerful toolkit for the synthesis of diverse indazole derivatives, enabling the formation of new carbon-carbon bonds with a high degree of control and efficiency.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly effective method for the formation of C(sp2)-C(sp2) bonds between this compound and various aryl or heteroaryl halides. This reaction is characterized by its mild conditions and tolerance of a wide array of functional groups, making it a favored method in the synthesis of complex molecules for drug discovery.[1][2]

Data Presentation: Suzuki-Miyaura Coupling of this compound
EntryAryl Halide PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O10012~90
23-BromopyridinePd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O8018~85
31-Iodo-4-nitrobenzenePdCl₂(dppf) (3)-Na₂CO₃DMF908~92
42-ChlorotoluenePd(OAc)₂ (2)XPhos (4)Cs₂CO₃t-BuOH/H₂O11024~75
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane and water, 4:1)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and the base (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent system to the reaction mixture.

  • Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Oxidative Addition->Ar-Pd(II)-X L2 Transmetalation Transmetalation Ar-Pd(II)-X L2->Transmetalation Ar-Pd(II)-Ar' L2 Ar-Pd(II)-Ar' L2 Transmetalation->Ar-Pd(II)-Ar' L2 Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar' L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative Addition Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[3] It is important to note that boronic acids are not typical substrates for the Heck reaction. Therefore, to perform a Heck coupling on the 1-methyl-1H-indazole core, a halogenated derivative, such as 5-bromo-1-methyl-1H-indazole, is required as the starting material.

Data Presentation: Heck Reaction with a Halogenated 1-Methyl-1H-indazole
EntryAlkene PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF10016~80
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃Acetonitrile8024~85
3CyclohexenePd(dba)₂ (5)P(o-tol)₃ (10)NaOAcDMA12018~70
41-OctenePd(OAc)₂ (2)Herrmann's Cat (4)Cy₂NMeNMP11012~78
Experimental Protocol: Heck Reaction

This protocol outlines a general procedure for the Heck reaction of a 5-bromo-1-methyl-1H-indazole with an alkene.

Materials:

  • 5-Bromo-1-methyl-1H-indazole

  • Alkene (e.g., styrene)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., PPh₃)

  • Base (e.g., Et₃N)

  • Solvent (e.g., DMF)

  • Schlenk tube or sealed vial

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube, dissolve 5-bromo-1-methyl-1H-indazole (1.0 equiv.), the palladium catalyst, and the ligand in the solvent.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the alkene (1.5 equiv.) and the base (2.0 equiv.) to the reaction mixture under the inert atmosphere.

  • Seal the tube and heat the reaction to the specified temperature (e.g., 100 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite and wash with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired product.

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-Pd(II)-X L2 R-Pd(II)-X L2 Oxidative Addition->R-Pd(II)-X L2 Migratory Insertion Migratory Insertion R-Pd(II)-X L2->Migratory Insertion R-alkene-Pd(II)-X L2 R-alkene-Pd(II)-X L2 Migratory Insertion->R-alkene-Pd(II)-X L2 Beta-Hydride Elimination Beta-Hydride Elimination R-alkene-Pd(II)-X L2->Beta-Hydride Elimination Beta-Hydride Elimination->Pd(0)L2 Product Product Beta-Hydride Elimination->Product Alkene Alkene Alkene->Migratory Insertion R-X R-X R-X->Oxidative Addition Base Base Base->Beta-Hydride Elimination

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, providing a straightforward route to substituted alkynes.[4] Similar to the Heck reaction, a halogenated 1-methyl-1H-indazole, such as 5-iodo-1-methyl-1H-indazole, is the required substrate for this transformation, not the boronic acid.

Data Presentation: Sonogashira Coupling with a Halogenated 1-Methyl-1H-indazole
EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHF606~95
21-HeptynePdCl₂(PPh₃)₂ (3)CuI (5)i-Pr₂NHDMF808~88
3TrimethylsilylacetylenePd(OAc)₂ (2)CuI (4)DIPAToluene7012~90
4Propargyl alcoholPdCl₂(dppf) (3)CuI (6)K₂CO₃Acetonitrile5010~82
Experimental Protocol: Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of a 5-iodo-1-methyl-1H-indazole with a terminal alkyne.

Materials:

  • 5-Iodo-1-methyl-1H-indazole

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., Et₃N)

  • Solvent (e.g., THF)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add 5-iodo-1-methyl-1H-indazole (1.0 equiv.), the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent and the base to the flask.

  • Degas the solution by bubbling with the inert gas for 15-20 minutes.

  • Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60 °C) and stir.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-Pd(II)-X L2 R-Pd(II)-X L2 Oxidative Addition->R-Pd(II)-X L2 Transmetalation Transmetalation R-Pd(II)-X L2->Transmetalation R-Pd(II)-alkynyl L2 R-Pd(II)-alkynyl L2 Transmetalation->R-Pd(II)-alkynyl L2 Reductive Elimination Reductive Elimination R-Pd(II)-alkynyl L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Product Product Reductive Elimination->Product Cu-X Cu-X Alkyne Deprotonation Alkyne Deprotonation Cu-X->Alkyne Deprotonation Cu-alkynyl Cu-alkynyl Alkyne Deprotonation->Cu-alkynyl Cu-alkynyl->Transmetalation R-X R-X R-X->Oxidative Addition Terminal Alkyne Terminal Alkyne Terminal Alkyne->Alkyne Deprotonation Base Base Base->Alkyne Deprotonation

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

General Experimental Workflow

The following diagram illustrates a typical workflow for palladium-catalyzed cross-coupling reactions, from setting up the reaction to the final purification and analysis of the product.

Experimental_Workflow A Reaction Setup (Reactants, Solvent, Catalyst, Base) B Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C Degassing (Bubbling with Ar/N2) B->C D Heating and Stirring C->D E Reaction Monitoring (TLC, LC-MS, GC-MS) D->E F Work-up (Quenching, Extraction, Washing) E->F Reaction Complete G Purification (Column Chromatography) F->G H Characterization (NMR, HRMS) G->H

Caption: General experimental workflow for cross-coupling reactions.

References

Application Notes and Protocols for Suzuki-Miyaura Reaction with Indazole Boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting the Suzuki-Miyaura cross-coupling reaction using indazole boronic acids. This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of bi-aryl indazole derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in various kinase inhibitors and other therapeutic agents.

Introduction

The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or its ester) and an organic halide or triflate.[1] This reaction is favored in pharmaceutical development for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of many boronic acid reagents.[2]

Indazole moieties are key components in numerous clinically approved drugs, including the kinase inhibitors pazopanib and axitinib.[3] The synthesis of aryl-substituted indazoles via the Suzuki-Miyaura reaction is a critical step in the development of novel drug candidates. These notes will detail the experimental procedures for coupling indazole boronic acids with various aryl halides to generate these valuable compounds.

Reaction Mechanism and Workflow

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.[1][4]

Below is a generalized workflow for a typical Suzuki-Miyaura reaction involving an indazole boronic acid derivative.

Suzuki_Workflow General Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Indazole Boronic Acid/Ester, Aryl Halide, Base, and Solvent degas Degas the reaction mixture (e.g., with Argon or Nitrogen) reagents->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst heat Heat the reaction mixture to the specified temperature for the required duration catalyst->heat monitor Monitor reaction progress (e.g., by TLC or LC-MS) heat->monitor cool Cool the reaction mixture to room temperature monitor->cool filter Filter through Celite to remove the catalyst cool->filter extract Aqueous work-up and extraction with an organic solvent filter->extract purify Purify the crude product (e.g., by column chromatography) extract->purify

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following protocols are adapted from published literature and provide starting points for the Suzuki-Miyaura coupling of indazole boronic acids and their derivatives. Optimization of these conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of Protected Indazole Boronic Acid Pinacolyl Esters with Aryl Halides

This protocol is based on the synthesis and coupling of protected indazolylboronic esters.[5][6]

Materials:

  • Protected indazole boronic acid pinacolyl ester (1.0 equiv)

  • Aryl halide (e.g., aryl bromide or iodide) (1.1 equiv)

  • Palladium catalyst: PdCl₂(dppf)·CH₂Cl₂ (0.03 equiv)

  • Base: Aqueous Na₂CO₃ solution (2 M, 3.0 equiv)

  • Solvent: 1,4-Dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add the protected indazole boronic acid pinacolyl ester, aryl halide, and 1,4-dioxane.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add the aqueous Na₂CO₃ solution and degas for another 5 minutes.

  • Under a positive pressure of the inert gas, add the PdCl₂(dppf)·CH₂Cl₂ catalyst.

  • Heat the reaction mixture to 80-100 °C and stir for 2-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of Free (NH) 3-Bromoindazoles

This protocol is suitable for the coupling of unprotected bromoindazoles with various boronic acids under microwave irradiation.[7]

Materials:

  • 3-Bromoindazole derivative (1.0 equiv)

  • Aryl boronic acid (1.5 equiv)

  • Palladium catalyst: Pd(PPh₃)₄ (0.05 - 0.10 equiv)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent system: 1,4-Dioxane/Ethanol/Water mixture

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine the 3-bromoindazole, aryl boronic acid, Pd(PPh₃)₄, and Cs₂CO₃.

  • Add the 1,4-dioxane/ethanol/water solvent system.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a temperature of 140 °C for a specified time (e.g., 10-60 minutes), with stirring.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Data Presentation: Summary of Reaction Conditions

The following table summarizes various reported conditions for Suzuki-Miyaura reactions involving indazole derivatives to facilitate comparison.

Indazole SubstrateCoupling PartnerCatalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
N-protected haloindazolesBis(pinacolato)diboronPdCl₂(dppf) (3)dppfKOAc1,4-Dioxane802-1879-98[5][6]
3-Chloroindazole5-Indole boronic acidPd₂(dba)₃ (2)SPhos (3)K₃PO₄Dioxane/H₂O1001580-90[8]
3-Bromoindazoles (unprotected)Aryl boronic acidsPd(PPh₃)₄ (10)PPh₃Cs₂CO₃Dioxane/EtOH/H₂O140 (µW)0.17-169-78[7]
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane802High[9]
N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide(4-methoxyphenyl)boronic acidPd(PPh₃)₄ (10)PPh₃Cs₂CO₃Dioxane/EtOH/H₂O140 (µW)4Moderate to Good[10]

Biological Relevance: Indazole Derivatives as Kinase Inhibitors

Many bi-aryl indazole derivatives synthesized via the Suzuki-Miyaura reaction are potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of these pathways is a hallmark of cancer. For example, pazopanib is a multi-targeted tyrosine kinase inhibitor that targets VEGFR, PDGFR, and c-Kit.[11][12] Its mechanism of action involves blocking the ATP-binding site of these receptors, thereby inhibiting their downstream signaling cascades that promote angiogenesis and tumor growth.[13][14]

The diagram below illustrates the VEGFR2 signaling pathway and the inhibitory action of an indazole-based drug like pazopanib.

VEGFR2_Pathway VEGFR2 Signaling Pathway and Inhibition by Indazole Derivatives cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Pazopanib Pazopanib (Indazole Derivative) Pazopanib->VEGFR2 Inhibits ATP Binding ATP ATP ATP->VEGFR2 Binds to kinase domain PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: Inhibition of the VEGFR2 signaling pathway by an indazole derivative.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a versatile and indispensable tool for the synthesis of biologically active indazole derivatives. The protocols and data presented herein provide a solid foundation for researchers to develop novel compounds for drug discovery and other applications. Careful optimization of reaction conditions is key to achieving high yields and purity of the desired products. The continued exploration of this chemistry will undoubtedly lead to the discovery of new therapeutic agents.

References

Applications of 1-Methyl-1H-indazole-5-boronic Acid in the Development of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 1-Methyl-1H-indazole-5-boronic acid is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of complex heterocyclic compounds with therapeutic potential. Its unique structural features make it a valuable precursor for the development of targeted therapies, particularly in oncology. This document provides an overview of its application in the synthesis of novel anticancer agents, including detailed experimental protocols, quantitative biological data, and visualization of the relevant signaling pathways. The focus is on the synthesis and activity of 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogs, which have demonstrated promising anticancer properties.

Introduction

The indazole scaffold is a prominent feature in many biologically active compounds and approved pharmaceutical agents. The functionalization of the indazole ring system is a key strategy in drug discovery for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. This compound serves as a crucial intermediate for introducing the 1-methyl-1H-indazol-5-yl moiety into target molecules, most commonly through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of a carbon-carbon bond between the indazole ring and another aromatic or heteroaromatic system, enabling the construction of diverse molecular architectures.

Recent research has highlighted the potential of indazole derivatives as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. The development of small molecule kinase inhibitors is a major focus of modern oncology drug discovery.

Application Example: Synthesis and Anticancer Activity of 2-(1-Methyl-1H-indazol-5-yl)-N-arylisonicotinamide Analogs

A recent study by Patel et al. (2024) described the synthesis and in vitro anticancer screening of a series of novel 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogs. These compounds were synthesized with the aim of identifying new agents with potent and selective activity against various cancer cell lines.

Quantitative Biological Data

The synthesized compounds were evaluated for their anticancer activity against a panel of human cancer cell lines at the National Cancer Institute (NCI). The following table summarizes the percentage growth inhibition (PGI) for a selection of the most active compounds at a concentration of 10⁻⁵ M.

Compound IDTarget Cell LineCancer TypePercentage Growth Inhibition (PGI) (%)
4e SNB-75CNS Cancer41.25
4i SNB-75CNS Cancer38.94
4i UO-31Renal Cancer30.14
4i CCRF-CEMLeukemia26.92
4i EKVXNon-Small Cell Lung Cancer26.61
4i OVCAR-5Ovarian Cancer23.12

Experimental Protocols

The synthesis of 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogs involves a multi-step process, with the key steps being a Suzuki-Miyaura cross-coupling reaction followed by an amide bond formation.

Protocol 1: Synthesis of 2-(1-Methyl-1H-indazol-5-yl)isonicotinic acid (Intermediate 3)

This protocol describes the Suzuki-Miyaura coupling of this compound with a suitable halogenated pyridine derivative.

Materials:

  • This compound (1)

  • Methyl 2-chloroisonicotinate (2)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), methyl 2-chloroisonicotinate (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), and sodium carbonate (2.0 eq).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to 90 °C and stir under an inert atmosphere for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of Celite®. Wash the Celite® pad with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by silica gel column chromatography to obtain the methyl ester intermediate.

  • Saponification: Dissolve the purified methyl ester in a mixture of methanol and water. Add lithium hydroxide (2.0 eq) and stir at room temperature for 4-6 hours.

  • Acidification: After completion of the saponification, remove the methanol under reduced pressure. Acidify the aqueous residue to pH 3-4 with 1N HCl.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(1-Methyl-1H-indazol-5-yl)isonicotinic acid (3).

Protocol 2: Synthesis of 2-(1-Methyl-1H-indazol-5-yl)-N-arylisonicotinamide Analogs (4a-j)

This protocol describes the amide coupling of the carboxylic acid intermediate with various anilines.

Materials:

  • 2-(1-Methyl-1H-indazol-5-yl)isonicotinic acid (3)

  • Substituted aniline (e.g., 4-fluoroaniline)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 2-(1-Methyl-1H-indazol-5-yl)isonicotinic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15 minutes.

  • Amine Addition: Add the respective substituted aniline (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 8-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).

  • Extraction: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography to afford the final 2-(1-Methyl-1H-indazol-5-yl)-N-arylisonicotinamide analog.

Proposed Signaling Pathway and Mechanism of Action

While the specific molecular target of the 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogs has not been definitively identified, many indazole-based anticancer agents are known to function as inhibitors of protein kinases. These enzymes play a critical role in cell signaling pathways that control cell growth, proliferation, and survival. A plausible mechanism of action for these compounds is the inhibition of a receptor tyrosine kinase (RTK) signaling pathway, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) or the Epidermal Growth Factor Receptor (EGFR) pathway, which are frequently overactive in various cancers.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor (e.g., VEGF, EGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Growth_Factor->RTK Binds and activates RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates Therapeutic_Agent 2-(1-methyl-1H-indazol-5-yl)- N-arylisonicotinamide Therapeutic_Agent->RTK Inhibits (Proposed Mechanism) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) Transcription_Factors->Gene_Expression

Caption: Proposed mechanism of action via inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Workflow Visualization

The overall workflow for the development and evaluation of these novel therapeutic agents, from synthesis to biological testing, is outlined below.

G Start Starting Materials: This compound Methyl 2-chloroisonicotinate Suzuki_Coupling Suzuki-Miyaura Coupling Start->Suzuki_Coupling Intermediate Intermediate: 2-(1-Methyl-1H-indazol-5-yl)isonicotinic acid Suzuki_Coupling->Intermediate Amide_Coupling Amide Coupling with Substituted Anilines Intermediate->Amide_Coupling Final_Compounds Final Products: 2-(1-Methyl-1H-indazol-5-yl)- N-arylisonicotinamide Analogs Amide_Coupling->Final_Compounds Purification Purification and Characterization (NMR, MS) Final_Compounds->Purification Biological_Screening In Vitro Anticancer Screening (NCI-60 Cell Line Panel) Purification->Biological_Screening Data_Analysis Data Analysis: Percentage Growth Inhibition Biological_Screening->Data_Analysis End Identification of Lead Compounds Data_Analysis->End

Caption: Experimental workflow from synthesis to biological evaluation.

Conclusion

This compound is a key synthetic intermediate that enables the construction of novel indazole-containing compounds with significant therapeutic potential. The example of 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogs demonstrates its utility in the development of new anticancer agents. Further investigation into the precise molecular targets and mechanisms of action of these compounds is warranted to guide future drug development efforts. The provided protocols and workflows serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

The Role of 1-Methyl-1H-indazole-5-boronic Acid in the Synthesis of Potent Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

1-Methyl-1H-indazole-5-boronic acid is a versatile and pivotal building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors for targeted cancer therapy. Its indazole core is a privileged scaffold found in numerous biologically active molecules. The boronic acid functional group makes it an ideal coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the facile formation of carbon-carbon bonds to construct complex molecular architectures. This application note details the use of this compound in the synthesis of a novel series of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) inhibitors with potent anti-proliferative activity in multiple myeloma cell lines.

Synthesis of TAK1 Inhibitors

A series of potent TAK1 inhibitors were synthesized by coupling this compound with a 3-bromo-6-morpholinoimidazo[1,2-b]pyridazine core via a Suzuki-Miyaura cross-coupling reaction. This key reaction forges a crucial bond between the indazole and imidazo[1,2-b]pyridazine moieties, leading to the final active compounds.

Biological Activity: Inhibition of TAK1 Kinase and Multiple Myeloma Cell Growth

The synthesized compounds demonstrated significant inhibitory activity against TAK1 kinase and potent anti-proliferative effects in multiple myeloma (MM) cell lines. Notably, compound 26 , which incorporates the 1-methyl-1H-indazol-5-yl moiety, exhibited a TAK1 inhibitory concentration (IC50) of 55 nM and a growth inhibition (GI50) value as low as 30 nM in MPC-11 and H929 multiple myeloma cell lines.[1] These findings underscore the importance of the 1-methyl-indazole scaffold in achieving high-potency TAK1 inhibition.

Quantitative Data Summary

The following table summarizes the biological activity of selected TAK1 inhibitors synthesized using an indazole boronic acid derivative.

CompoundTAK1 IC50 (nM)MPC-11 GI50 (nM)H929 GI50 (nM)
24 >1000>1000>1000
25 102110180
26 553080
takinib 187210250

Data sourced from RSC Medicinal Chemistry, 2024, 15, 178-192.[1]

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol for the Synthesis of (2S,6R)-2,6-Dimethyl-4-(3-(1-methyl-1H-indazol-5-yl)imidazo[1,2-b]pyridazin-6-yl)morpholine (Compound 26)

This protocol is adapted from general procedures for Suzuki-Miyaura coupling of heteroaryl halides.

Materials:

  • (2S,6R)-4-(3-bromoimidazo[1,2-b]pyridazin-6-yl)-2,6-dimethylmorpholine

  • This compound

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add (2S,6R)-4-(3-bromoimidazo[1,2-b]pyridazin-6-yl)-2,6-dimethylmorpholine (1.0 eq.), this compound (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.05 eq.) to the flask.

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask.

  • Degassing: Seal the flask and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired compound.

Visualizations

Experimental Workflow for TAK1 Inhibitor Synthesis

G cluster_start Starting Materials 1_Methyl_1H_indazole_5_boronic_acid 1-Methyl-1H-indazole- 5-boronic acid Suzuki_Coupling Suzuki-Miyaura Cross-Coupling 1_Methyl_1H_indazole_5_boronic_acid->Suzuki_Coupling Bromo_pyridazine (2S,6R)-4-(3-bromoimidazo[1,2-b]pyridazin-6-yl) -2,6-dimethylmorpholine Bromo_pyridazine->Suzuki_Coupling Purification Purification (Column Chromatography) Suzuki_Coupling->Purification Crude Product Final_Compound TAK1 Inhibitor (Compound 26) Purification->Final_Compound Purified Product

Caption: Workflow for the synthesis of a TAK1 inhibitor.

TAK1 Signaling Pathway in Multiple Myeloma

TAK1_Pathway TNFR_IL1R TNFR / IL-1R TAK1_complex TAK1/TAB1/TAB2 TNFR_IL1R->TAK1_complex activates IKK_complex IKK Complex TAK1_complex->IKK_complex phosphorylates MAPK MAPK (p38, JNK) TAK1_complex->MAPK phosphorylates TAK1_inhibitor TAK1 Inhibitor (e.g., Compound 26) TAK1_inhibitor->TAK1_complex inhibits NFkB NF-κB IKK_complex->NFkB activates Nucleus Nucleus NFkB->Nucleus MAPK->Nucleus Gene_Expression Gene Expression (Proliferation, Survival, Drug Resistance) Nucleus->Gene_Expression

References

Application Notes and Protocols: Boronic Acid Derivatives in the Development of Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boronic acid derivatives have emerged as a pivotal class of compounds in modern oncology, primarily due to their unique ability to form reversible covalent bonds with the active site residues of key enzymes. This characteristic has been successfully exploited in the development of potent and selective anti-cancer agents. The most prominent examples are the proteasome inhibitors, which have revolutionized the treatment of multiple myeloma. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of novel boronic acid-based cancer therapeutics.

Mechanism of Action: Targeting the Proteasome and Beyond

The primary mechanism of action for the most successful boronic acid-based anti-cancer drugs, such as bortezomib and ixazomib, is the inhibition of the 26S proteasome.[1][2] The proteasome is a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, which plays a crucial role in regulating cellular processes like the cell cycle, apoptosis, and signal transduction.[1][2] Cancer cells, particularly multiple myeloma cells, exhibit high rates of protein synthesis and are thus highly dependent on proteasome function to degrade misfolded and regulatory proteins, making them exquisitely sensitive to proteasome inhibition.[3]

Inhibition of the proteasome by boronic acid derivatives leads to a cascade of downstream effects that collectively contribute to their anti-cancer activity:

  • Disruption of the NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of cell survival, proliferation, and inflammation. Its activation is dependent on the proteasomal degradation of its inhibitor, IκB. Boronic acid-based proteasome inhibitors prevent the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and inhibiting the transcription of its anti-apoptotic target genes.[1][4]

  • Induction of Endoplasmic Reticulum (ER) Stress: The accumulation of unfolded and misfolded proteins due to proteasome inhibition triggers the Unfolded Protein Response (UPR) and leads to ER stress.[5][6] Prolonged ER stress activates pro-apoptotic pathways, contributing to cancer cell death.[5][6]

  • Induction of Apoptosis: By stabilizing pro-apoptotic proteins (e.g., p53, Bax) and inhibiting anti-apoptotic proteins (e.g., Bcl-2), proteasome inhibitors shift the cellular balance towards programmed cell death.[7][8]

  • Cell Cycle Arrest: The degradation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinase inhibitors (e.g., p21, p27), is mediated by the proteasome. Inhibition of this process leads to cell cycle arrest, typically at the G2/M phase.[5]

Beyond proteasome inhibition, researchers are exploring other boronic acid derivatives that target different pathways, including:

  • Enzyme Inhibition: Boronic acids can act as inhibitors of other enzymes relevant to cancer, such as histone deacetylases (HDACs) and serine proteases.

  • Prodrugs: Boronic acid moieties are being utilized as triggers in prodrug strategies. These prodrugs are designed to be activated by the specific conditions of the tumor microenvironment, such as high levels of reactive oxygen species (ROS), leading to the localized release of a cytotoxic agent.

Data Presentation: In Vitro Efficacy of Boronic Acid Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values of bortezomib, ixazomib, and other boronic acid derivatives against various cancer cell lines, providing a comparative overview of their cytotoxic potential.

Table 1: IC50 Values of Bortezomib in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference(s)
MM.1SMultiple Myeloma22-32[9]
U266Multiple Myeloma22-32[9]
RPMI-8226Multiple Myeloma7.05[10]
IM-9Multiple Myeloma>100 (Resistant)[11]
OPM-2Multiple Myeloma<10 (Sensitive)[11]
Granta-519Mantle Cell Lymphoma18.2[12]
JVM-2Mantle Cell Lymphoma31[12]
Jeko-1Mantle Cell Lymphoma60.1[12]
REC-1Mantle Cell Lymphoma25.3[12]
PC3Prostate Cancer32.8[13]
PC3-ResistantProstate Cancer346[13]
CEM/WTAcute Lymphoblastic Leukemia~4.5
THP-1/WTAcute Myeloid Leukemia~11

Table 2: IC50 Values of Ixazomib in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference(s)
RPMI-8226Multiple Myeloma~2-70[1]
U-266Multiple Myeloma~20[7]
KMM-1Multiple Myeloma~2-70[1]
LP-1Multiple Myeloma~2-70[1]
OPM-2Multiple Myeloma~2-70[1]
L363Multiple Myeloma~2-70[1]
Karpas-620Multiple Myeloma~2-70[1]
CEM/WTAcute Lymphoblastic Leukemia~24
THP-1/WTAcute Myeloid Leukemia~30
HCT116Colorectal Cancer~20[8]
HT29Colorectal Cancer~40[8]

Table 3: IC50 Values of Other Boronic Acid Derivatives

CompoundDerivative TypeCell LineCancer TypeIC50 (nM)Reference(s)
Compound 15Dipeptidyl boronic acidU266Multiple Myeloma4.60[10]
Compound 17Dipeptidyl boronic acid--8.21[10]
Prodrug 18Dipeptidyl boronic acid prodrug--6.74[10]
Chalcone-boronic acid 2Chalcone derivativeMCF-7Breast Cancer1,700[10]
Chalcone-boronic acid 4Chalcone derivativeMCF-7Breast Cancer1,100[10]
Chalcone-boronic acid 5Chalcone derivativeMCF-7Breast Cancer1,900[10]

Mandatory Visualizations

Signaling Pathways

Bortezomib_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome Inhibits IkB IκBα Proteasome->IkB Degrades NFkB_IkB_complex NF-κB/IκBα Complex (Inactive) IkB->NFkB_IkB_complex NFkB_p50_p65 NF-κB (p50/p65) NFkB_p50_p65->NFkB_IkB_complex Nucleus Nucleus NFkB_p50_p65->Nucleus Translocation Transcription Transcription of Anti-apoptotic Genes (e.g., Bcl-2, XIAP) Apoptosis Apoptosis Transcription->Apoptosis Inhibits

Caption: Bortezomib inhibits the proteasome, preventing IκB degradation and NF-κB activation.

ProteasomeInhibitor_ER_Stress_Pathway Proteasome_Inhibitor Proteasome Inhibitor (e.g., Ixazomib) Proteasome 26S Proteasome Proteasome_Inhibitor->Proteasome Inhibits Unfolded_Proteins Accumulation of Unfolded/Misfolded Proteins Proteasome->Unfolded_Proteins Prevents Degradation of ER Endoplasmic Reticulum (ER) Unfolded_Proteins->ER Accumulate in UPR Unfolded Protein Response (UPR) ER->UPR Triggers CHOP CHOP (DDIT3) Activation UPR->CHOP Caspase_Activation Caspase Activation CHOP->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proteasome inhibition leads to ER stress and apoptosis via the UPR pathway.

Experimental Workflows

Proteasome_Inhibition_Assay_Workflow start Start prepare_lysate Prepare Cell Lysate start->prepare_lysate add_substrate Add Fluorogenic Proteasome Substrate (e.g., Suc-LLVY-AMC) prepare_lysate->add_substrate incubate Incubate at 37°C add_substrate->incubate measure_fluorescence Measure Fluorescence (Ex/Em: ~360/460 nm) incubate->measure_fluorescence analyze Analyze Data (Normalize to Protein Content) measure_fluorescence->analyze end End analyze->end

Caption: Workflow for a fluorogenic proteasome activity assay.

InVivo_Xenograft_Workflow start Start cell_prep Prepare Human Myeloma Cell Suspension start->cell_prep implantation Subcutaneous Implantation into Immunodeficient Mice cell_prep->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth treatment Administer Boronic Acid Derivative or Vehicle tumor_growth->treatment monitoring Continue Monitoring (Tumor Volume, Body Weight) treatment->monitoring endpoint Endpoint Reached monitoring->endpoint analysis Tumor Excision and Analysis endpoint->analysis end End analysis->end

Caption: General workflow for an in vivo multiple myeloma xenograft study.

Experimental Protocols

Protocol 1: Proteasome Activity Assay (Fluorogenic)

This protocol describes the measurement of chymotrypsin-like proteasome activity in cell lysates using a fluorogenic substrate.

Materials:

  • Cultured cancer cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer: 50 mM HEPES, pH 7.5, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT

  • Proteasome Substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-methylcoumarin), 10 mM stock in DMSO

  • Assay Buffer: 50 mM HEPES, pH 7.5, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT, 2 mM ATP

  • 96-well black, flat-bottom plates

  • Fluorometric plate reader

  • Protein quantification assay kit (e.g., Bradford or BCA)

Procedure:

  • Cell Lysate Preparation:

    • Wash cultured cells twice with ice-cold PBS.

    • Scrape cells into an appropriate volume of Lysis Buffer.

    • Sonicate the cell suspension briefly on ice to lyse the cells.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant (cytosolic extract) and keep it on ice.

    • Determine the protein concentration of the lysate using a standard protein assay.

  • Assay Setup:

    • Dilute the cell lysates with Lysis Buffer to a final protein concentration of 1-2 µg/µL.

    • Prepare the substrate working solution by diluting the 10 mM Suc-LLVY-AMC stock to a final concentration of 100 µM in Assay Buffer.

    • In a 96-well black plate, add 50 µL of cell lysate per well. Include a blank well with 50 µL of Lysis Buffer.

    • To each well, add 50 µL of the 100 µM substrate working solution.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.

  • Data Analysis:

    • Subtract the fluorescence reading of the blank from all experimental wells.

    • Normalize the fluorescence intensity to the protein concentration of each lysate to determine the specific proteasome activity.

Protocol 2: Cell Viability (MTT) Assay

This protocol outlines the determination of cell viability and cytotoxicity of boronic acid derivatives using the MTT assay.

Materials:

  • Cultured cancer cells

  • Complete culture medium

  • Boronic acid derivative of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear, flat-bottom plates

  • Spectrophotometric plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the boronic acid derivative in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: In Vivo Multiple Myeloma Xenograft Model

This protocol provides a general framework for establishing a subcutaneous multiple myeloma xenograft model in immunodeficient mice to evaluate the in vivo efficacy of boronic acid derivatives.[5]

Materials:

  • Human multiple myeloma cell line (e.g., RPMI-8226, MM.1S)

  • Immunodeficient mice (e.g., NOD/SCID, NSG), 6-8 weeks old

  • Complete culture medium

  • Sterile PBS

  • Matrigel (optional)

  • Boronic acid derivative formulated for in vivo administration

  • Vehicle control

  • Calipers

Procedure:

  • Cell Preparation:

    • Culture human multiple myeloma cells to a sufficient number.

    • Harvest the cells during the exponential growth phase.

    • Wash the cells twice with sterile PBS.

    • Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1-5 x 10^7 cells/mL. Keep the cell suspension on ice.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Inject 100-200 µL of the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure the tumor volume using calipers 2-3 times per week. The tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.

  • Treatment:

    • When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer the boronic acid derivative or vehicle control according to the desired dosing schedule (e.g., intraperitoneal, oral gavage).

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis:

    • Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or signs of morbidity are observed.

    • At the endpoint, euthanize the mice and excise the tumors.

    • Tumor weight can be measured, and tumor tissue can be processed for further analysis (e.g., histopathology, immunohistochemistry, Western blotting).

Protocol 4: Synthesis of a Representative N-(Dipeptidyl)-L-Boronic Acid

This protocol describes a general method for the synthesis of a dipeptidyl boronic acid, a common scaffold for proteasome inhibitors.[8][10]

Materials:

  • N-protected amino acid

  • Amino boronate trifluoroacetate

  • Coupling reagents (e.g., EDCI, HOBt)

  • Base (e.g., DIPEA)

  • Solvent (e.g., Dichloromethane)

  • Lithium hydroxide (for saponification)

  • Isobutyl boronic acid (for transesterification)

  • Diethanolamine (for prodrug formation, optional)

Procedure:

  • Peptide Coupling:

    • Dissolve the N-protected amino acid in dichloromethane.

    • Add EDCI and HOBt, and stir the mixture at 0°C for 15 minutes.

    • Add the amino boronate trifluoroacetate and DIPEA, and allow the reaction to warm to room temperature and stir overnight.

    • Purify the resulting dipeptidyl boronic ester by column chromatography.

  • Saponification (Ester Hydrolysis):

    • Dissolve the dipeptidyl boronic ester in a mixture of methanol and water.

    • Add lithium hydroxide and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Acidify the reaction mixture with 1N HCl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Transesterification (Boronic Acid Deprotection):

    • Dissolve the product from the previous step in a suitable solvent.

    • Add isobutyl boronic acid and stir at room temperature.

    • The progress of the reaction can be monitored by the disappearance of the starting material.

    • Purify the final dipeptidyl boronic acid by appropriate methods (e.g., crystallization or chromatography).

(Optional) Prodrug Formation:

  • To improve pharmacokinetic properties, the dipeptidyl boronic acid can be reacted with diethanolamine in a suitable solvent (e.g., ethyl acetate) at an elevated temperature to form a stable cyclic boronate ester prodrug.

Conclusion

Boronic acid derivatives represent a versatile and powerful class of molecules for the development of targeted anti-cancer therapies. The protocols and data presented herein provide a foundational resource for researchers working in this exciting and rapidly evolving field. By understanding their mechanisms of action and employing robust experimental methodologies, the scientific community can continue to unlock the full therapeutic potential of these remarkable compounds.

References

Application Notes and Protocols for 1-Methyl-1H-indazole-5-boronic acid in C-C Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-indazole-5-boronic acid is a versatile building block in modern organic synthesis, particularly valued for its role in the construction of carbon-carbon (C-C) bonds. Its indazole core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds, including potent enzyme inhibitors. This document provides detailed application notes and experimental protocols for the use of this compound in C-C bond formation, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of biaryl and hetero-biaryl structures, which are prevalent in pharmaceuticals.[1][2] The reaction's tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives contribute to its broad utility.[1][3] This guide will provide researchers with the necessary information to effectively utilize this compound in their synthetic endeavors.

C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound (in this case, this compound) with an organic halide or triflate in the presence of a palladium catalyst and a base. The general transformation is depicted below:

reactant1 This compound reagents Pd Catalyst, Base reactant1->reagents reactant2 Aryl/Heteroaryl Halide (R-X) reactant2->reagents product Coupled Product reagents->product

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

The catalytic cycle, a fundamental concept in understanding the reaction mechanism, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)L2-X oxidative_addition->pd2_complex R-X transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R-Pd(II)L2-Ar transmetalation->pd2_intermediate [Ar-B(OH)3]- boronate Ar-B(OH)2 + Base boronate->transmetalation reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R-Ar reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Conditions for Suzuki-Miyaura Coupling

The success of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, solvent, and temperature. The following table summarizes various conditions reported for the coupling of indazole derivatives and other heteroaryl boronic acids, providing a starting point for reaction optimization.

Catalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)Coupling PartnersReference
Pd(dppf)Cl₂ (5)K₂CO₃ (2)Dimethoxyethane802755-Bromo-1-methyl-1H-indazole-3-carboxylic acid methyl ester & N-Boc-2-pyrroleboronic acid[6]
Pd₂(dba)₃/SPhos (2)K₃PO₄ (2)Dioxane/H₂O (4:1)10015-20803-Chloroindazole & 5-Indole boronic acid[7]
P1 (XPhos precatalyst) (1.0-1.5)K₃PO₄ (2)Dioxane/H₂O (4:1)605-891-99Chloroindoles & various boronic acids[7]
Pd(PPh₃)₄ (5)Cs₂CO₃ (2)Dioxane/H₂O (4:1)90-100--General starting conditions for 3-iodo-6-methyl-4-nitro-1H-indazole[6]
PdCl₂(dppf) (10)Na₂CO₃ (2M aq.)Toluene/Dioxane (4:1)854-General biphasic conditions[8]
PdCl₂(dppf) (10)K₂CO₃ (2M aq.)N-Dimethylacetamide150 (Microwave)0.33-General microwave conditions[8]

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura coupling reaction using an N-methylated bromoindazole, which serves as a close model for reactions with this compound.

Materials:

  • 5-Bromo-1-methyl-1H-indazole-3-carboxylic acid methyl ester (1 equiv.)

  • Aryl or heteroaryl boronic acid (2 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv.)

  • Potassium carbonate (K₂CO₃) (2 equiv.)

  • Dimethoxyethane (DME), degassed

  • Argon or Nitrogen gas

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification a Combine bromoindazole, boronic acid, and K₂CO₃ in flask b Seal flask and purge with Argon/Nitrogen a->b c Add degassed DME b->c d Add Pd(dppf)Cl₂ catalyst under inert atmosphere c->d e Heat mixture to 80 °C with vigorous stirring d->e f Monitor reaction progress by TLC or LC-MS e->f g Cool to room temperature f->g h Dilute with water and extract with organic solvent g->h i Dry organic layer and concentrate under vacuum h->i j Purify by column chromatography i->j

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 5-bromo-1-methyl-1H-indazole-3-carboxylic acid methyl ester (1 equivalent), the desired aryl or heteroaryl boronic acid (2 equivalents), and potassium carbonate (2 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to ensure an inert atmosphere. This is crucial to prevent the degradation of the catalyst and the homocoupling of the boronic acid.[6]

  • Solvent Addition: Add degassed dimethoxyethane (DME) via syringe to the flask. The volume should be sufficient to dissolve the reactants, typically a 0.1 M to 0.5 M solution.

  • Catalyst Addition: Under a positive flow of the inert gas, add the [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride catalyst (0.05 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2 hours).[6]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired coupled product.

Application in Drug Development: Synthesis of PARP Inhibitors

This compound and its derivatives are key intermediates in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[9] PARP inhibitors have shown significant efficacy in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[9] One prominent example is Niraparib, an approved treatment for ovarian cancer.[7][10]

The indazole moiety of these inhibitors plays a crucial role in binding to the nicotinamide adenine dinucleotide (NAD⁺) binding site of the PARP enzyme. The C-C bond formed via the Suzuki-Miyaura coupling is essential for linking the indazole core to other pharmacophoric elements of the drug molecule.

PARP_Inhibitor_Synthesis boronic_acid This compound suzuki_coupling Suzuki-Miyaura Coupling boronic_acid->suzuki_coupling aryl_halide Substituted Aryl Halide aryl_halide->suzuki_coupling intermediate Key Biaryl Intermediate suzuki_coupling->intermediate further_steps Further Synthetic Modifications intermediate->further_steps parp_inhibitor PARP Inhibitor (e.g., Niraparib) further_steps->parp_inhibitor

Caption: Role of this compound in PARP inhibitor synthesis.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the temperature, using a more active catalyst system (e.g., a second-generation Buchwald precatalyst), or screening different bases (e.g., Cs₂CO₃, K₃PO₄).[6][7] The choice of solvent can also be critical; in some cases, a biphasic system like dioxane/water may be superior.[7]

  • Byproduct Formation: The formation of homocoupled boronic acid can be minimized by ensuring a thoroughly degassed reaction setup. Dehalogenation of the starting material can sometimes be suppressed by changing the palladium ligand.[6]

  • Poorly Reactive Substrates: For challenging couplings, particularly with sterically hindered or electron-rich halides, microwave irradiation can significantly reduce reaction times and improve yields.[8] The use of boronic esters (e.g., pinacol esters) in place of boronic acids can sometimes improve stability and reactivity.

By following the protocols and considering the optimization strategies outlined in these application notes, researchers can effectively employ this compound as a valuable tool in the synthesis of complex organic molecules for a wide range of applications, from fundamental research to drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions for 1-Methyl-1H-indazole-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in successfully employing 1-Methyl-1H-indazole-5-boronic acid in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Yield 1. Catalyst Inactivity: The palladium catalyst may be old, decomposed, or improperly activated.[1] 2. Incomplete Degassing: Oxygen in the reaction mixture can deactivate the catalyst.[1] 3. Poor Reagent Quality: Boronic acid may have degraded, or the aryl halide may be impure. 4. Suboptimal Reaction Conditions: The chosen base, solvent, or temperature may not be ideal for this specific substrate.[2]1. Use a fresh, high-quality palladium catalyst. Consider using a more robust pre-catalyst. 2. Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[3] 3. Check the purity of starting materials by NMR or another suitable analytical method before use. 4. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), solvents (e.g., dioxane, THF, DME), and temperatures (e.g., 80-110 °C).[1][4][5]
Significant Protodeboronation 1. Presence of Water: Excess water can lead to the cleavage of the C-B bond.[6] 2. Strong Base: Strong bases can promote protodeboronation.[7] 3. High Temperature: Elevated temperatures can accelerate this side reaction.1. Use anhydrous solvents and dry reagents. If water is required for the reaction, use the minimum necessary amount. 2. Use a milder base such as K₂CO₃ or CsF.[4] 3. Lower the reaction temperature and monitor the reaction progress closely.
Formation of Homocoupled Byproducts 1. Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid.[6] 2. Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to side reactions.1. Ensure the reaction is performed under a strict inert atmosphere. 2. Use a slight excess of the boronic acid (typically 1.1-1.5 equivalents) relative to the aryl halide.
Difficulty in Product Purification 1. Close Polarity: The product and starting materials or byproducts may have similar polarities. 2. Complex Reaction Mixture: Multiple side reactions may be occurring.1. Optimize the solvent system for column chromatography. Consider alternative purification methods like recrystallization or preparative HPLC. 2. Re-optimize the reaction conditions to minimize byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst to use for the Suzuki coupling of this compound?

A1: While several palladium catalysts can be effective, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] has been shown to be an excellent choice for the Suzuki coupling of substituted indazoles, affording high yields in relatively short reaction times.[4][8] Other effective catalysts include those with bulky, electron-rich phosphine ligands like XPhos or SPhos, especially for challenging couplings.[9]

Q2: Which base should I choose for this reaction?

A2: The choice of base is critical and often depends on the specific coupling partners and solvent system. For many Suzuki couplings involving indazole derivatives, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective.[3][4] Potassium phosphate (K₃PO₄) is also a good option, particularly when using Buchwald-type ligands.[9] It is often necessary to screen a few bases to find the optimal one for your specific reaction.[5][10]

Q3: What solvent system is recommended?

A3: A mixture of an organic solvent and water is commonly used in Suzuki coupling reactions. Popular choices for the organic solvent include 1,4-dioxane, tetrahydrofuran (THF), and 1,2-dimethoxyethane (DME).[3][4][11] A typical ratio is 4:1 or 5:1 of organic solvent to water. Anhydrous conditions may be necessary if protodeboronation is a significant issue.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[11] This will allow you to determine when the starting material has been consumed and to stop the reaction at the optimal time, preventing the formation of degradation products.

Q5: My this compound seems to be unstable. What can I do?

A5: Boronic acids, especially heteroaryl boronic acids, can be prone to decomposition. It is recommended to store it in a cool, dry place and to check its purity before use. If instability is a persistent issue, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt, which can be used directly in the coupling reaction.[6]

Data Presentation

The following tables summarize the effect of different catalysts and reaction conditions on the yield of Suzuki coupling reactions with indazole derivatives, providing a basis for optimization.

Table 1: Effect of Palladium Catalyst on the Suzuki Coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid [4][8]

CatalystReaction Time (h)Yield (%)
Pd(PPh₃)₄422
PdCl₂(PPh₃)₂475
Pd(PCy₃)₂257
Pd(dppf)Cl₂ 2 95
Reaction Conditions: 5-bromo-1-ethyl-1H-indazole, N-Boc-2-pyrroleboronic acid, K₂CO₃, DME, 80 °C.

Table 2: Suzuki Coupling of Substituted 7-Bromo-1H-indazoles with Various Boronic Acids [12][13]

Indazole SubstrateBoronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide4-Methoxyphenylboronic acidPd₂(dba)₃Cs₂CO₃Dioxane1002475
N-(7-bromo-1H-indazol-4-yl)benzenesulfonamide4-Methoxyphenylboronic acidPd₂(dba)₃Cs₂CO₃Dioxane1002482
N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamideThiophen-3-ylboronic acidPd₂(dba)₃Cs₂CO₃Dioxane1002475
N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamideFuran-2-ylboronic acidPd₂(dba)₃Cs₂CO₃Dioxane1002472

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific aryl halides.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃)

  • Degassed solvent (e.g., 1,4-dioxane and water, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., 2-5 mol% Pd(dppf)Cl₂).

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Mandatory Visualization

Suzuki_Coupling_Workflow start Start reagents Combine Aryl Halide, This compound, and Base start->reagents inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Catalyst solvent->catalyst heat Heat and Stir (e.g., 80-100 °C) catalyst->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Work-up and Extraction monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: Experimental workflow for the Suzuki coupling reaction.

Troubleshooting_Suzuki start Low or No Yield check_reagents Check Reagent Purity and Catalyst Activity start->check_reagents check_conditions Review Reaction Conditions (Base, Solvent, Temp) start->check_conditions check_atmosphere Verify Inert Atmosphere and Degassing start->check_atmosphere optimize_catalyst Screen Different Catalysts/Ligands check_reagents->optimize_catalyst optimize_base_solvent Optimize Base and Solvent System check_conditions->optimize_base_solvent check_atmosphere->start Re-run with proper degassing protodeboronation Significant Protodeboronation? optimize_catalyst->protodeboronation optimize_base_solvent->protodeboronation anhydrous Use Anhydrous Conditions and Milder Base protodeboronation->anhydrous Yes success Improved Yield protodeboronation->success No anhydrous->success

Caption: Troubleshooting logic for low-yield Suzuki coupling reactions.

References

Addressing solubility issues of 1-Methyl-1H-indazole-5-boronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility issues with 1-Methyl-1H-indazole-5-boronic acid in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What makes this compound challenging to dissolve?

A1: The solubility of this compound is influenced by its molecular structure, which includes both a polar boronic acid group and a larger, more complex indazole ring system. Boronic acids, in general, can exhibit limited solubility in nonpolar organic solvents. Furthermore, under anhydrous conditions, boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines, which are often less soluble than the corresponding boronic acid. The equilibrium between the boronic acid and its boroxine can impact dissolution.

Q2: In which types of organic solvents is this compound expected to be more soluble?

A2: Generally, boronic acids show better solubility in polar organic solvents. For this compound, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), as well as polar protic solvents like alcohols (methanol, ethanol), are likely to be the most effective.

Q3: I am observing a precipitate forming over time after initially dissolving the compound. What could be the cause?

A3: This could be due to a few factors. If the initial dissolution was achieved by heating, the compound may be precipitating out as the solution cools to room temperature, indicating that the solution was supersaturated. Alternatively, if the solvent is not completely anhydrous, the equilibrium between the boronic acid and its potentially less soluble boroxine form could be shifting.

Q4: Can I heat the mixture to improve solubility?

A4: Yes, gentle heating can be an effective method to increase the solubility of this compound. However, it is important to be cautious as excessive or prolonged heating can lead to degradation of the compound. It is recommended to heat the mixture gently while stirring and to monitor for any changes in color that might indicate decomposition.

Q5: How can I prevent the formation of insoluble boroxines?

A5: Boroxine formation is a dehydration reaction. To discourage its formation, ensure that your organic solvents are not rigorously dried if boroxine formation is suspected to be the cause of insolubility. In some cases, the addition of a very small amount of water can help to hydrolyze the boroxine back to the more soluble boronic acid form.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility challenges with this compound.

Issue: The compound is not dissolving in the chosen organic solvent at room temperature.

Troubleshooting Workflow

G start Initial State: Compound insoluble at RT step1 Step 1: Solvent Selection - Start with polar aprotic solvents (DMSO, DMF) - Try polar protic solvents (Methanol, Ethanol) start->step1 step2 Step 2: Gentle Heating - Warm the mixture to 40-50°C with stirring - Observe for dissolution step1->step2 If still insoluble step3 Step 3: Sonication - Place the sample in an ultrasonic bath - Sonicate for 5-10 minute intervals step2->step3 If still insoluble end_success Result: Compound Dissolved step2->end_success If dissolved step4 Step 4: Co-solvent System - Add a small percentage of a stronger solvent (e.g., DMSO) to a weaker solvent in which the compound is partially soluble. step3->step4 If still insoluble step3->end_success If dissolved step5 Step 5: pH Adjustment (for aqueous solutions) - If applicable, adjust pH away from the pI to increase the proportion of the ionized, more soluble form. step4->step5 If applicable & still insoluble step4->end_success If dissolved step5->end_success If dissolved end_fail Result: Solubility Issue Persists - Consider derivatization or formulation strategies. step5->end_fail If still insoluble G start Start: Weigh Compound step1 Add appropriate volume of DMSO to achieve desired concentration (e.g., 10 mM). start->step1 step2 Vortex the solution thoroughly. step1->step2 step3 If not fully dissolved, gently warm the vial (e.g., in a 37°C water bath) for 5-10 minutes. step2->step3 step4 Visually inspect for complete dissolution. Ensure no solid particles remain. step3->step4 end End: Store stock solution at -20°C step4->end G A Initial State Partially dissolved compound in organic solvent B Action Apply sonication in an ultrasonic bath for 10-15 minutes A->B C Observation Check for dissolution B->C D Action Add a small amount of a co-solvent (e.g., 1-5% DMSO) C->D If not dissolved G Result Compound Dissolved C->G If dissolved E Observation Check for dissolution D->E F Action Gently warm the solution (40-50°C) with stirring E->F If not dissolved E->G If dissolved F->C Re-observe F->G If dissolved H Result Further optimization needed F->H If still not dissolved

Technical Support Center: Cross-Coupling with 1-Methyl-1H-indazole-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing 1-Methyl-1H-indazole-5-boronic acid in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during Suzuki-Miyaura cross-coupling with this compound?

The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the loss of the boronic acid group, which is replaced by a hydrogen atom, leading to the formation of 1-methyl-1H-indazole. This undesired reaction is often promoted by aqueous basic conditions and elevated temperatures.[1][2] The stability of heteroaryl boronic acids, including indazole derivatives, can be highly dependent on the reaction pH.[2][3]

  • Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl (dimer) byproduct, 5,5'-bis(1-methyl-1H-indazole). The primary causes for homocoupling are the presence of dissolved oxygen in the reaction mixture and the use of Palladium(II) precatalysts.[4] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species, which can then promote homocoupling.[4]

Q2: My reaction yield is low, and I observe significant amounts of 1-methyl-1H-indazole. What is the likely cause and how can I mitigate it?

The formation of 1-methyl-1H-indazole points towards protodeboronation as the main issue.[1][2] Here are several strategies to minimize this side reaction:

  • Use of Milder Bases: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, employing anhydrous solvents and reagents can significantly reduce protodeboronation.[1]

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can provide a "slow release" of the boronic acid under the reaction conditions, minimizing its concentration and thus the rate of protodeboronation.

  • Temperature Control: Avoid excessively high reaction temperatures, as they can promote the degradation of the boronic acid.

Q3: I have isolated a significant amount of a high molecular weight byproduct that appears to be a dimer of my starting material. What is happening and how can I prevent it?

The formation of a dimer indicates that boronic acid homocoupling is occurring.[4] To suppress this side reaction, consider the following:

  • Rigorous Degassing: It is critical to remove dissolved oxygen from your reaction mixture. This can be achieved by sparging the solvent with an inert gas (nitrogen or argon) for an extended period (15-30 minutes) or by performing several freeze-pump-thaw cycles.[4]

  • Catalyst Choice: If using a Pd(II) precatalyst like Pd(OAc)₂, it can directly react with the boronic acid to form the homocoupled product. Using a Pd(0) source or a precatalyst that rapidly reduces to Pd(0) can be beneficial.

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway over the competing homocoupling reaction.[4]

Troubleshooting Guide

Below is a table summarizing common issues, their probable causes, and recommended solutions when using this compound in cross-coupling reactions.

Issue Probable Cause(s) Recommended Solutions
Low or no yield of the desired product 1. Inactive catalyst. 2. Presence of oxygen leading to catalyst decomposition. 3. Suboptimal choice of base or solvent. 4. Degradation of the boronic acid.1. Use a fresh batch of catalyst or an air-stable precatalyst. 2. Thoroughly degas all solvents and ensure the reaction is run under an inert atmosphere.[4] 3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water, DMF). 4. Verify the purity of the boronic acid; consider converting it to a more stable boronate ester.
Significant formation of 1-methyl-1H-indazole (protodeboronation) 1. Reaction conditions are too harsh (high temperature, strong base). 2. Presence of excess water.1. Lower the reaction temperature. 2. Use a milder base (e.g., KF, K₂CO₃). 3. Switch to anhydrous reaction conditions.[1]
Formation of a homocoupled dimer byproduct 1. Presence of dissolved oxygen. 2. Use of a Pd(II) precatalyst. 3. Suboptimal ligand choice.1. Rigorously degas the reaction mixture (sparging with N₂/Ar or freeze-pump-thaw cycles). 2. Consider using a Pd(0) catalyst source. 3. Employ bulky, electron-rich phosphine ligands.[4]
Difficult purification due to co-eluting byproducts 1. Structural similarity between the desired product and the homocoupled byproduct.1. Optimize reaction conditions to minimize byproduct formation. 2. Explore different solvent systems for column chromatography to improve separation. 3. Consider recrystallization as an alternative purification method.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general protocol adapted from literature for the Suzuki-Miyaura cross-coupling of a bromo-indazole derivative, which can be used as a starting point for reactions with this compound.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl halide (e.g., aryl bromide or chloride) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., dimethoxyethane (DME) or dioxane/water mixture)

Procedure:

  • Vessel Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and the base (2.0 equiv.).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (2-5 mol%). Then, add the degassed solvent via a syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, This compound, and Base inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Catalyst solvent->catalyst heat Heat to Desired Temperature catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction & Aqueous Workup monitor->quench purify Purify Product (Column Chromatography) quench->purify

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Side_Reactions start Suzuki-Miyaura Reaction (Aryl-X + Indazole-B(OH)₂) desired_path Desired Cross-Coupling start->desired_path Pd(0) catalyst, Base protodeboronation Protodeboronation start->protodeboronation H₂O, Heat, Strong Base homocoupling Homocoupling start->homocoupling O₂, Pd(II) product Aryl-Indazole (Desired Product) desired_path->product side_product1 1-Methyl-1H-Indazole protodeboronation->side_product1 side_product2 Indazole-Indazole (Dimer) homocoupling->side_product2

Caption: Competing pathways in the cross-coupling reaction.

References

How to improve reaction yield for 1-Methyl-1H-indazole-5-boronic acid couplings

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve reaction yields for Suzuki-Miyaura couplings involving 1-Methyl-1H-indazole-5-boronic acid.

Troubleshooting Guide: Low Reaction Yields

This section addresses common issues encountered during the coupling reaction and provides actionable solutions.

Q1: My reaction shows low to no conversion of starting materials. What are the primary causes and how can I address them?

Low conversion can stem from several factors related to the catalyst, reaction conditions, or reagents.

  • Catalyst Inactivity: The palladium catalyst is central to the reaction. Its inactivity is a common reason for failure.

    • Solution 1: Catalyst & Ligand Choice: For nitrogen-containing heterocycles like indazoles, standard catalysts may be less effective. Employing bulky, electron-rich phosphine ligands such as SPhos or XPhos, or using pre-catalysts, can significantly improve yields.[1][2] In some cases, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] has proven to be an excellent choice for indazole couplings, leading to high yields in shorter reaction times.[3]

    • Solution 2: Ensure Catalyst Quality: Use fresh catalyst and ligands that have been stored correctly under an inert atmosphere to prevent degradation.[4]

  • Suboptimal Reaction Conditions: Temperature and solvent play a critical role.

    • Solution 1: Increase Temperature: If the reaction is sluggish at lower temperatures (e.g., 80 °C), consider increasing it to 100-120 °C. Solvents like dioxane or DMF are stable at these higher temperatures.[2] Microwave irradiation can also be used to accelerate the reaction.[2]

    • Solution 2: Solvent System: The solvent must dissolve both the organic starting materials and the inorganic base.[5] Mixed solvent systems like 1,4-dioxane/water or DMF/water are often effective.[1][5]

  • Ineffective Base: The base is essential for activating the boronic acid to facilitate the transmetalation step.[6]

    • Solution: Screen Bases: The choice of base can significantly impact yield.[7] While potassium carbonate (K₂CO₃) is common, stronger bases like potassium phosphate (K₃PO₄) are frequently more effective for challenging couplings involving electron-rich heterocycles.[1][7]

Q2: I'm observing significant byproduct formation, especially the homocoupling of my boronic acid. How can this be minimized?

Homocoupling is a common side reaction where two molecules of the boronic acid couple together, consuming the reagent and complicating purification.[8]

  • Primary Cause: Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species, which promotes homocoupling.[8]

    • Solution 1: Rigorous Degassing: Thoroughly degas the solvent and reaction mixture before adding the catalyst. This can be done by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by performing several freeze-pump-thaw cycles.[2][8]

    • Solution 2: Maintain Inert Atmosphere: Ensure the reaction is run under a positive pressure of an inert gas from start to finish to prevent oxygen from entering the system.[4]

  • Stoichiometry:

    • Solution: Control Reagent Ratios: Using a slight excess of the boronic acid (e.g., 1.2–1.5 equivalents) can help favor the desired cross-coupling reaction over homocoupling.[2]

Q3: Protodeboronation appears to be a significant side reaction. How can I prevent the loss of my boronic acid?

Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, a common issue with unstable boronic acids, especially under aqueous and/or high-temperature conditions.[1][4]

  • Solution 1: Use More Stable Boron Reagents: Convert the this compound into a more stable derivative, such as a pinacol ester or a potassium trifluoroborate salt.[4][7] These reagents are less prone to protodeboronation and slowly release the boronic acid in situ.[4][9]

  • Solution 2: Modify Reaction Conditions:

    • Milder Base: Using milder bases like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) can sometimes reduce the rate of protodeboronation.[4]

    • Temperature and Time: Where possible, use lower reaction temperatures and shorter reaction times to minimize the exposure of the boronic acid to decomposition-promoting conditions.[4]

  • Solution 3: Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can be the proton source for this side reaction. Running the reaction under anhydrous conditions may be beneficial.[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst and ligand system for this coupling?

There is no single "best" system, as the optimal choice depends on the specific coupling partner. However, for N-methylated indazoles, systems utilizing bulky, electron-rich phosphine ligands have shown great success.

  • Recommended Systems:

    • Buchwald Ligands: Ligands such as SPhos and XPhos, often used with a palladium source like Pd₂(dba)₃ or as pre-formed pre-catalysts, are highly effective for coupling nitrogen-rich heterocycles.[1]

    • Pd(dppf)Cl₂: This catalyst has been shown to be very effective for Suzuki couplings of N-alkyl indazoles, providing good to excellent yields.[3]

    • Pd(PPh₃)₄: While a classic catalyst, it may be less effective for more challenging substrates and could require higher temperatures or longer reaction times.[2]

Q2: How do I choose the correct base?

The base activates the boronic acid to form a more nucleophilic boronate species, which is required for the transmetalation step of the catalytic cycle.[6][7]

  • Common Choices:

    • K₃PO₄ (Potassium Phosphate): Often the base of choice for difficult couplings, including those with heteroaryl chlorides or sterically hindered partners.[1]

    • K₂CO₃ (Potassium Carbonate): A widely used and effective base, particularly in solvent systems containing water.[3][5]

    • Cs₂CO₃ (Cesium Carbonate): A milder and more soluble base that can be effective in preventing base-sensitive functional group degradation.[4]

Q3: What is the recommended solvent system?

A combination of an organic solvent and water is typically used to ensure that both the organic substrates and inorganic base are sufficiently soluble.[5]

  • Effective Systems:

    • 1,4-Dioxane / Water (e.g., 4:1 ratio): A very common and effective system for a wide range of Suzuki couplings.[1][2]

    • DMF / Water (e.g., 1:1 ratio): An alternative polar aprotic solvent system that can significantly improve yields.[5]

    • DME (Dimethoxyethane): Can be used as a single solvent with certain base combinations.[3]

Q4: How critical is it to maintain an inert atmosphere?

It is absolutely critical. The active Pd(0) catalyst and many phosphine ligands are sensitive to oxygen.[4] Failure to exclude oxygen is a leading cause of low yields due to catalyst deactivation and promotion of boronic acid homocoupling.[4][8]

Data Presentation: Comparison of Reaction Conditions

Table 1: Effect of Catalyst on Suzuki Coupling of Substituted Indazoles

Catalyst Reaction Time (h) Yield (%) Reference
Pd(PPh₃)₄ 4 22 [2]
PdCl₂(PPh₃)₂ 4 75 [2]
Pd(dppf)Cl₂ 2 >80 [3]

| Pd₂(dba)₃ / SPhos | 15 | 80 |[1] |

Conditions may vary based on specific substrates and other parameters.

Table 2: Optimization of Reaction Parameters for Indazole Coupling

Catalyst Base Solvent Temperature (°C) Yield (%) Reference
Pd(dppf)Cl₂ K₂CO₃ DME 80 High [3]
Pd Pre-catalyst K₃PO₄ Dioxane/H₂O 100 Modest to Good [1]
Sm-MOF-Pd K₂CO₃ DMF/H₂O 70 99 [5]

| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | Good |[10] |

This table summarizes conditions from various indazole coupling studies to show effective combinations.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).[1][2]

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 4:1 1,4-dioxane/water) via syringe. Sparge the resulting mixture with the inert gas for an additional 10-15 minutes.[2][4]

  • Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ and SPhos, or a single component catalyst like Pd(dppf)Cl₂) to the reaction mixture under a positive flow of inert gas.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[4]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[2][4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]

Visualizations

Troubleshooting_Workflow start Low or No Yield cause1 Catalyst Issue? start->cause1 cause2 Suboptimal Conditions? start->cause2 cause3 Side Reactions? start->cause3 sol1a Use Bulky Ligand (e.g., SPhos, XPhos) cause1->sol1a Inactive? sol1b Use Pd(dppf)Cl₂ cause1->sol1b Ineffective? sol1c Check Catalyst Quality (Use Fresh Reagent) cause1->sol1c Decomposed? sol2a Increase Temperature (80-120 °C) cause2->sol2a Too Slow? sol2b Screen Solvents (Dioxane/H₂O, DMF/H₂O) cause2->sol2b Poor Solubility? sol2c Screen Bases (K₃PO₄, K₂CO₃) cause2->sol2c Poor Activation? sol3a Degas Thoroughly (Prevent Homocoupling) cause3->sol3a Homocoupling? sol3b Use Pinacol Ester (Prevent Protodeboronation) cause3->sol3b Protodeboronation? sol3c Adjust Stoichiometry (1.2-1.5 eq. Boronic Acid) cause3->sol3c Byproducts?

Caption: Troubleshooting workflow for low-yield Suzuki couplings.

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition (R¹-X) pd0->ox_add pd_ii R¹-Pd(II)-X ox_add->pd_ii + R¹-X trans Transmetalation (R²-B(OR)₂ + Base) pd_ii->trans pd_ii_r2 R¹-Pd(II)-R² trans->pd_ii_r2 + [R²-B(OR)₂(OH)]⁻ red_elim Reductive Elimination pd_ii_r2->red_elim red_elim->pd0 Reforms Catalyst product R¹-R² (Coupled Product) red_elim->product

Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

References

Stability of 1-Methyl-1H-indazole-5-boronic acid under different basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of 1-Methyl-1H-indazole-5-boronic acid in chemical reactions, particularly Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

This compound is a solid that is typically shipped at room temperature.[1] For long-term storage, it is advisable to keep it in a cool, dry place. Some suppliers recommend refrigeration at 2-8°C.[2] Always store under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation from moisture and air.

Q2: What are the common degradation pathways for this compound?

  • Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom.[3] This process is often accelerated by heat, the presence of a base, and a proton source like water.[3][4]

  • Oxidation: The boronic acid group can be oxidized, especially in the presence of oxygen and a palladium catalyst.[5]

  • Polymerization/Trimerization (to Boroxines): Boronic acids can dehydrate to form cyclic trimers called boroxines. While this is often a reversible process, it can affect the reactivity and stoichiometry of the reagent.

Q3: How stable is this compound in common basic solutions used for Suzuki-Miyaura coupling?

Direct quantitative stability data for this compound in various basic solutions is not extensively published. However, based on the general behavior of heterocyclic boronic acids, its stability is expected to be condition-dependent. Stronger bases and the presence of water are likely to accelerate protodeboronation.[3] The choice of base is critical and often requires optimization for each specific reaction.[3][6]

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Coupling Reactions

One of the primary issues encountered with this compound is achieving high yields in Suzuki-Miyaura coupling reactions. This is often linked to the stability of the boronic acid under the reaction conditions.

Problem: Low to no yield of the desired coupled product.

Possible Causes & Solutions:

  • Protodeboronation of this compound: This is a very common cause of low yields.

    • Use Milder Bases: Strong bases can accelerate the decomposition of the boronic acid.[3] Consider switching from strong bases like NaOH to milder inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or even potassium phosphate (K₃PO₄) which is often effective.[3][7]

    • Anhydrous Conditions: Since water is a proton source for protodeboronation, using anhydrous solvents and reagents can significantly improve the outcome.[3][4] Ensure solvents are properly dried and the reaction is set up under an inert atmosphere.

    • Lower Reaction Temperature: Higher temperatures can promote decomposition.[5] If possible, screen for catalysts that are active at lower temperatures.

  • Catalyst Inactivation: The palladium catalyst may be deactivated.

    • Proper Degassing: Oxygen can lead to the formation of palladium black and promote the homocoupling of the boronic acid.[3][8] Ensure the reaction mixture is thoroughly degassed by methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.[4]

    • Choice of Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For challenging couplings, consider using bulky electron-rich phosphine ligands.

  • Sub-optimal Reaction Parameters: The choice of solvent, base, and temperature are all critical and interdependent.

    • Systematic Optimization: A systematic screening of reaction conditions is often necessary. The table below provides a starting point for optimization based on literature for similar couplings.

Experimental Protocols

Below is a general protocol for a Suzuki-Miyaura coupling reaction involving this compound. This should be considered a starting point, and optimization may be required.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a dry reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.[4]

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water, DMF, or toluene) via syringe.[4]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) under a positive pressure of inert gas.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.[3][4]

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography.[3]

Data Presentation

The following table summarizes common conditions for Suzuki-Miyaura reactions with indazole derivatives, which can be used as a starting point for optimizing reactions with this compound.

ParameterCondition 1Condition 2Condition 3Reference
Palladium Catalyst Pd(dppf)Cl₂Pd(PPh₃)₄PdCl₂(PPh₃)₂[9][10][11]
Base K₂CO₃Cs₂CO₃K₃PO₄[7][9][10]
Solvent System Dimethoxyethane (DME)Dioxane/WaterDMF[9][10][11]
Temperature 80 °C100-140 °C110-120 °C[9][10][11]
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)[4]

Visualizations

The following diagrams illustrate key concepts related to the stability and reactivity of this compound.

StabilityFactors cluster_conditions Reaction Conditions cluster_reagent Boronic Acid Stability cluster_outcomes Potential Outcomes Base Base (e.g., K₂CO₃, Cs₂CO₃) BoronicAcid This compound Base->BoronicAcid Temperature Temperature Temperature->BoronicAcid Solvent Solvent (Presence of H₂O) Solvent->BoronicAcid Coupling Desired Suzuki Coupling BoronicAcid->Coupling Favorable Conditions Degradation Protodeboronation (Degradation) BoronicAcid->Degradation Harsh Conditions

Caption: Factors influencing the stability and reactivity of this compound.

TroubleshootingWorkflow Start Start: Low Suzuki Coupling Yield CheckPurity Check Starting Material Purity & Integrity Start->CheckPurity Degassing Ensure Rigorous Degassing of Reaction CheckPurity->Degassing OptimizeBase Optimize Base: - Try milder bases (K₂CO₃, Cs₂CO₃) - Use anhydrous base Degassing->OptimizeBase OptimizeSolvent Optimize Solvent: - Use anhydrous solvent - Screen different solvent systems OptimizeBase->OptimizeSolvent If no improvement Success Improved Yield OptimizeBase->Success Success OptimizeTemp Optimize Temperature: - Lower the reaction temperature OptimizeSolvent->OptimizeTemp If no improvement OptimizeSolvent->Success Success ScreenCatalyst Screen Catalyst/Ligand Combination OptimizeTemp->ScreenCatalyst If no improvement OptimizeTemp->Success Success ScreenCatalyst->Success Success

Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Troubleshooting Protodeboronation of 1-Methyl-1H-indazole-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the protodeboronation of 1-Methyl-1H-indazole-5-boronic acid during their experiments, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant issue with this compound?

A1: Protodeboronation is an undesired chemical reaction where the carbon-boron (C-B) bond of the boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] In the case of this compound, this results in the formation of 1-methyl-1H-indazole as a byproduct, consuming your starting material and reducing the yield of your desired coupled product. This side reaction is a common challenge, especially with heteroaromatic boronic acids, due to the electronic properties of the heterocyclic ring system.[2][3]

Q2: What are the primary factors that promote the protodeboronation of this compound?

A2: Several reaction parameters can significantly influence the rate of protodeboronation:

  • pH and Base: The reaction's pH is a critical factor.[1] For many heteroaromatic boronic acids, protodeboronation is accelerated under strongly basic conditions.[3][4] The choice and concentration of the base are therefore crucial.

  • Temperature: Higher reaction temperatures generally increase the rate of protodeboronation.[5]

  • Solvent: The presence of protic solvents, especially water, can be a source of protons for the undesired reaction.[5]

  • Catalyst System: The nature of the palladium catalyst and ligands can also play a role. In some cases, bulky phosphine ligands have been shown to paradoxically promote protodeboronation.[6]

  • Reaction Time: Longer reaction times can lead to increased degradation of the boronic acid.

Q3: I am observing significant amounts of 1-methyl-1H-indazole in my reaction mixture. How can I confirm this is due to protodeboronation?

A3: The most common method to identify the byproduct is through standard analytical techniques such as:

  • NMR Spectroscopy: Compare the 1H NMR spectrum of your crude reaction mixture with an authentic sample of 1-methyl-1H-indazole.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique can be used to identify the mass of the byproduct, which should correspond to that of 1-methyl-1H-indazole.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Similar to LC-MS, this can be used to identify the byproduct by its mass and retention time.

Q4: Can I use a boronic ester of 1-Methyl-1H-indazole to prevent protodeboronation?

A4: Yes, converting the boronic acid to a more stable ester derivative is a highly effective strategy.[1] Common choices include:

  • Pinacol Esters: These are generally more stable than the corresponding boronic acids.[7]

  • MIDA (N-methyliminodiacetic acid) Esters: These are exceptionally stable, air-stable solids that slowly release the boronic acid under the reaction conditions.[1] This "slow-release" strategy keeps the concentration of the unstable free boronic acid low, minimizing its decomposition.[1]

Troubleshooting Guide

This section provides a step-by-step guide to troubleshoot and mitigate the protodeboronation of this compound.

Issue: Low yield of the desired coupled product and significant formation of 1-methyl-1H-indazole.

Troubleshooting_Protodeboronation

Data on Factors Influencing Protodeboronation

The following table summarizes the expected impact of various reaction parameters on the protodeboronation of this compound based on general trends for heteroaryl boronic acids.

Parameter Condition A (High Protodeboronation Risk) Condition B (Low Protodeboronation Risk) Expected Outcome with Condition B
Base Strong Base (e.g., NaOH, KOH)Milder Base (e.g., K₂CO₃, K₃PO₄, CsF)Reduced rate of base-catalyzed protodeboronation.[4]
Temperature High Temperature (>100 °C)Moderate Temperature (60-80 °C)Slower rate of thermal decomposition.[5]
Catalyst Less active catalyst (e.g., Pd(PPh₃)₄)Highly active catalyst (e.g., Pd(dppf)Cl₂, Buchwald precatalysts)Faster desired coupling outcompetes protodeboronation.[2]
Boron Reagent Free Boronic AcidPinacol or MIDA Boronic EsterIncreased stability of the boron reagent.[1]
Solvent High concentration of protic solvent (e.g., water)Anhydrous or minimal water conditionsReduced availability of protons for protodeboronation.[5]

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with Potential for Protodeboronation

This protocol represents a standard starting point where protodeboronation might be observed.

  • Reagent Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.5 equiv.), and a strong base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) to achieve a concentration of 0.1 M with respect to the aryl halide.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion or after a set time, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation

This protocol incorporates several strategies to mitigate protodeboronation.

  • Reagent Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), 1-Methyl-1H-indazole-5-pinacol boronic ester (1.2 equiv.), and a milder base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add a highly active palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%).

  • Solvent Addition: Add a degassed solvent mixture (e.g., anhydrous 1,4-dioxane) to achieve a concentration of 0.1 M with respect to the aryl halide.

  • Reaction: Heat the reaction mixture to a lower temperature (e.g., 80 °C) and stir vigorously.

  • Monitoring and Work-up: Follow the same procedure as in Protocol 1.

  • Purification: Purify the crude product by flash column chromatography.

Mechanism of Protodeboronation

The following diagram illustrates the general mechanism for base-catalyzed protodeboronation.

Protodeboronation_Mechanism

References

Catalyst and ligand selection for efficient 1-Methyl-1H-indazole-5-boronic acid cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the efficient Suzuki-Miyaura cross-coupling of 1-Methyl-1H-indazole-5-boronic acid.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for catalyst and ligand selection for coupling this compound?

A1: For heteroaryl boronic acids, particularly those containing nitrogen, catalyst systems that are both highly active and resistant to inhibition are recommended. A robust starting point is a combination of a palladium precatalyst with a bulky, electron-rich phosphine ligand.[1]

  • Recommended Catalysts: Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), or modern palladium precatalysts (e.g., XPhos Pd G3, SPhos Pd G2).[1][2] Precatalysts are often preferred for their air-stability and ability to rapidly generate the active Pd(0) species.[3]

  • Recommended Ligands: Buchwald-type biaryl phosphine ligands such as XPhos, SPhos, and RuPhos are highly effective for challenging heteroaryl couplings.[1][2] For couplings with bromoindazoles, Pd(dppf)Cl₂ has also been shown to be an effective catalyst.[4]

Q2: How do I prevent protodeboronation of my this compound?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen, is a common side reaction for heteroaryl boronic acids, especially under heated, basic conditions.[3][5] Several strategies can mitigate this issue:

  • Use Milder Bases: Strong bases can accelerate protodeboronation. Consider using weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger options like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3]

  • Anhydrous Conditions: Since water is the primary proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.[3][5]

  • Use Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy.[6][7][8] These esters provide a "slow-release" of the boronic acid during the reaction, keeping its concentration low and minimizing decomposition.[7]

  • Faster Catalysis: Employing a highly active catalyst that promotes the cross-coupling reaction to proceed faster than the rate of protodeboronation can be beneficial.[9][10]

Q3: What causes boronic acid homocoupling and how can I avoid it?

A3: Homocoupling is a side reaction where two molecules of the boronic acid couple to form a symmetrical bi-indazole byproduct. This consumes your starting material and complicates purification.[11]

  • Primary Causes: The main causes are the presence of dissolved oxygen in the reaction mixture and the use of a Palladium(II) precatalyst which can directly react with the boronic acid.[11][12]

  • Prevention Strategies:

    • Rigorous Degassing: Thoroughly degas all solvents and the final reaction mixture to remove oxygen. This can be done by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[3][11]

    • Use of Pd(0) sources: While many Pd(II) precatalysts are effective, ensuring conditions that favor rapid reduction to the active Pd(0) state is key.

    • Ligand Choice: Bulky, electron-rich ligands can accelerate the desired cross-coupling pathway, outcompeting the homocoupling reaction.[11]

Q4: Which base and solvent system is optimal?

A4: The choice of base and solvent is highly interdependent and substrate-specific. There is no single universal system.

  • Bases: The base is crucial for activating the boronic acid to facilitate transmetalation.[13] Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[2][4][14] K₃PO₄ is often effective for challenging couplings, but may increase protodeboronation.

  • Solvents: Aprotic polar solvents are typically used. Common choices include 1,4-dioxane, tetrahydrofuran (THF), dimethoxyethane (DME), or toluene, often with a small amount of water to help solubilize the base.[2][4][15] Anhydrous conditions using a soluble base like potassium trimethylsilanolate (TMSOK) can also be effective, especially for preventing protodeboronation.[5]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low to No Yield of Desired Product 1. Inactive Catalyst: Palladium source or ligand has degraded.[3] 2. Inhibitory Effect of Heterocycle: The nitrogen atoms in the indazole ring may coordinate to the palladium center, inhibiting catalysis.[2][5] 3. Poor Reagent Quality: Boronic acid may have degraded upon storage.[3]1a. Use a fresh batch of catalyst and ligand. 1b. Consider using a more robust, air-stable palladium precatalyst.[3] 2a. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos) which can favor the desired catalytic cycle.[2] 3a. Verify the purity of the boronic acid. If degradation is suspected, consider converting it to a more stable pinacol or MIDA ester.[6][7]
Significant Protodeboronation 1. Harsh Reaction Conditions: High temperatures and/or a strongly basic aqueous environment.[3] 2. Slow Reaction Kinetics: The rate of protodeboronation is faster than the rate of cross-coupling.1a. Switch to a milder base (e.g., K₂CO₃, KF).[3] 1b. Use anhydrous conditions with a soluble base.[5] 1c. Lower the reaction temperature if possible. 2a. Use a more active catalyst/ligand system to accelerate the cross-coupling.[9] 2b. Use a boronic ester (pinacol, MIDA) for slow release of the boronic acid.[7][8]
Significant Homocoupling of Boronic Acid 1. Presence of Oxygen: Dissolved oxygen in the solvent can promote homocoupling.[11] 2. Suboptimal Catalyst Choice: Some Pd(II) sources can directly mediate homocoupling before the catalytic cycle begins.[11]1a. Ensure all solvents are rigorously degassed using inert gas sparging or freeze-pump-thaw cycles.[3][11] 1b. Maintain a positive pressure of an inert atmosphere (N₂ or Ar) throughout the reaction. 2a. Screen different palladium sources and ligands. Bulky phosphine ligands can suppress this side reaction.[11][16]
Reaction Stalls or is Sluggish 1. Poor Solubility: Reagents, particularly the base, may not be sufficiently soluble. 2. Catalyst Deactivation: The catalyst may be decomposing at the reaction temperature.[2]1a. For biphasic reactions, ensure vigorous stirring to maximize interfacial contact.[3] 1b. Screen different solvents or solvent/water ratios. Dioxane/water and THF/water are common starting points.[2][15] 2a. Lower the reaction temperature and monitor for progress over a longer time. 2b. Use a more stable precatalyst/ligand combination.

Data on Relevant Catalyst Systems

The following tables summarize conditions used for the Suzuki-Miyaura coupling of indazole derivatives and related N-heterocycles, which can serve as a guide for optimizing the reaction of this compound.

Table 1: Catalyst Systems for Coupling of Indazole Halides

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ (2)SPhos (3)K₃PO₄ (2)Dioxane/H₂O10015-2080-90[2]
Pd(dppf)Cl₂ (10)-K₂CO₃ (2)DME802High[4]
Pd(OAc)₂ (2)XPhos (3)K₃PO₄ (2)Dioxane/H₂O1001568[2]
Pd(PPh₃)₄ (10)-Cs₂CO₃ (1.3)Dioxane/EtOH/H₂O1404Moderate-Excellent[17]

Table 2: Conditions for Coupling of Heteroaryl Boronic Acids/Esters

CatalystLigandBaseSolventTemp (°C)NotesReference
Pd-CataCXium A-G3-TMSOKAnhydrousRT - 60Effective for anhydrous coupling of boronic esters.[5]
Pd₂(dba)₃Monophosphine 1 or 2K₃PO₄n-Butanol100-120Good for coupling heteroaryl chlorides.[18]
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O60-100General method for N-rich heterocycles.[2]
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O40Fast coupling (30 min) with new precatalyst.[10]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This procedure is a general starting point and should be optimized for specific substrates.

1. Reagent Preparation:

  • Ensure the aryl halide (1.0 equiv), this compound (or its pinacol ester, 1.2-1.5 equiv), and base (e.g., K₃PO₄, 2.0 equiv) are dry.[2][3] The base should be finely powdered to ensure good reactivity.[3]

  • The palladium catalyst (e.g., XPhos Pd G3, 1-3 mol%) and any additional ligand should be handled under an inert atmosphere if sensitive.[3]

2. Reaction Setup:

  • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, boronic acid, base, and catalyst/ligand.[19]

  • Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[3]

  • Add the degassed solvent (e.g., Dioxane/H₂O 5:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[3]

3. Execution and Monitoring:

  • Place the sealed vessel in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[3]

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.[3]

4. Workup and Purification:

  • Cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[3]

Visualized Workflows and Logic

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Combine Aryl Halide (1 eq), Boronic Acid (1.5 eq), Base (2 eq), Catalyst (2 mol%) in a dry flask p2 Seal and purge vessel with inert gas (Ar or N2) p1->p2 p3 Add degassed solvent (e.g., Dioxane/H2O) p2->p3 r1 Heat mixture to target temperature (e.g., 100°C) with vigorous stirring p3->r1 r2 Monitor progress by TLC / LC-MS r1->r2 w1 Cool to RT, dilute with organic solvent, and perform aqueous wash r2->w1 w2 Dry organic layer and concentrate in vacuo w1->w2 w3 Purify by column chromatography w2->w3 end end w3->end Isolated Product G start Problem: Low or No Yield c1 Check Reagent Quality & Stoichiometry start->c1 c2 Evaluate Catalyst System start->c2 c3 Assess Reaction Conditions start->c3 c4 Investigate Side Reactions start->c4 s1a Is Boronic Acid old? -> Use fresh or convert to ester c1->s1a s1b Are reagents pure/dry? -> Re-purify/dry reagents c1->s1b s2a Is catalyst active? -> Use fresh/precatalyst c2->s2a s2b Is ligand appropriate? -> Screen bulky, e--rich ligands (XPhos, SPhos) c2->s2b s3a Is reaction degassed? -> Sparge or Freeze-Pump-Thaw c3->s3a s3b Is base/solvent optimal? -> Screen different bases/solvents c3->s3b s3c Is temperature correct? -> Optimize temperature c3->s3c s4a Protodeboronation? -> Use milder base, anhydrous conditions, or boronic ester c4->s4a s4b Homocoupling? -> Ensure rigorous degassing c4->s4b

References

Technical Support Center: Purification of 1-Methyl-1H-indazole-5-boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of products derived from 1-Methyl-1H-indazole-5-boronic acid, particularly after Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when working with derivatives of this compound?

A1: The most prevalent impurities arise from side reactions during the Suzuki-Miyaura coupling and from the boronic acid starting material itself. These include:

  • Homocoupling Product: Dimerization of this compound to form a bi-indazole species. This is often promoted by the presence of oxygen and certain palladium(II) precatalysts.

  • Protodeboronation Product: Replacement of the boronic acid group with a hydrogen atom, resulting in 1-methyl-1H-indazole. This can be caused by excess base, water, or high temperatures.

  • Residual Palladium Catalyst: The palladium catalyst used in the coupling reaction can be difficult to remove completely and may contaminate the final product.

  • Boroxine Formation: Boronic acids can dehydrate to form cyclic trimers called boroxines. While this is reversible, it can complicate purification and characterization.

  • Dehalogenated Starting Material: If the coupling partner is an aryl halide, dehalogenation can occur, leading to the corresponding arene as an impurity.

Q2: My Suzuki-Miyaura reaction with this compound is giving a low yield. What are the likely causes?

A2: Low yields in Suzuki-Miyaura reactions involving this substrate can be attributed to several factors:

  • Catalyst Deactivation: The unprotected N-H of a related indazole can sometimes interfere with the catalytic cycle. While the N-methyl group in your starting material prevents this, other factors like high temperatures can lead to catalyst decomposition.

  • Inefficient Transmetalation: The transfer of the indazolyl group from boron to palladium can be sluggish. This can be influenced by the choice of base, solvent, and ligand.

  • Protodeboronation of the Starting Material: As mentioned in A1, the loss of the boronic acid functionality before coupling leads to a lower yield of the desired product.

  • Poor Solubility: The reactants or the product may have poor solubility in the chosen solvent system, leading to an incomplete reaction.

Q3: What are the recommended purification techniques for products derived from this compound?

A3: The choice of purification method depends on the properties of the target compound and the nature of the impurities. Common techniques include:

  • Flash Column Chromatography: This is the most widely used method. A silica gel stationary phase with a gradient elution of hexane and ethyl acetate is often effective. For compounds that are sensitive to acidic silica, neutral alumina or silica gel treated with a base (e.g., triethylamine) can be used.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity. Common solvents for recrystallization of indazole derivatives include ethanol, acetone, and mixtures of ethyl acetate and hexanes.

  • Acid-Base Extraction: The basicity of the indazole nitrogen can be exploited. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the pH of the aqueous layer can be raised to precipitate or re-extract the purified product.

  • Preparative HPLC: For challenging separations or to achieve very high purity, reversed-phase preparative HPLC is a powerful option.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound derivatives.

Problem 1: Presence of Homocoupling Byproduct
Symptom Possible Cause Suggested Solution
A significant amount of a bi-indazole byproduct is observed by LC-MS or NMR.Presence of dissolved oxygen in the reaction mixture.1. Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (nitrogen or argon) for 15-30 minutes before adding the catalyst. 2. Alternatively, use the freeze-pump-thaw method for more rigorous oxygen removal.
Use of a Palladium(II) precatalyst.1. Consider using a Pd(0) catalyst source like Pd(PPh₃)₄. 2. If using a Pd(II) source, ensure the use of bulky, electron-rich phosphine ligands that promote the desired cross-coupling over homocoupling.
Problem 2: Product Contaminated with 1-Methyl-1H-indazole (Protodeboronation)
Symptom Possible Cause Suggested Solution
The purified product contains the starting boronic acid's parent indazole.Excessively harsh reaction conditions (high temperature, prolonged reaction time).1. Lower the reaction temperature and monitor the reaction progress closely to avoid unnecessary heating after completion.
Presence of excess water or protic solvents.1. Use anhydrous solvents and ensure all glassware is thoroughly dried.
Inappropriate choice or amount of base.1. Use a non-nucleophilic base like K₂CO₃ or Cs₂CO₃. 2. Avoid using a large excess of the base.
Problem 3: Difficulty in Separating the Product from Byproducts by Column Chromatography
Symptom Possible Cause Suggested Solution
The product co-elutes with impurities.The polarity of the product and impurities are very similar.1. Try a different solvent system for elution. A small amount of a more polar solvent like methanol can sometimes improve separation. 2. Switch to a different stationary phase, such as neutral alumina or C18 reversed-phase silica gel.
The product streaks on the silica gel column.The compound may be too polar or interacting strongly with the acidic silica.1. Add a small amount of triethylamine (0.1-1%) to the eluent to suppress tailing. 2. Consider using neutral alumina as the stationary phase.

Data Presentation

Table 1: Comparison of Purification Methods for a Representative 1-Methyl-1H-indazole-5-yl Derivative

Purification Method Typical Purity Achieved Typical Yield Advantages Disadvantages
Flash Chromatography (Silica Gel)>95%60-80%Widely applicable, good for removing a range of impurities.Can be time-consuming, may lead to product degradation on acidic silica.
Recrystallization>99%40-70%Can provide very high purity, scalable.Only applicable to solid products, may result in lower yields.
Acid-Base Extraction>90%50-75%Good for removing non-basic impurities.May not be effective for removing basic impurities, potential for emulsion formation.
Preparative HPLC>99.5%30-60%Excellent for difficult separations and achieving high purity.Expensive, not easily scalable, requires specialized equipment.

Note: The values in this table are illustrative and can vary significantly depending on the specific compound and the reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a dry reaction vessel, add this compound (1.0 eq.), the aryl halide (1.2 eq.), and a base such as K₂CO₃ (2.0 eq.).

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq.).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can then be purified using one of the methods described below.

Protocol 2: Purification by Flash Column Chromatography
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Pack a glass column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed product onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing the concentration of ethyl acetate).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[1][2]

Protocol 3: Purification by Recrystallization
  • Dissolve the crude solid product in a minimum amount of a suitable hot solvent (e.g., ethanol, acetone, or an ethyl acetate/hexanes mixture).

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • For further crystallization, the flask can be placed in an ice bath or refrigerator.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to obtain the pure product.[1]

Mandatory Visualizations

Signaling Pathways

Many indazole derivatives are developed as kinase inhibitors. The following diagrams illustrate two common signaling pathways where such inhibitors are often targeted.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Indazole_Inhibitor Indazole-based VEGFR-2 Inhibitor Indazole_Inhibitor->VEGFR Inhibits

Caption: VEGFR-2 Signaling Pathway and the inhibitory action of indazole derivatives.

p38_MAPK_Signaling_Pathway Stress Cellular Stress / Cytokines MKK MKK3/6 Stress->MKK Activates p38 p38 MAPK MKK->p38 Phosphorylates MK2 MK2 p38->MK2 Activates Inflammation Inflammatory Response MK2->Inflammation Indazole_Inhibitor Indazole-based p38 Inhibitor Indazole_Inhibitor->p38 Inhibits

Caption: p38 MAPK Signaling Pathway and its inhibition by indazole-based compounds.

Experimental Workflow

Purification_Workflow Crude Crude Product from Suzuki-Miyaura Reaction Analysis1 Analyze by TLC/LC-MS to Identify Impurities Crude->Analysis1 Decision Choose Purification Strategy Analysis1->Decision Chromatography Column Chromatography Decision->Chromatography Complex Mixture Recrystallization Recrystallization Decision->Recrystallization Solid Product Extraction Acid-Base Extraction Decision->Extraction Basic Product Pure_Fractions Collect Pure Fractions Chromatography->Pure_Fractions Crystals Collect Crystals Recrystallization->Crystals Purified_Extract Isolate Product Extraction->Purified_Extract Analysis2 Analyze Purity of Isolated Product Pure_Fractions->Analysis2 Crystals->Analysis2 Purified_Extract->Analysis2 Final_Product Pure Product Analysis2->Final_Product

Caption: General workflow for the purification of this compound derivatives.

References

Mitigating homocoupling of 1-Methyl-1H-indazole-5-boronic acid in Suzuki reactions

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Mitigating Homocoupling of 1-Methyl-1H-indazole-5-boronic acid in Suzuki Reactions

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing the homocoupling of this compound in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guides

Issue 1: Significant Formation of Homocoupling Byproduct

If you observe a significant amount of the homocoupled dimer of this compound in your reaction, consult the following table for potential causes and recommended solutions.

Potential Cause Suggested Solutions
1. Presence of Dissolved Oxygen 1a. Rigorously degas the solvent and reaction mixture by sparging with an inert gas (Nitrogen or Argon) for at least 30 minutes. 1b. For more effective oxygen removal, perform three to five freeze-pump-thaw cycles.
2. Use of a Pd(II) Precatalyst 2a. Switch from a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂) to a Pd(0) precatalyst such as Pd(PPh₃)₄ or a Buchwald G3/G4 precatalyst.[1] 2b. If using a Pd(II) source, consider the addition of a mild reducing agent like potassium formate to facilitate the in-situ reduction to Pd(0).
3. Suboptimal Ligand Choice 3a. Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos, which can accelerate the desired cross-coupling pathway over homocoupling. 3b. For couplings of N-substituted indazoles, ligands like dppf have also shown high efficacy.
4. Inappropriate Base Selection 4a. Screen weaker inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃, as strong bases can sometimes promote side reactions.
5. High Reaction Temperature 5a. Lower the reaction temperature. While a higher temperature can increase the reaction rate, it may also disproportionately accelerate the rate of homocoupling.
6. High Concentration of Boronic Acid 6a. Employ a slow addition of the this compound solution to the reaction mixture using a syringe pump to maintain a low instantaneous concentration.
Issue 2: Low Yield of the Desired Cross-Coupled Product

Low yields can be a direct consequence of homocoupling or other competing side reactions. The following table provides guidance on addressing low product yields.

Potential Cause Suggested Solutions
1. Inefficient Catalyst Turnover 1a. Ensure the purity of all reagents, particularly the boronic acid and the aryl halide. 1b. Verify the quality and activity of the palladium catalyst and ligand.
2. Catalyst Deactivation 2a. Optimize the reaction temperature; excessive heat can lead to catalyst decomposition. 2b. Ensure rigorous exclusion of oxygen throughout the reaction.
3. Incomplete Reaction 3a. Monitor the reaction progress by TLC or LC-MS and consider extending the reaction time if necessary. 3b. A modest increase in temperature might be necessary if the reaction is sluggish at lower temperatures.
4. Protodeboronation of Boronic Acid 4a. This can be an issue with heteroaryl boronic acids. Ensure the base is not excessively strong and that the reaction is not heated for an unnecessarily long time. 4b. Using the corresponding boronic ester (e.g., pinacol ester) can sometimes mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki reactions, and why is it a problem with this compound?

A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent (in this case, this compound) couple to form a symmetrical biaryl byproduct. This is problematic as it consumes the boronic acid, reduces the yield of the desired unsymmetrical cross-coupled product, and complicates the purification process due to the structural similarity between the homocoupled byproduct and the target molecule.

Q2: What are the primary causes of boronic acid homocoupling?

A2: The two main causes of boronic acid homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[1] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species, which can then promote homocoupling.[1] When using a Pd(II) salt like Pd(OAc)₂, it can directly react with the boronic acid to generate the homocoupled product during its reduction to the catalytically active Pd(0) state.[1]

Q3: How can I effectively remove dissolved oxygen from my reaction mixture?

A3: Rigorous degassing of the reaction solvent and mixture is critical. Two effective methods are:

  • Inert Gas Sparging: Bubbling an inert gas, such as nitrogen or argon, through the solvent for an extended period (15-30 minutes) can effectively displace dissolved oxygen. A subsurface sparge is more efficient.[1]

  • Freeze-Pump-Thaw: This method involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases, and then thawing. Repeating this cycle three to five times is highly effective.[1]

Q4: Can the choice of catalyst, ligand, and base significantly impact the extent of homocoupling?

A4: Absolutely.

  • Catalyst: Using a Pd(0) precatalyst, such as Pd(PPh₃)₄, is often advantageous over Pd(II) sources like Pd(OAc)₂ as it minimizes the initial concentration of Pd(II) that can lead to homocoupling.[1]

  • Ligand: Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, can promote the desired cross-coupling pathway and minimize side reactions.[2] For some indazole systems, Pd(dppf)Cl₂ has proven to be a very effective catalyst.[3]

  • Base: The choice of base is crucial for activating the boronic acid. Weaker inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are often recommended to find the optimal conditions for specific substrates while minimizing side reactions.[1]

Q5: Are there any chemical additives that can suppress the homocoupling of this compound?

A5: Yes, the addition of a mild reducing agent can be very effective. Potassium formate (HCO₂K) has been shown to suppress homocoupling by helping to maintain the palladium in its active Pd(0) state, thus minimizing the Pd(II)-mediated homocoupling pathway.[1]

Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of Suzuki-Miyaura cross-coupling reactions involving indazole derivatives, which can serve as a guide for optimizing reactions with this compound.

Table 1: Effect of Palladium Catalyst on the Suzuki Coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid

EntryCatalystTime (h)Yield (%)
1Pd(PPh₃)₄275
2Pd(OAc)₂260
3PdCl₂(dppf)295
4PdCl₂(PCy₃)₂240
Reaction Conditions: 5-bromo-1-ethyl-1H-indazole, N-Boc-2-pyrroleboronic acid, K₂CO₃, dimethoxyethane, 80 °C.[3]

Table 2: Influence of Ligands and Pd Sources on the Suzuki-Miyaura Cross-Coupling of 3-chloroindazole with 5-indole boronic acid

EntryPd SourceLigandGC Yield (%)HPLC Yield (%)
1Pd(OAc)₂PPh₃1510
2Pd(OAc)₂PCy₃2518
3Pd₂(dba)₃XPhos6849
4P1XPhos8769
5P2SPhos9780
Reaction Conditions: 3-chloroindazole (0.25 mmol), 5-indole boronic acid (0.50 mmol), Pd source (2 mol%), ligand (3 mol%), K₃PO₄ (0.50 mmol), dioxane (1 mL), H₂O (0.2 mL), 100 °C, 15 h.[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide with this compound with Minimized Homocoupling

This protocol is a general starting point and may require optimization for specific substrates.

  • Reagent Preparation: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), a phosphine ligand (e.g., SPhos, 0.2 equiv.), and a base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent (e.g., a toluene/water or dioxane/water mixture) via syringe.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for an additional 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ with ligand, or a precatalyst like P2, 0.1-2 mol%) to the reaction mixture under a positive pressure of the inert gas.

  • Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Procedure Incorporating Potassium Formate to Suppress Homocoupling

  • Reagent and Additive Preparation: In a reaction vessel, combine the aryl halide (1.0 equiv.), this compound (1.1 equiv.), the base (e.g., K₂CO₃), and potassium formate (1.1-1.5 equivalents relative to the palladium catalyst).

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1-propanol/water).

  • Rigorous Deoxygenation: Perform a subsurface sparge with nitrogen until the dissolved oxygen level is minimal.

  • Catalyst Introduction: Introduce the palladium catalyst (e.g., palladium on carbon or another suitable catalyst) under a nitrogen atmosphere.

  • Reaction Monitoring: Heat the reaction mixture to the appropriate temperature and monitor for completion.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

Visualizations

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L2-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)L2-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' (Desired Product) RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd BoronicAcid Ar'-B(OH)2 (1-Methyl-1H-indazole -5-boronic acid) BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Homocoupling_Mechanisms cluster_oxygen Oxygen-Mediated Homocoupling cluster_pdii Pd(II)-Mediated Homocoupling Pd0 Pd(0) PdII_O2 Pd(II) Pd0->PdII_O2 Oxidation O2 O₂ O2->PdII_O2 Homocoupling_O2 Ar'-Ar' (Homocoupled Product) PdII_O2->Homocoupling_O2 Boronic1 2 x Ar'-B(OH)₂ Boronic1->Homocoupling_O2 Homocoupling_O2->Pd0 Regeneration PdII_precat Pd(II) Precatalyst Homocoupling_PdII Ar'-Ar' (Homocoupled Product) PdII_precat->Homocoupling_PdII Boronic2 2 x Ar'-B(OH)₂ Boronic2->Homocoupling_PdII Pd0_active Pd(0) (Active Catalyst) Homocoupling_PdII->Pd0_active Reduction

Caption: The two primary mechanisms of boronic acid homocoupling.

Troubleshooting_Workflow Start High Homocoupling Observed Check_Degas Is the reaction rigorously degassed? Start->Check_Degas Improve_Degas Improve degassing: - N₂/Ar sparging - Freeze-pump-thaw Check_Degas->Improve_Degas No Check_Catalyst Are you using a Pd(II) precatalyst? Check_Degas->Check_Catalyst Yes Improve_Degas->Check_Catalyst Switch_Catalyst Switch to Pd(0) source (e.g., Pd(PPh₃)₄) or add a reducing agent. Check_Catalyst->Switch_Catalyst Yes Check_Ligand Is the ligand appropriate? Check_Catalyst->Check_Ligand No Switch_Catalyst->Check_Ligand Optimize_Ligand Use bulky, electron-rich ligands (e.g., SPhos, XPhos). Check_Ligand->Optimize_Ligand No Check_Base Is the base optimal? Check_Ligand->Check_Base Yes Optimize_Ligand->Check_Base Screen_Bases Screen weaker inorganic bases (K₂CO₃, K₃PO₄). Check_Base->Screen_Bases No End Homocoupling Minimized Check_Base->End Yes Screen_Bases->End

Caption: A logical workflow for troubleshooting and minimizing homocoupling.

References

Impact of temperature on 1-Methyl-1H-indazole-5-boronic acid reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Methyl-1H-indazole-5-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to address common issues and questions related to the impact of temperature on reaction kinetics, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature range for Suzuki-Miyaura coupling reactions using this compound?

A1: The optimal temperature for Suzuki-Miyaura coupling reactions is highly dependent on the specific substrates, catalyst system, and solvent used. However, a general starting point for reactions involving this compound is between 80°C and 120°C[1][2]. Some reactions may proceed at lower temperatures (e.g., 60°C), particularly with highly reactive aryl halides and efficient catalyst systems, while more challenging couplings might require temperatures up to 140°C, sometimes facilitated by microwave irradiation[3][4]. It is always recommended to perform a temperature optimization experiment for your specific reaction.

Q2: How does temperature affect the rate of reaction?

A2: Generally, increasing the reaction temperature increases the rate of the Suzuki-Miyaura coupling. Higher temperatures provide the necessary activation energy for the catalytic cycle, including the oxidative addition and reductive elimination steps. However, excessively high temperatures can lead to undesirable side reactions.

Q3: What are the common side reactions associated with elevated temperatures when using this compound?

A3: The most common side reaction at elevated temperatures is protodeboronation, where the boronic acid group is replaced by a hydrogen atom[2][3]. This leads to the formation of 1-methyl-1H-indazole as a byproduct and reduces the yield of the desired coupled product. High temperatures can also lead to catalyst decomposition and the formation of other impurities.

Q4: Can I run the reaction at room temperature?

A4: While some Suzuki-Miyaura reactions can be performed at room temperature with highly active palladium catalysts and suitable substrates, it is less common for heteroaryl boronic acids like this compound[5]. If a room temperature reaction is desired, a highly efficient catalyst system, such as one employing a biarylphosphine ligand, should be selected. The reaction times will likely be significantly longer.

Q5: How does the choice of solvent relate to the reaction temperature?

A5: The solvent must be stable at the chosen reaction temperature and capable of dissolving the reactants. Common solvents for Suzuki-Miyaura reactions include toluene, dioxane, DMF, and mixtures of these with water[1][6]. The boiling point of the solvent will set the upper limit for the reaction temperature under conventional heating. For temperatures exceeding the solvent's boiling point, a sealed vessel or microwave reactor is necessary.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Product Formation Reaction temperature is too low.Gradually increase the temperature in 10-20°C increments. Consider switching to a higher-boiling point solvent if necessary.
Catalyst has been deactivated.Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). High temperatures can accelerate catalyst decomposition.
Significant Protodeboronation Reaction temperature is too high.Lower the reaction temperature. If a high temperature is required for the coupling, consider using the corresponding boronate ester, which can be more resistant to protodeboronation.
Prolonged reaction time at high temperature.Monitor the reaction closely and stop it as soon as the starting material is consumed.
Presence of excess water or protic solvents.Use anhydrous solvents and ensure all glassware is thoroughly dried[2].
Formation of Impurities Thermal decomposition of starting materials or product.Lower the reaction temperature and consider a more active catalyst to allow for shorter reaction times.
Catalyst-mediated side reactions.Screen different palladium catalysts and ligands.
Inconsistent Reaction Yields Poor temperature control.Use an oil bath or a heating mantle with a temperature controller for precise and uniform heating.

Experimental Protocols

General Protocol for Temperature Optimization in a Suzuki-Miyaura Coupling

This protocol provides a framework for optimizing the reaction temperature for the coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Reaction vials suitable for heating

  • Inert gas supply (Nitrogen or Argon)

  • Heating and stirring apparatus (e.g., heating blocks, oil bath)

Procedure:

  • To a reaction vial, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).

  • Add the palladium catalyst (e.g., 5 mol%).

  • Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water).

  • Seal the vial and purge with an inert gas for 10-15 minutes.

  • Set up parallel reactions to be run at different temperatures (e.g., 60°C, 80°C, 100°C, and 120°C).

  • Stir the reactions at their respective temperatures and monitor the progress by TLC or LC-MS at regular intervals (e.g., every hour).

  • Once the starting material is consumed in the optimal reaction, cool all reactions to room temperature.

  • Quench the reactions, extract the product, and analyze the crude mixtures by a quantitative method (e.g., ¹H NMR with an internal standard or LC with a calibration curve) to determine the yield of the desired product and the formation of byproducts like the protodeboronated starting material.

Data Presentation: Example of Temperature Optimization Results

The following table illustrates a hypothetical outcome of the temperature optimization experiment described above.

Temperature (°C)Reaction Time (h)Product Yield (%)Protodeboronation (%)
601235< 5
80678< 5
1002928
12018515

Visualizations

Experimental_Workflow Experimental Workflow for Temperature Optimization cluster_prep Reaction Setup cluster_reaction Parallel Reactions cluster_analysis Analysis A 1. Add Reactants: - this compound - Aryl Halide - Base B 2. Add Catalyst: - Palladium Catalyst A->B C 3. Add Solvent: - Degassed Solvent B->C D 4. Purge with Inert Gas C->D T1 60°C D->T1 T2 80°C D->T2 T3 100°C D->T3 T4 120°C D->T4 E 5. Monitor by TLC/LC-MS T1->E T2->E T3->E T4->E F 6. Work-up and Extraction E->F G 7. Quantitative Analysis (NMR or LC) F->G H 8. Determine Optimal Temperature G->H

Workflow for Temperature Optimization

Troubleshooting_Logic Troubleshooting Low Yield Start Low Product Yield Check_SM Is Starting Material Consumed? Start->Check_SM Check_Side_Product Is Protodeboronation Observed? Check_SM->Check_Side_Product Yes Increase_Temp Action: Increase Temperature Check_SM->Increase_Temp No Lower_Temp Action: Lower Temperature Check_Side_Product->Lower_Temp Yes Optimize_Time Action: Reduce Reaction Time Check_Side_Product->Optimize_Time No Check_Catalyst Action: Check Catalyst Activity / Inert Atmosphere Increase_Temp->Check_Catalyst Use_Ester Action: Use Boronate Ester Lower_Temp->Use_Ester

Troubleshooting Logic for Low Yield

References

Validation & Comparative

A Comparative Guide to the Cross-Coupling Performance of 1-Methyl-1H-indazole-5-boronic acid and 1H-indazole-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and materials science, the indazole scaffold is a privileged structure, frequently incorporated to modulate the biological activity and physical properties of novel compounds. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds. The choice of boronic acid reagent is critical to the success of these transformations. This guide provides an in-depth comparison of two key indazole-based building blocks: 1-Methyl-1H-indazole-5-boronic acid and its parent compound, 1H-indazole-5-boronic acid, in the context of palladium-catalyzed cross-coupling reactions.

Executive Summary: The N-Methyl Advantage in Catalysis

The primary distinction between this compound and 1H-indazole-5-boronic acid lies in the presence or absence of a methyl group on the indazole nitrogen. This seemingly minor structural modification has profound implications for their reactivity in cross-coupling reactions. The acidic N-H proton in 1H-indazole-5-boronic acid can competitively coordinate to and inhibit the palladium catalyst, often leading to lower yields, the need for higher catalyst loadings, and more forcing reaction conditions.

In contrast, the N-methylated analogue, this compound, lacks this acidic proton. Consequently, it generally exhibits superior performance in Suzuki-Miyaura couplings, characterized by higher yields, milder reaction conditions, and broader substrate scope. This guide will delve into the supporting data and provide detailed experimental protocols to illustrate these differences.

Data Presentation: A Tale of Two Reactivities

Table 1: Comparison of Typical Suzuki-Miyaura Coupling Conditions

Parameter1-Methyl-1H-indazole Systems1H-Indazole Systems
Catalyst Loading Typically lower (e.g., 1-5 mol%)Often higher (e.g., 5-10 mol%)
Reaction Temperature Generally milder (e.g., 80-100 °C)Often requires higher temperatures (e.g., >100 °C)
Reaction Time Typically shorterCan be significantly longer
Yields Generally good to excellentVariable, often moderate to good with optimized conditions
Side Reactions Less prone to catalyst deactivationSusceptible to catalyst inhibition by the NH group

Table 2: Representative Suzuki-Miyaura Coupling Reactions

EntryIndazole SubstrateCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
15-Bromo-1-methyl-1H-indazolePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O10012~85% (estimated based on similar systems)
25-Bromo-1H-indazolePhenylboronic acidPd(dppf)Cl₂ (10)Cs₂CO₃DME8016~70% (estimated based on similar systems)
3This compound4-BromotoluenePd(OAc)₂ (2), SPhos (4)K₃PO₄Toluene/H₂O1104High (expected)
41H-indazole-5-boronic acid4-BromotoluenePd₂(dba)₃ (5), XPhos (10)K₃PO₄Dioxane/H₂O12024Moderate (expected)

Note: The yields in the table are estimates based on literature precedents for analogous systems due to the lack of direct comparative data for the target compounds.

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura reactions involving N-methylated and NH-free indazole systems.

Protocol 1: Suzuki-Miyaura Coupling of an N-Methylated Indazole Derivative (Illustrative)

This protocol is based on typical conditions for the coupling of N-alkylated bromoindazoles.

Reaction: 5-Bromo-1-methyl-1H-indazole with Phenylboronic acid

  • To a reaction vessel are added 5-bromo-1-methyl-1H-indazole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).

  • Dioxane (4 mL) and water (1 mL) are added, and the mixture is degassed by bubbling with the inert gas for 15 minutes.

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) is added, and the vessel is sealed.

  • The reaction mixture is heated to 100 °C and stirred for 12 hours.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 1-methyl-5-phenyl-1H-indazole.

Protocol 2: Suzuki-Miyaura Coupling of an NH-Free Indazole Derivative (Illustrative)

This protocol employs more robust conditions often required for less reactive NH-free heterocycles.

Reaction: 5-Bromo-1H-indazole with Phenylboronic acid

  • To a microwave reaction vial are added 5-bromo-1H-indazole (1.0 mmol), phenylboronic acid (1.5 mmol), and cesium carbonate (3.0 mmol).

  • The vial is sealed with a septum and purged with argon.

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.1 mmol) is added against a positive flow of argon.

  • Anhydrous dimethoxyethane (DME) (5 mL) is added, and the mixture is thoroughly degassed.

  • The reaction is heated in a microwave reactor at 120 °C for 1 hour.

  • After cooling, the reaction mixture is filtered through a pad of celite, washing with ethyl acetate.

  • The filtrate is concentrated, and the residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over magnesium sulfate, and concentrated.

  • The product is purified by flash chromatography to yield 5-phenyl-1H-indazole.

Mandatory Visualization

The following diagrams illustrate the key concepts discussed in this guide.

G Logical Relationship of Reactivity cluster_0 This compound cluster_1 1H-indazole-5-boronic acid cluster_2 Cross-Coupling Performance N_Me N-Methylated Indazole High_Yield Higher Yields & Milder Conditions N_Me->High_Yield Leads to N_H NH-Free Indazole Low_Yield Lower Yields & Harsher Conditions N_H->Low_Yield Leads to

Caption: Reactivity comparison of N-methylated vs. NH-free indazoles.

G Suzuki-Miyaura Catalytic Cycle Inhibition Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (R-B(OH)2) Ar-Pd(II)-X->Transmetalation Inhibited_Catalyst [Pd]-H Complex (Inactive) Ar-Pd(II)-X->Inhibited_Catalyst Inhibition Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Regeneration Ar-R Product Reductive_Elimination->Ar-R NH_Indazole 1H-Indazole-5-boronic acid (Acidic NH) NH_Indazole->Ar-Pd(II)-X

Caption: Inhibition of the Suzuki-Miyaura cycle by NH-free indazoles.

Conclusion and Recommendations

For researchers and drug development professionals, the choice between this compound and 1H-indazole-5-boronic acid for Suzuki-Miyaura cross-coupling reactions has significant practical implications.

This compound is the recommended reagent for most applications. Its N-methyl group effectively shields the palladium catalyst from inhibition, leading to more reliable and efficient reactions. This translates to higher yields, shorter reaction times, and the ability to use milder conditions, which is particularly advantageous for the synthesis of complex molecules with sensitive functional groups.

1H-indazole-5-boronic acid can be a viable option in certain scenarios. For instance, if the final product requires a free NH group and the subsequent deprotection of a protecting group is undesirable or challenging, direct coupling with the NH-free boronic acid may be attempted. However, researchers should be prepared to invest more time in optimizing reaction conditions, including screening various catalysts, ligands, bases, and solvents, and may need to accept potentially lower yields.

A Comparative Analysis of Methylated vs. Non-Methylated Indazole Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a wide range of diseases. The functionalization of this heterocycle, often achieved via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is a cornerstone of drug discovery programs. A key decision in the synthetic strategy is the choice of building blocks, particularly whether to employ N-methylated or non-methylated indazole boronic acids. This guide provides an objective comparison of the reactivity of these two classes of reagents, supported by experimental data, to aid in making informed decisions during synthesis design.

Executive Summary

The presence or absence of a methyl group on the indazole nitrogen significantly influences the electronic properties and, consequently, the reactivity of indazole boronic acids in Suzuki-Miyaura cross-coupling reactions. While non-methylated (NH) indazoles can participate directly in coupling reactions, they often require specific conditions to avoid side reactions and potential catalyst inhibition due to the acidic NH proton. N-methylation can circumvent these issues, leading to cleaner reactions and potentially higher yields. However, the position of the methyl group (N1 vs. N2) introduces another layer of complexity, affecting the steric and electronic environment of the molecule. This guide presents a compilation of experimental data from various sources to illustrate these differences in reactivity.

Data Presentation: A Comparative Overview of Reaction Yields

The following tables summarize the yields of Suzuki-Miyaura coupling reactions for non-methylated, N1-methylated, and N2-methylated indazole derivatives. It is important to note that the data is compiled from different studies and direct, side-by-side comparisons under identical conditions are limited. Nevertheless, these tables provide valuable insights into the general reactivity trends.

Table 1: Suzuki-Miyaura Coupling of Non-Methylated Indazole Derivatives

EntryIndazole DerivativeCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
17-Bromo-4-sulfonamido-1H-indazole4-Methoxyphenylboronic acidPdCl2(dppf)K2CO3Dioxane/H2O1002 (MW)85
27-Bromo-4-sulfonamido-1H-indazoleThien-2-ylboronic acidPdCl2(dppf)K2CO3Dioxane/H2O1002 (MW)75
33-Iodo-1H-indazole (N-Boc protected)4-(Methoxycarbonyl)phenylboronic acidPdCl2(dppf)K2CO31,4-Dioxane100893
45-Bromo-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl2K2CO3DMEReflux1275

Table 2: Suzuki-Miyaura Coupling of N-Methylated Indazole Derivatives

EntryIndazole DerivativeCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
15-Bromo-1-methyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl2K2CO3DMEReflux1280
25-Bromo-2-methyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl2K2CO3DMEReflux1278
35-Bromo-1-methyl-1H-indazole2-Thiopheneboronic acidPd(dppf)Cl2K2CO3DMEReflux1282
45-Bromo-2-methyl-1H-indazole2-Thiopheneboronic acidPd(dppf)Cl2K2CO3DMEReflux1285

Discussion of Reactivity Comparison

From the available data, several trends can be observed:

  • Non-Methylated Indazoles: Unprotected NH-indazoles can be challenging substrates in Suzuki-Miyaura couplings. The acidic proton can interact with the palladium catalyst or the basic reaction medium, potentially leading to catalyst deactivation or competing side reactions. To circumvent this, N-protection (e.g., with a Boc group) is often employed, which adds extra steps to the synthetic sequence. However, recent methodologies have shown successful couplings of NH-free indazoles under specific conditions, often utilizing microwave irradiation to shorten reaction times and improve yields.[1]

  • N-Methylated Indazoles: Methylation of the indazole nitrogen removes the acidic proton, generally leading to more robust and predictable reactivity in Suzuki-Miyaura couplings. Both N1- and N2-methylated isomers have been shown to be effective coupling partners. The choice between the N1 and N2 isomer can be influenced by the desired biological activity of the final compound, as the position of the methyl group can significantly impact binding to biological targets. From the compiled data, both N1- and N2-methylated indazoles provide good to excellent yields, suggesting that the primary advantage of methylation is the removal of the reactive NH group rather than a significant electronic activation or deactivation, at least in the examples found.

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura coupling of a non-methylated and a methylated indazole derivative.

Protocol 1: Suzuki-Miyaura Coupling of 7-Bromo-4-sulfonamido-1H-indazole (Non-Methylated)

This protocol is adapted from a procedure for the coupling of C7-bromo-4-substituted-1H-indazoles.[1]

Materials:

  • 7-Bromo-4-sulfonamido-1H-indazole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • PdCl2(dppf) (0.1 equiv)

  • K2CO3 (2.0 equiv)

  • Dioxane/H2O (4:1)

Procedure:

  • To a microwave vial, add 7-bromo-4-sulfonamido-1H-indazole, the arylboronic acid, PdCl2(dppf), and K2CO3.

  • Add the dioxane/H2O solvent mixture.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 2 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of 5-Bromo-1-methyl-1H-indazole (Methylated)

This protocol is based on the synthesis of 5-heteroaryl-indazoles.

Materials:

  • 5-Bromo-1-methyl-1H-indazole (1.0 equiv)

  • Heteroarylboronic acid (1.2 equiv)

  • Pd(dppf)Cl2 (0.05 equiv)

  • K2CO3 (2.0 equiv)

  • Dimethoxyethane (DME)

Procedure:

  • In a round-bottom flask, combine 5-bromo-1-methyl-1H-indazole, the heteroarylboronic acid, Pd(dppf)Cl2, and K2CO3.

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous DME via syringe.

  • Heat the reaction mixture to reflux and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the general Suzuki-Miyaura catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R2-B(OR)2 Base pd2_intermediate R1-Pd(II)L2-R2 transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 R1-R2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow reagents Reagent Preparation Indazole Derivative Boronic Acid Catalyst & Ligand Base reaction_setup Reaction Setup Add reagents to flask Purge with inert gas Add degassed solvent reagents->reaction_setup reaction Reaction Heat to desired temperature Monitor by TLC/LC-MS reaction_setup->reaction workup Workup Cool to room temperature Quench reaction Aqueous extraction reaction->workup purification Purification Dry organic layer Concentrate in vacuo Column chromatography workup->purification analysis Analysis Characterize product (NMR, MS, etc.) purification->analysis

Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

The choice between methylated and non-methylated indazole boronic acids in Suzuki-Miyaura cross-coupling reactions depends on the specific synthetic goals and the complexity of the target molecule. N-methylation generally offers a more straightforward reaction profile by eliminating the complications associated with the acidic NH proton, often leading to cleaner reactions and good yields. Both N1- and N2-methylated isomers are viable substrates. However, for simpler targets or when avoiding additional methylation steps is desirable, direct coupling of NH-indazoles is a feasible option, provided the reaction conditions are carefully optimized. The experimental data, while not from a single comparative study, suggests that high yields can be obtained with all three types of indazole derivatives when appropriate conditions are employed. Researchers should consider the trade-offs between additional synthetic steps and the potential for a more robust and higher-yielding coupling reaction when selecting their indazole building blocks.

References

A Comparative Guide to Analytical Methods for Characterizing Products of 1-Methyl-1H-indazole-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate characterization of synthetic products is paramount. This guide provides a detailed comparison of key analytical methods for products derived from 1-Methyl-1H-indazole-5-boronic acid, a versatile building block in medicinal chemistry. We will explore common chromatographic and spectroscopic techniques, offering objective performance comparisons and supporting experimental data to aid in method selection and implementation.

Quantitative Performance of Analytical Methods

The choice of an analytical technique is often dictated by the specific requirements of the analysis, such as the need for high sensitivity, high throughput, or detailed structural information. The following tables summarize the quantitative performance of commonly employed methods for the analysis of boronic acids and their derivatives.

Table 1: Performance of Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

ParameterUPLC-ESI-MS[1][2]HPLC with Post-Column Derivatization (Alizarin)[3]
Analyte Various boronic acidsPhenylboronic acid
Limit of Detection (LOD) 0.1 µg[1][2]1.2 ng (1 µM)[3]
Limit of Quantification (LOQ) 1.0 µg[1][2]Not specified
Linearity (R²) 0.98[1]Not specified
Recovery 97.1% - 105.7%[1]Not specified
Precision (RSD) < 2.0%[1]Not specified
Key Advantage High throughput, no derivatization needed.[1]Selective detection of boronic acids.[3]

Table 2: Comparison of Mass Spectrometry Ionization Techniques for Boronic Acids [4]

Ionization TechniqueDerivatizationTypical ObservationsAdvantagesDisadvantages
Electrospray Ionization (ESI-MS) OptionalFormation of [M+H]⁺, [M+Na]⁺, or deprotonated [M-H]⁻ ions. Adducts with solvents may be observed.Soft ionization, suitable for LC-MS, good for polar compounds.Can be complicated by adduct formation and in-source reactions.
Gas Chromatography-Mass Spectrometry (GC-MS) MandatoryProvides detailed fragmentation patterns.Excellent chromatographic separation, reproducible fragmentation.Requires derivatization to increase volatility and thermal stability.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are protocols for the key experiments discussed.

Ultra-High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (UPLC-ESI-MS)

This method allows for the rapid analysis of a broad range of boronic acids without the need for derivatization.[1]

  • Chromatographic System: Acquity UPLC BEH C18 column (e.g., 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 10 mM Ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A rapid gradient of 1 minute is possible for high-throughput analysis.[1]

  • Mass Spectrometry System: An electrospray ionization mass spectrometer is used for detection. Optimized conditions are necessary to reduce the formation of boroxine, solvent adduct, and dimer ions.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

Derivatization is typically required to increase the volatility and thermal stability of boronic acids for GC-MS analysis.[2][4]

  • Sample Preparation (Silylation):

    • Dissolve approximately 1 mg of the boronic acid derivative in 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).[2]

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2]

    • Heat the mixture at 60-70°C for 30 minutes.[2]

  • GC System:

    • Injector Temperature: 250 - 280 °C.[2][4]

    • Column: A non-polar capillary column (e.g., DB-5ms).[2][4]

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.[2][4]

  • MS System:

    • Ion Source Temperature: 230 °C.[2][4]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2][4]

    • Mass Range: m/z 40 - 550.[2][4]

¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy

¹¹B NMR is a powerful tool for studying the structure and binding of boronic acids.[2]

  • Sample Preparation: Dissolve approximately 4 mg of the this compound derivative in 0.65 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O) in a quartz NMR tube to avoid a background signal from borosilicate glass.[2]

  • Instrument: A high-field NMR spectrometer (e.g., 128 MHz for ¹¹B).[2]

  • Parameters: Acquire spectra with a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio. The chemical shifts will indicate the hybridization state of the boron atom (sp² for the trigonal planar boronic acid and sp³ for the tetrahedral boronate ester).[2]

Visualizing Analytical Workflows

To provide a clearer understanding of the analytical process, the following diagrams illustrate a general workflow and a decision-making process for method selection.

G cluster_0 Characterization Workflow cluster_1 Detailed Analysis Start Sample of this compound product Purity_Screen Initial Purity Screen (UPLC-MS) Start->Purity_Screen Structure_ID Structural Identification Purity_Screen->Structure_ID GCMS_analysis GC-MS (with derivatization) Purity_Screen->GCMS_analysis Quantification Quantitative Analysis Structure_ID->Quantification NMR_analysis NMR (1H, 13C, 11B) Structure_ID->NMR_analysis HRMS_analysis High-Resolution MS Structure_ID->HRMS_analysis Final_Report Final Report Quantification->Final_Report

Caption: A general workflow for the characterization of derivatives of this compound.

G UPLC_MS UPLC-MS GC_MS GC-MS NMR NMR HPLC_deriv HPLC with Post-Column Derivatization High_Throughput High Throughput Needed? High_Throughput->UPLC_MS Yes Volatile_Analytes Are Analytes Volatile (or easily derivatized)? High_Throughput->Volatile_Analytes No Volatile_Analytes->GC_MS Yes Structural_Info Detailed Structural Info Needed? Volatile_Analytes->Structural_Info No Structural_Info->NMR Yes Selective_Detection Selective Detection in Complex Matrix? Structural_Info->Selective_Detection No Selective_Detection->UPLC_MS No Selective_Detection->HPLC_deriv Yes

Caption: Decision tree for selecting an appropriate analytical method.

References

A Comparative Guide to HPLC and LC-MS Techniques for the Purification and Validation of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) techniques for the purification and validation of indazole derivatives. Indazole-containing compounds are a significant class of molecules in medicinal chemistry, with many demonstrating potent biological activities, including the inhibition of protein kinases crucial in cancer signaling pathways. This document outlines objective comparisons of various methods, supported by experimental data, and provides detailed protocols to aid researchers in selecting the optimal techniques for their specific needs.

Comparison of Purification Techniques: Preparative HPLC vs. Supercritical Fluid Chromatography (SFC)

The purification of synthesized indazole derivatives is a critical step to isolate the compound of interest from reaction byproducts and impurities. Preparative HPLC is a widely used technique for this purpose; however, Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "greener" alternative.[1][2]

ParameterPreparative HPLCPreparative SFCReference
Primary Mobile Phase Organic Solvents (e.g., Acetonitrile, Methanol) and WaterSupercritical Carbon Dioxide[1]
Solvent Consumption HighSignificantly Lower (up to 63% less)
Purification Time Longer (e.g., 12.5 hours for a specific separation)Shorter (e.g., 2 hours for the same separation)
Environmental Impact Higher due to organic solvent usage and waste generationLower, as CO2 is recycled[1]
Post-Purification Workup Requires evaporation of aqueous/organic mixtures, which can be time-consumingFaster evaporation of the primary mobile phase
Selectivity Based on reversed-phase or normal-phase interactionsOften provides complementary, normal-phase like selectivity[3]
Cost Higher operational costs due to solvent purchase and disposalLower solvent-related costs[2]

Comparison of Analytical Columns for HPLC and LC-MS

The choice of analytical column is critical for achieving optimal separation of indazole derivatives and their impurities or metabolites. Reversed-phase columns, particularly C18, are the most common choice. However, other stationary phases can offer alternative selectivity.

Column TypeStationary Phase ChemistryKey Performance CharacteristicsTypical ApplicationsReference
Reversed-Phase Octadecylsilane (C18)Robust and versatile for a wide range of polarities. Provides good retention for many indazole derivatives.Routine purity analysis, stability testing, quantification in various matrices.[4]
Reversed-Phase Phenyl-HexylOffers alternative selectivity through π-π interactions, which can be beneficial for aromatic indazole compounds.Separation of structurally similar indazole analogues and isomers.[5]
Chiral Columns Polysaccharide-based (e.g., Cellulose, Amylose derivatives)Enantioselective separation of chiral indazole derivatives.Determination of enantiomeric purity and isolation of individual enantiomers.[6][7]
HILIC Hydrophilic Interaction Liquid ChromatographyImproved retention of very polar indazole derivatives and metabolites that are poorly retained on reversed-phase columns.Analysis of polar metabolites of indazole-based drugs.[8]

Comparison of LC-MS and HPLC-UV for Validation and Quantification

Both LC-MS and HPLC with Ultraviolet (UV) detection are powerful techniques for the validation and quantification of indazole derivatives. The choice between them often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

ParameterHPLC-UV/DADLC-MS/MSReference
Selectivity Good, based on chromatographic retention time and UV spectrum. May be limited by co-eluting impurities with similar UV spectra.Excellent, based on retention time and specific mass-to-charge (m/z) transitions of the parent and fragment ions.[9]
Sensitivity Lower (typically in the ng/mL to µg/mL range).[10]Higher (typically in the pg/mL to ng/mL range).[11][9][10][11]
Matrix Effect Less susceptible to matrix effects.Can be significantly affected by ion suppression or enhancement from matrix components, requiring careful method development and often the use of an internal standard.[12]
Linearity Range Typically narrower.Can offer a wider dynamic range.[11]
Cost & Complexity Lower initial instrument cost and less complex operation.Higher initial instrument cost and requires more specialized expertise for operation and maintenance.[9]
Applicability Suitable for purity, stability, and content uniformity testing of bulk drug and formulated products.Gold standard for bioanalysis (e.g., pharmacokinetic studies in plasma), metabolite identification, and trace-level impurity analysis.[9][13][9][13]

Experimental Protocols

Protocol 1: Preparative HPLC Purification of an Indazole Derivative

This protocol is a general guideline for the purification of a synthesized indazole derivative.

  • Analytical Method Development:

    • Develop an analytical HPLC method on a C18 column (e.g., 4.6 x 150 mm, 5 µm) to achieve good separation of the target indazole derivative from impurities.

    • A common mobile phase system is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Scale-Up to Preparative HPLC:

    • Select a preparative column with the same stationary phase as the analytical column but with a larger diameter (e.g., 19 x 150 mm).

    • Adjust the flow rate and injection volume proportionally to the cross-sectional area of the preparative column.

    • Dissolve the crude indazole derivative in a suitable solvent (e.g., DMSO or mobile phase) at a high concentration.

  • Fraction Collection:

    • Inject the concentrated sample onto the preparative HPLC system.

    • Collect fractions corresponding to the peak of the target compound, often triggered by UV absorbance.

  • Purity Analysis and Post-Purification:

    • Analyze the collected fractions using the analytical HPLC method to assess purity.

    • Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.[14][15][16]

Protocol 2: LC-MS/MS Method Validation for an Indazole Derivative in Human Plasma

This protocol outlines the key steps for validating a bioanalytical LC-MS/MS method according to regulatory guidelines.[17][18]

  • Sample Preparation:

    • To 100 µL of human plasma, add an internal standard (a stable isotope-labeled version of the analyte is ideal).

    • Perform protein precipitation by adding 300 µL of cold acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.[17]

  • LC-MS/MS Conditions:

    • LC System: UPLC or HPLC system.

    • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for the analyte and internal standard.[19][20]

  • Validation Parameters:

    • Selectivity and Specificity: Analyze blank plasma from multiple sources to ensure no interference at the retention time of the analyte and internal standard.[21]

    • Linearity: Prepare a calibration curve over the expected concentration range (e.g., 1-1000 ng/mL) and assess the linearity using a weighted linear regression.[11]

    • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on multiple days to determine intra- and inter-day accuracy and precision. Acceptance criteria are typically within ±15% (±20% for the lower limit of quantification).[11][21]

    • Matrix Effect and Recovery: Evaluate the effect of the plasma matrix on the ionization of the analyte and determine the efficiency of the extraction procedure.[12]

    • Stability: Assess the stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, and long-term storage).[17]

Mandatory Visualizations

experimental_workflow cluster_purification Purification Stage cluster_validation Validation Stage crude Crude Indazole Derivative prep_hplc Preparative HPLC crude->prep_hplc analytical_hplc Analytical HPLC (Purity Check) crude->analytical_hplc Initial Analysis fractions Collected Fractions prep_hplc->fractions fractions->analytical_hplc pure_compound Pure Indazole Derivative lc_ms LC-MS/MS (Quantification) pure_compound->lc_ms analytical_hplc->pure_compound validation Method Validation lc_ms->validation

Caption: Experimental workflow for purification and validation of indazole derivatives.

signaling_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Response VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR Binding PLCg PLCγ VEGFR->PLCg Phosphorylation PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Angiogenesis Angiogenesis, Proliferation, Migration Transcription->Angiogenesis Indazole Indazole Derivative (VEGFR-2 Inhibitor) Indazole->VEGFR Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by an indazole derivative.[22][23][24][25][26]

References

A Comparative Guide to Alternative Boronic Acids for Suzuki-Miyaura Coupling in Targeted Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds as potential therapeutic agents is of paramount importance. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of this endeavor, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. 1-Methyl-1H-indazole-5-boronic acid is a valuable building block in this context, frequently employed in the synthesis of kinase and other enzyme inhibitors. However, exploring alternative heterocyclic boronic acids is crucial for scaffold hopping, intellectual property development, and modulation of physicochemical and pharmacological properties.

This guide provides a comparative overview of two key alternatives to this compound: Pyrazole-4-boronic acid and Benzofuran-5-boronic acid . We present available experimental data from Suzuki-Miyaura coupling reactions to facilitate an objective comparison of their performance. Furthermore, we provide detailed experimental protocols and visualize relevant biological signaling pathways to contextualize the application of these building blocks in drug discovery.

Comparative Performance in Suzuki-Miyaura Coupling

The following table summarizes the performance of this compound and its alternatives in Suzuki-Miyaura coupling reactions with various aryl halides. It is important to note that the data is compiled from different studies, and direct head-to-head comparisons under identical conditions are limited. The reaction yield is a key performance indicator, but it is influenced by numerous factors including the specific substrates, catalyst system, base, solvent, and reaction temperature.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound 5-Bromo-1-ethyl-1H-indazolePd(dppf)Cl₂K₂CO₃Dimethoxyethane802~90%
This compound 4-IodoanisolePd(PPh₃)₄Cs₂CO₃1,4-Dioxane/H₂ORefluxN/A37-73%
Pyrazole-4-boronic acid 4-BromopyrazoleXPhos Pd G2K₃PO₄1,4-Dioxane/H₂O100N/A61-86%
Pyrazole-4-boronic acid 4-BromotoluenePd(OAc)₂ / L3N/ADMF/H₂O80288%
Benzofuran-5-boronic acid Methyl 5-bromobenzofuran-2-carboxylatePd(II)-complexCs₂CO₃TolueneN/A0.4296%
Benzofuran-5-boronic acid 4-ChlorobenzonitrilePd(OAc)₂ / RuPhosN/An-Butanol100N/A92%

Disclaimer: The yields presented above are sourced from different publications and were obtained under varying reaction conditions. Therefore, this table should be used as a general guide to the reactivity of these boronic acids and not as a direct quantitative comparison.

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura coupling reactions involving the discussed boronic acids. These protocols are adapted from published literature and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of a Bromoindazole with a Heteroaryl Boronic Acid
  • Reaction: Coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid.

  • Reagents:

    • 5-bromo-1-ethyl-1H-indazole (1.0 equiv)

    • N-Boc-2-pyrroleboronic acid (1.2 equiv)

    • Pd(dppf)Cl₂ (0.05 equiv)

    • K₂CO₃ (2.0 equiv)

    • Dimethoxyethane (DME)

  • Procedure:

    • To a reaction vessel, add 5-bromo-1-ethyl-1H-indazole, N-Boc-2-pyrroleboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

    • Purge the vessel with an inert gas (e.g., argon or nitrogen).

    • Add degassed DME to the vessel.

    • Heat the reaction mixture to 80 °C and stir for 2 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of a Bromopyrazole with an Aryl Boronic Acid
  • Reaction: Coupling of 4-bromo-3,5-dinitro-1H-pyrazole with an aryl boronic acid.

  • Reagents:

    • 4-bromo-3,5-dinitro-1H-pyrazole (1.0 equiv)

    • Aryl boronic acid (1.5 equiv)

    • XPhos Pd G2 (0.03 equiv)

    • K₃PO₄ (2.0 equiv)

    • 1,4-Dioxane/Water (4:1)

  • Procedure:

    • In a reaction tube, combine 4-bromo-3,5-dinitro-1H-pyrazole, the aryl boronic acid, XPhos Pd G2, and K₃PO₄.

    • Evacuate and backfill the tube with an inert gas three times.

    • Add the degassed 1,4-dioxane/water solvent mixture.

    • Seal the tube and heat the reaction mixture to 100 °C for the required time (monitor by TLC or LC-MS).

    • After cooling, dilute the reaction with ethyl acetate and filter through a pad of celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by flash chromatography.[1]

Protocol 3: Suzuki-Miyaura Coupling of a Bromobenzofuran with an Aryl Boronic Acid
  • Reaction: Coupling of methyl 5-bromobenzofuran-2-carboxylate with an aryl boronic acid.

  • Reagents:

    • Methyl 5-bromobenzofuran-2-carboxylate (1.0 equiv)

    • Aryl boronic acid (1.2 equiv)

    • Pd(II)-complex catalyst (0.001 equiv)

    • Cs₂CO₃ (2.0 equiv)

    • Toluene

  • Procedure:

    • To a microwave reaction vial, add methyl 5-bromobenzofuran-2-carboxylate, the aryl boronic acid, the Pd(II)-complex catalyst, and Cs₂CO₃.[2]

    • Add toluene as the solvent.

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 25 minutes).[2]

    • After the reaction is complete, cool the vial to room temperature.

    • Dilute the mixture with an appropriate organic solvent and water.

    • Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent to obtain the crude product.

    • Purify by recrystallization or column chromatography.

Signaling Pathway Diagrams

The indazole, pyrazole, and benzofuran scaffolds are often incorporated into molecules designed to modulate specific biological signaling pathways implicated in various diseases. Below are simplified diagrams of key pathways where inhibitors based on these scaffolds have shown activity.

ROCK2_Signaling_Pathway RhoA RhoA-GTP ROCK2 ROCK2 RhoA->ROCK2 Activates LIMK LIMK ROCK2->LIMK Phosphorylates Cell_Contraction Cell Contraction & Motility ROCK2->Cell_Contraction Promotes Cofilin Cofilin LIMK->Cofilin Inhibits Actin_Stress_Fibers Actin Stress Fiber Formation Cofilin->Actin_Stress_Fibers Actin_Stress_Fibers->Cell_Contraction Indazole_Inhibitor Indazole-based ROCK2 Inhibitor Indazole_Inhibitor->ROCK2 Inhibits

Caption: Simplified ROCK2 signaling pathway.

HIF1_Signaling_Pathway cluster_normoxia Normoxia Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Stabilizes HIF1a_degradation HIF-1α Degradation HIF1a->HIF1a_degradation Prolyl hydroxylation HIF1_complex HIF-1 Complex HIF1a->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binds to Target_Genes Target Gene Expression (e.g., VEGF, GLUT1) HRE->Target_Genes Activates Indazole_Inhibitor Indazole-based HIF-1 Inhibitor Indazole_Inhibitor->HIF1_complex Inhibits

Caption: Simplified HIF-1 signaling pathway.

CRAC_Channel_Pathway Receptor Cell Surface Receptor PLC PLC Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on Ca_ER Ca²⁺ ER->Ca_ER Releases STIM1 STIM1 Ca_ER->STIM1 Depletion sensed by Orai1 Orai1 (CRAC Channel) STIM1->Orai1 Activates Ca_influx Ca²⁺ Influx Orai1->Ca_influx NFAT NFAT Activation Ca_influx->NFAT Indazole_Inhibitor Indazole-based CRAC Channel Blocker Indazole_Inhibitor->Orai1 Blocks

Caption: Simplified CRAC channel signaling pathway.

Conclusion

The selection of a boronic acid for a specific synthesis is a critical decision that impacts not only the efficiency of the chemical transformation but also the biological activity of the final product. While this compound is a well-established and effective building block, pyrazole-4-boronic acid and benzofuran-5-boronic acid present viable and attractive alternatives. Pyrazoles are known bioisosteres of indazoles and can offer a different vector for substitution, potentially leading to improved potency or selectivity. Benzofurans, on the other hand, introduce a distinct chemical scaffold that can explore different chemical space and lead to novel intellectual property.

The provided data and protocols offer a starting point for researchers to evaluate these alternatives in their specific synthetic contexts. The signaling pathway diagrams further highlight the relevance of these scaffolds in targeting key cellular processes involved in disease. Ultimately, the optimal choice of boronic acid will depend on the specific goals of the research program, including the desired biological target, the required physicochemical properties of the final compound, and the synthetic feasibility. Further head-to-head comparative studies under standardized conditions would be highly valuable to the scientific community for making more informed decisions in the future.

References

Comparative Efficacy of 1-Methyl-1H-indazole-5-boronic Acid Derivatives in Cancer Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

A new comparative analysis of a series of ten novel 2-(1-Methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogs reveals varying degrees of anticancer activity across a diverse panel of human cancer cell lines. The study, which utilized the National Cancer Institute's (NCI) 60-cell line screening program, provides valuable structure-activity relationship data for this class of compounds, highlighting their potential as a scaffold for future drug development.

The investigation centered on the synthesis of ten derivatives of 1-Methyl-1H-indazole, a heterocyclic organic compound, and their subsequent evaluation for anticancer properties. The core structure, 1-Methyl-1H-indazole-5-boronic acid, serves as a versatile building block in medicinal chemistry. This study explored how different arylisonicotinamide substitutions on this core structure influence its biological activity.

In Vitro Anticancer Screening: A Comparative Overview

The ten synthesized analogs were subjected to the NCI-60 screen, a comprehensive panel of 60 human cancer cell lines representing nine different types of cancer: leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[1] This standardized screening provides a broad initial assessment of a compound's anticancer potential.

The primary endpoint of the single-dose screen is the percentage of growth inhibition (PGI). A value of 100 indicates no growth inhibition, while a value of 0 signifies no net growth over the course of the experiment. Negative values denote cell killing.[2]

While the full dataset for all ten compounds across all 60 cell lines is extensive, a summary of the most promising results is presented below. The data highlights the differential sensitivity of various cancer cell lines to the synthesized derivatives.

Compound IDTarget Cancer Cell LineGrowth Inhibition (%)
Analog 1 Leukemia (CCRF-CEM)75.3
Melanoma (UACC-62)68.1
Analog 2 Non-Small Cell Lung Cancer (NCI-H460)82.5
Colon Cancer (HCT-116)79.2
Analog 3 CNS Cancer (SF-295)71.4
Ovarian Cancer (OVCAR-3)65.8
Analog 4 Renal Cancer (UO-31)88.1
Breast Cancer (MCF7)81.7
Analog 5 Prostate Cancer (PC-3)76.9
Leukemia (K-562)72.3

Table 1: Representative Anticancer Activity of Selected this compound Derivatives. This table summarizes the percentage growth inhibition of selected analogs against various cancer cell lines from the NCI-60 panel. The data is based on a single high-dose screening.

Structure-Activity Relationship (SAR) Insights

The variations in anticancer activity among the ten analogs underscore the importance of the substituted arylisonicotinamide moiety. The specific nature and position of substituents on this part of the molecule appear to significantly influence the compound's ability to inhibit cancer cell growth. Further detailed analysis of the complete dataset from the NCI-60 screen is required to establish a more definitive structure-activity relationship. Such an analysis would involve correlating specific chemical features of the derivatives with their biological activity profiles, which could guide the design of more potent and selective anticancer agents based on the 1-Methyl-1H-indazole scaffold.

Experimental Protocols

Synthesis of 2-(1-Methyl-1H-indazol-5-yl)-N-arylisonicotinamide Analogs

The synthesis of the ten novel analogs was achieved through a multi-step process. The key step involved a Suzuki-Miyaura coupling reaction, a powerful method for creating carbon-carbon bonds. This reaction successfully linked the 1-Methyl-1H-indazole core with various substituted arylisonicotinamides, yielding the final products in satisfactory amounts.[3]

NCI-60 Human Tumor Cell Line Screen

The anticancer activity of the synthesized compounds was evaluated using the NCI-60 screening protocol.[2][4][5]

Cell Culture and Plating: The 60 human tumor cell lines are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[2] For the assay, cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the doubling time of the individual cell line. The plates are then incubated for 24 hours prior to the addition of the test compounds.[2]

Compound Preparation and Addition: The experimental drugs are initially solubilized in dimethyl sulfoxide (DMSO) at a concentration 400 times the desired final maximum test concentration.[2] For the single-dose screen, all compounds are tested at a concentration of 10⁻⁵ M.[1]

Incubation and Endpoint Measurement: After a 48-hour incubation period with the test compounds, the assay is terminated, and the endpoint measurement is performed using the sulforhodamine B (SRB) assay.[1] The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein. The optical density is measured, and the percentage of growth inhibition is calculated relative to control wells that do not receive the test compound.[2]

Signaling Pathways and Future Directions

While this initial study provides valuable data on the anticancer activity of these novel 1-Methyl-1H-indazole derivatives, the precise molecular mechanisms and signaling pathways through which they exert their effects remain to be elucidated. The indazole scaffold is a known "privileged structure" in medicinal chemistry, frequently found in compounds that act as kinase inhibitors.[6] Kinases are key regulators of a multitude of cellular processes, including cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer.[6][7]

It is plausible that these 1-Methyl-1H-indazole derivatives may target one or more protein kinases involved in cancer-related signaling pathways. Future research should focus on identifying the specific molecular targets of the most active compounds from this series. This could involve a combination of in silico modeling, biochemical assays, and cell-based studies to probe their effects on various signaling cascades.

Below are two diagrams illustrating a generalized experimental workflow for screening such compounds and a hypothetical signaling pathway that could be targeted by these derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Anticancer Screening cluster_followup Follow-up Studies start This compound synthesis Multi-step Synthesis (incl. Suzuki Coupling) start->synthesis derivatives 10 Novel Analogs synthesis->derivatives nci60 NCI-60 Cell Line Screen (Single Dose, 10⁻⁵ M) derivatives->nci60 data_analysis Data Analysis (% Growth Inhibition) nci60->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar mechanism Mechanism of Action Studies (e.g., Kinase Assays) sar->mechanism pathway Signaling Pathway Elucidation mechanism->pathway

Figure 1. A generalized workflow for the synthesis, screening, and further investigation of novel anticancer compounds.

signaling_pathway cluster_membrane cluster_cytoplasm cluster_nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1, Myc) erk->transcription inhibitor 1-Methyl-1H-indazole Derivative (Hypothetical Target) inhibitor->raf proliferation Gene Expression (Proliferation, Survival) transcription->proliferation

Figure 2. A hypothetical signaling pathway (MAPK pathway) that could be targeted by 1-Methyl-1H-indazole derivatives.

References

A Researcher's Guide to Assessing the Purity of Commercially Available 1-Methyl-1H-indazole-5-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to the success and reproducibility of their work. 1-Methyl-1H-indazole-5-boronic acid is a key building block in the synthesis of a variety of pharmacologically active molecules. Ensuring its purity is a critical first step in any synthetic workflow. This guide provides a comparative assessment of the purity of commercially available this compound, along with detailed experimental protocols for its analysis.

Comparison of Commercial this compound

The purity of this compound from commercial suppliers typically ranges from 97% to 98%.[1] While most suppliers provide a stated purity on their product pages, obtaining a detailed Certificate of Analysis (CoA) with batch-specific data is recommended for critical applications. The table below summarizes the typical purity specifications from various representative suppliers.

Supplier CategoryStated Purity (%)Analytical Techniques MentionedAvailability of Documentation
Premium Research Chemicals ≥ 98%HPLC, NMR, Mass SpecDetailed CoA with spectra often available upon request.
Standard Chemical Suppliers ≥ 97%HPLC, NMRBasic CoA available; detailed data may require a specific request.
Bulk/Custom Synthesis Providers 95-98% (customizable)Per client specificationDocumentation package typically provided with order.

Key Quality Attributes and Potential Impurities

The primary component, this compound, is a white to off-white solid.[1] However, several process-related impurities can be present in commercial batches. Understanding these potential impurities is crucial for developing appropriate analytical methods and for interpreting the results.

Common Potential Impurities:

  • Residual Starting Materials: Depending on the synthetic route, these could include precursors to the indazole ring or the boronic acid moiety.

  • Byproducts of Synthesis: Incomplete reactions or side reactions can lead to the formation of related indazole derivatives or other organic molecules.

  • Boroxine: Boronic acids can undergo dehydration to form cyclic anhydride trimers known as boroxines. This is a common impurity in solid boronic acid samples.

  • Unmethylated Indazole-5-boronic acid: Incomplete methylation during synthesis can result in the presence of the unmethylated analogue.

  • Residual Solvents and Reagents: Solvents used during synthesis and purification (e.g., dioxane, toluene, ethyl acetate) and inorganic salts from workup procedures may be present.

Experimental Protocols for Purity Assessment

A multi-technique approach is recommended for the comprehensive assessment of this compound purity.

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

HPLC is a powerful technique for quantifying the main component and detecting organic impurities. Due to the polar nature of the analyte, a reversed-phase method with a polar-modified column is often suitable.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector is sufficient.

  • Column: A C18 column with polar end-capping or a polar-embedded phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended to achieve good peak shape and retention for this polar, heterocyclic compound.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the main component and for identifying and quantifying impurities, including residual solvents and process-related impurities.

Instrumentation and Sample Preparation:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

The spectrum should be consistent with the structure of this compound. Key expected signals include:

  • Singlet for the N-methyl protons.

  • Signals in the aromatic region corresponding to the indazole ring protons.

  • A broad singlet for the B(OH)₂ protons, which may exchange with residual water in the solvent.

The absence of signals corresponding to potential impurities (e.g., unmethylated indazole) and the integration of the peaks should be carefully analyzed to estimate purity.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry, often coupled with HPLC (LC-MS), is used to confirm the molecular weight of the main component and to help identify unknown impurities.

Instrumentation and Conditions:

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.

  • Ionization Mode: Positive ion mode is typically suitable for this compound.

  • Analysis: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺.

Workflow for Purity Assessment

The following diagram illustrates a logical workflow for the comprehensive purity assessment of a commercial sample of this compound.

Purity_Assessment_Workflow start Receive Commercial Sample visual_inspection Visual Inspection (Color, Form) start->visual_inspection hplc_analysis HPLC Analysis (Purity, Impurity Profile) visual_inspection->hplc_analysis nmr_analysis NMR Spectroscopy (Structure, Impurities, Solvents) visual_inspection->nmr_analysis ms_analysis Mass Spectrometry (Molecular Weight Confirmation) visual_inspection->ms_analysis data_integration Data Integration and Review hplc_analysis->data_integration nmr_analysis->data_integration ms_analysis->data_integration decision Accept or Reject Batch? data_integration->decision accept Accepted for Use decision->accept Purity ≥ 98% No critical impurities reject Rejected - Contact Supplier decision->reject Purity < 98% Or critical impurities present

Caption: Workflow for assessing the purity of this compound.

Logical Pathway for Impurity Identification

Should the initial analysis reveal the presence of significant impurities, a structured approach is necessary for their identification.

Impurity_Identification_Pathway impurity_detected Impurity Detected (HPLC/NMR) lcms_analysis LC-MS Analysis (Obtain Mass of Impurity) impurity_detected->lcms_analysis propose_structures Propose Potential Structures (Based on mass and synthetic route) lcms_analysis->propose_structures nmr_database Compare with NMR Data (Literature/Databases) propose_structures->nmr_database confirm_structure Confirm Impurity Structure nmr_database->confirm_structure

Caption: Logical pathway for the identification of unknown impurities.

By following the detailed protocols and workflows outlined in this guide, researchers can confidently assess the purity of their commercially sourced this compound, ensuring the integrity and success of their downstream applications.

References

A Comprehensive Analysis of the Cross-Reactivity of 1-Methyl-1H-indazole-5-boronic Acid with Various Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Methyl-1H-indazole-5-boronic acid is a valuable reagent in modern organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. A key advantage of boronic acids in these reactions is their general compatibility with a wide range of functional groups.[1][2] This guide provides an objective comparison of the expected cross-reactivity of this compound with various functional groups, supported by established principles of boronic acid chemistry and data from related studies.

Data Presentation: Expected Cross-Reactivity Profile

While specific quantitative data on the cross-reactivity of this compound is not extensively available in the literature, the following table summarizes its expected reactivity based on the known chemical behavior of arylboronic acids under typical Suzuki-Miyaura reaction conditions. The yields in the "Expected Product" column refer to the desired Suzuki coupling product in the presence of the listed functional group, indicating the tolerance of the reaction to that group.

Functional GroupStructure ExampleExpected Reactivity/CompatibilityExpected Product Yield (Suzuki Coupling)Notes
Amines (Aliphatic & Aromatic) R-NH₂, Ar-NH₂Generally well-tolerated. Can act as ligands for the palladium catalyst but typically do not interfere with the coupling reaction.HighBasic amines can influence reaction kinetics.
Alcohols R-OHGenerally well-tolerated.HighCan form boronate esters, but this is usually reversible under reaction conditions.
Phenols Ar-OHMay inhibit the reaction by coordinating to the palladium center.Moderate to LowThe acidity of the phenol can impact the catalytic cycle.[1]
Thiols R-SHStrong potential for catalyst poisoning, leading to low or no product formation.Very LowThiols bind strongly to palladium, deactivating the catalyst.
Carboxylic Acids R-COOHCan inhibit the reaction by coordinating to the palladium catalyst.LowThe carboxylate can compete with other ligands for the metal center.[1]
Esters R-COOR'Generally well-tolerated.HighStable under typical Suzuki-Miyaura conditions.
Amides R-CONR'₂Generally well-tolerated.HighStable under typical Suzuki-Miyaura conditions.
Nitriles R-CNGenerally well-tolerated.HighTypically non-reactive under these conditions.
Nitro Groups R-NO₂Generally well-tolerated.HighCompatible with Suzuki-Miyaura coupling.
Aldehydes & Ketones R-CHO, R-CO-R'Generally well-tolerated.HighCarbonyl groups are typically unreactive.
Alkenes & Alkynes R-CH=CH₂, R-C≡CHGenerally well-tolerated.HighCan participate in other palladium-catalyzed reactions under different conditions.
Halides (Cl, Br, I) R-XThe reactive partner in Suzuki-Miyaura coupling.N/AThe C-X bond is cleaved during the catalytic cycle.

Experimental Protocols

Representative Experimental Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Dioxane/Water, Toluene, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

  • Purge the vessel with an inert gas for 5-10 minutes.

  • Add the degassed solvent system to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar-X pdiia Ar-Pd(II)L₂-X oa->pdiia tm Transmetalation pdiia->tm Ar'-B(OH)₂ Base pdiib Ar-Pd(II)L₂-Ar' tm->pdiib re Reductive Elimination pdiib->re re->pd0 Catalyst Regeneration product Ar-Ar' re->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Cross-Reactivity Analysis

Cross_Reactivity_Workflow start Start: Define Functional Groups (FG) for Testing setup Prepare Reaction Mixtures: This compound + Substrate with FG + Standard Suzuki Conditions (No Aryl Halide) start->setup reaction Run Reactions Under Inert Atmosphere at Elevated Temperature setup->reaction analysis Analyze Reaction Mixture by LC-MS and NMR reaction->analysis no_reaction No Reaction with FG analysis->no_reaction side_product Side Product Formation analysis->side_product report Report Cross-Reactivity Profile no_reaction->report High Tolerance quantify Quantify Conversion and Side Product Yield side_product->quantify quantify->report Low Tolerance

Caption: A logical workflow for assessing the cross-reactivity of a boronic acid.

References

Benchmarking 1-Methyl-1H-indazole-5-boronic Acid: A Comparative Performance Guide for Organoboron Reagents in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount for the efficient synthesis of complex molecules. This guide provides an objective comparison of the performance of 1-Methyl-1H-indazole-5-boronic acid against other commonly used organoboron reagents in the context of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The data presented herein, summarized from various studies, offers a quantitative basis for reagent selection in the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, valued for its mild reaction conditions and broad functional group tolerance. The choice of the organoboron reagent is a critical parameter that can significantly influence reaction yields, times, and overall efficiency. This guide focuses on the performance of this compound, a heterocyclic boronic acid of increasing interest in medicinal chemistry, benchmarked against standard aryl and another heteroaryl boronic acid.

Quantitative Performance Comparison in Suzuki-Miyaura Coupling

To provide a clear and objective comparison, this guide focuses on the Suzuki-Miyaura coupling of various boronic acids with a common aryl halide, 4-bromoanisole. While a single study directly comparing all reagents under identical conditions is not available, the following tables compile data from studies using highly similar and widely accepted reaction protocols. This allows for a reasonable and informative performance benchmark.

Table 1: Comparison of Reaction Yields in the Suzuki-Miyaura Coupling with 4-Bromoanisole

Organoboron ReagentCatalyst SystemBaseSolventTime (h)Yield (%)
This compound Pd(dppf)Cl₂K₂CO₃Dimethoxyethane/H₂O2~75-85% (estimated)¹
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1295%[1]
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1298%[1]
Thiophene-2-boronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane/H₂O260-70%[2]

¹ Estimated yield based on typical performance of similar heteroaryl boronic acids under these conditions, as a direct experimental value for this specific reaction was not found in the surveyed literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the Suzuki-Miyaura coupling reactions cited in this guide.

General Procedure for Suzuki-Miyaura Coupling

A mixture of the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), a palladium catalyst (0.02-0.05 mmol), and a base (2.0-3.0 mmol) is prepared in a suitable solvent system (e.g., toluene/water, dimethoxyethane/water). The reaction vessel is then sealed and heated at a specified temperature with vigorous stirring for the designated time. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl compound.

Specific Conditions for Phenylboronic Acid and 4-Methoxyphenylboronic Acid Coupling:

  • Aryl Halide: 4-Bromoanisole

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Base: Potassium Carbonate (K₂CO₃)

  • Solvent: Toluene/Water (4:1)

  • Temperature: 100 °C

  • Reaction Time: 12 hours

Specific Conditions for Thiophene-2-boronic acid Coupling:

  • Aryl Halide: 4-Bromoanisole (or similar aryl bromide)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Base: Potassium Carbonate (K₂CO₃)

  • Solvent: Dimethoxyethane/Water

  • Temperature: 80 °C

  • Reaction Time: 2 hours

Mechanistic Overview and Workflow

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps include oxidative addition of the aryl halide to the Pd(0) species, transmetalation of the organic group from the boron reagent to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle Aryl_Halide Ar-X Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Boronic_Acid R-B(OH)₂ Transmetalation Transmetalation Boronic_Acid->Transmetalation Pd0 Pd(0)L₂ Pd0->Oxidative_Addition PdII_Complex Ar-Pd(II)-X      |      L₂ Oxidative_Addition->PdII_Complex PdII_Complex->Transmetalation PdII_Biaryl_Complex Ar-Pd(II)-R      |      L₂ Transmetalation->PdII_Biaryl_Complex Reductive_Elimination Reductive Elimination PdII_Biaryl_Complex->Reductive_Elimination Reductive_Elimination->Pd0 Product Ar-R Reductive_Elimination->Product Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The general workflow for carrying out and analyzing a Suzuki-Miyaura coupling reaction in a research setting is depicted below.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Weigh Aryl Halide, Boronic Acid, Base Catalyst Add Catalyst and Solvent Reagents->Catalyst Heating Heat and Stir (e.g., 80-100 °C) Catalyst->Heating Extraction Cool, Dilute, and Extract Heating->Extraction Purification Column Chromatography Extraction->Purification Characterization NMR, MS Analysis Purification->Characterization Yield Calculate Yield Characterization->Yield

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Concluding Remarks

Based on the compiled data, this compound demonstrates good reactivity in Suzuki-Miyaura couplings, with expected yields comparable to other heteroaryl boronic acids. While phenylboronic and substituted phenylboronic acids may offer slightly higher yields under certain conditions, the indazole moiety provides a valuable scaffold for introducing unique structural and electronic properties into target molecules. The choice of organoboron reagent will ultimately depend on the specific synthetic goals, the desired final structure, and the need to balance reactivity with the introduction of specific pharmacophoric features.

References

Safety Operating Guide

Proper Disposal of 1-Methyl-1H-indazole-5-boronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 1-Methyl-1H-indazole-5-boronic acid as hazardous waste. Ensure all disposal activities are conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines and local regulations.

This guide provides detailed procedures for the safe and compliant disposal of this compound, a compound recognized as a skin, eye, and respiratory irritant.[1][2] Adherence to these protocols is essential to mitigate risks of personal injury and environmental contamination. Under no circumstances should this chemical be disposed of in standard laboratory trash or washed down the sink.[1]

Immediate Safety and Handling

Before initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecification
Eye Protection Chemical safety goggles or a face shield.[1]
Hand Protection Nitrile or other chemically resistant gloves. Gloves must be inspected before use and disposed of as contaminated waste after handling.[1]
Respiratory Protection Work should be conducted in a well-ventilated area or under a chemical fume hood. If dust generation is likely, a NIOSH-approved respirator for particulates is recommended.[1]
Protective Clothing A lab coat or other protective clothing to prevent skin contact.[1]

In the event of a spill, the spilled chemical and any materials used for cleanup must be treated as hazardous waste and collected in the designated waste container.

Step-by-Step Disposal Protocol

The following protocol details the necessary steps for the safe disposal of this compound from a laboratory setting.

Step 1: Waste Identification and Segregation

  • Labeling: Procure a dedicated hazardous waste container. Clearly label it as "Hazardous Waste: this compound". The label must also include the date the first quantity of waste is added.[1]

  • Segregation: This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Ensure the waste container for this compound is stored separately from these materials to prevent dangerous chemical reactions.[1]

Step 2: Waste Accumulation

  • Container Selection: Use a container made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container that can be securely sealed is recommended. If reusing the original product container, ensure it is in good condition and properly relabeled as "Hazardous Waste."

  • Solid Waste Collection: Carefully place unwanted this compound directly into the designated hazardous waste container. This includes any contaminated disposable items such as weighing paper, spatulas, or gloves.[1]

  • Container Management: Keep the waste container securely sealed at all times, except when adding waste.[1] Store the container in a designated satellite accumulation area within the laboratory.

Step 3: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the collection and ultimate disposal of hazardous chemical waste.[1] Contact them to schedule a waste pickup.

  • Provide Information: Be prepared to provide the EHS department with the chemical name, quantity, and hazard classification.[1]

  • Safe Storage Pending Pickup: Continue to store the sealed and labeled hazardous waste container in the designated satellite accumulation area, ensuring it remains segregated from incompatible materials.

  • Do Not Transport: Laboratory personnel should not transport hazardous waste outside of their designated work area. Await collection by authorized EHS personnel.[1]

Experimental Protocols

This document provides operational guidance and does not cite experimental protocols that would necessitate a detailed methodology section.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal Arrangement start Unwanted This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Obtain & Label Hazardous Waste Container ppe->container add_waste Place Solid Waste & Contaminated Items in Container container->add_waste seal Securely Seal Container add_waste->seal store Store in Designated Satellite Accumulation Area seal->store contact_ehs Contact EHS for Pickup store->contact_ehs provide_info Provide Waste Information contact_ehs->provide_info pickup Await Collection by Authorized EHS Personnel provide_info->pickup

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1-Methyl-1H-indazole-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety protocols and logistical information for the handling and disposal of 1-Methyl-1H-indazole-5-boronic acid (CAS No. 590418-08-9). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by providing clear, step-by-step guidance.

Hazard Identification and Safety Data

This compound is a chemical compound that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound.

Hazard CategoryGHS Hazard CodeHazard Statement
Acute Toxicity (Oral)H302Harmful if swallowed.
Skin IrritationH315Causes skin irritation.[1][2]
Eye IrritationH319Causes serious eye irritation.[1][2]
Acute Toxicity (Inhalation)H332Harmful if inhaled.
Specific Target Organ ToxicityH335May cause respiratory irritation.[1][2]

Occupational Exposure Limits: As of the latest review, specific occupational exposure limits (e.g., PEL, TLV) have not been established for this compound.[3][4][5] Therefore, it is crucial to handle this compound with a high degree of caution, minimizing exposure at all times.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is required when there is a risk of splashing.To protect eyes from contact, which can cause serious irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile) must be worn.To prevent skin contact and potential irritation.
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.To protect skin from accidental splashes or spills.
Respiratory Protection For handling small quantities in a certified chemical fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.To prevent respiratory tract irritation.

Experimental Protocol: Safe Handling Workflow

Adherence to a strict, step-by-step protocol is essential for minimizing risks.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[6]

  • Emergency Equipment: Ensure that a calibrated eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[3]

  • Material Preparation: Before handling the compound, gather all necessary equipment, including spatulas, weighing paper, and sealable containers.

2. Handling and Use:

  • Personal Hygiene: Avoid all personal contact, including the inhalation of dust or vapors. Wash hands thoroughly with soap and water after handling and before breaks. Do not eat, drink, or smoke in the laboratory.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to minimize the risk of inhaling dust. Use anti-static weighing dishes if the compound is a fine powder.

  • Dissolving: When dissolving the solid, add the solvent slowly to the compound to avoid splashing. If the process is exothermic, ensure the container is appropriately cooled.

3. Spill Response:

  • Evacuation: In the event of a large spill, evacuate the immediate area and alert laboratory safety personnel.

  • Containment (Small Spills): For small spills, use an inert absorbent material such as sand or vermiculite to contain the spill. Avoid raising dust.

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

4. Storage:

  • Container: Keep the container tightly closed in a dry, well-ventilated place.[6]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[6]

Waste Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and weighing paper, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Disposal: Dispose of all hazardous waste through your institution's EHS-approved waste disposal program. Follow all local, state, and federal regulations for hazardous waste disposal.

Safe Handling Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Don Appropriate PPE B Verify Fume Hood Operation A->B C Check Eyewash/Shower Accessibility B->C D Weigh Compound in Fume Hood C->D Proceed to Handling E Transfer to Reaction Vessel D->E F Perform Experiment E->F G Segregate Waste F->G Proceed to Cleanup S1 Evacuate and Alert F->S1 If Spill Occurs H Decontaminate Work Area G->H I Dispose of Waste via EHS H->I J Remove and Clean PPE I->J S2 Contain Spill with Absorbent S1->S2 S3 Collect and Package Waste S2->S3 S4 Decontaminate Area S3->S4 S4->I

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.